(+)-Dinol
Description
Properties
IUPAC Name |
[(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADMRIAKWGVBF-CXNSMIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444588 | |
| Record name | (+)-DINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137365-16-3 | |
| Record name | (+)-DINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (+)-Dinol (CAS 137365-16-3)
This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. Given its classification as a TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative, its primary role is not in direct biological signaling pathways but as a chiral auxiliary in asymmetric synthesis. This document outlines its structural features, relevant experimental protocols for its synthesis and application, and a logical workflow for its use in creating stereochemically defined molecules.
Core Structure and Properties
This compound, with the systematic name (4S,5S)-2,2-dimethyl-α⁴,α⁴,α⁵,α⁵-tetra(naphthalen-2-yl)-1,3-dioxolane-4,5-dimethanol, is a C₂-symmetric chiral diol.[1] Its rigid structure, derived from L-tartaric acid, and the sterically demanding naphthyl groups create a well-defined chiral environment, making it an effective tool for inducing stereoselectivity in chemical reactions.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 137365-16-3 | [2] |
| Molecular Formula | C₄₇H₃₈O₄ | [2] |
| Molecular Weight | 666.80 g/mol | [2] |
| Synonyms | (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol | [3] |
| Appearance | White to off-white powder | |
| Chirality | (4S,5S) | [1] |
Role in Asymmetric Synthesis
As a TADDOL derivative, this compound functions as a chiral auxiliary or ligand. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, yielding an enantiomerically enriched product. The general workflow for utilizing a chiral auxiliary like this compound is depicted below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific applications of this compound are not widely published. However, general procedures for the synthesis of TADDOLs and their use in common asymmetric reactions are well-established and directly applicable.
Synthesis of this compound
The synthesis of TADDOLs like this compound generally follows a two-step procedure starting from a dialkyl tartrate.[4]
-
Acetonide Protection: (L)-Dimethyl tartrate is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the corresponding 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. This step protects the diol functionality.
-
Grignard Reaction: The resulting diester is then treated with an excess of 2-naphthylmagnesium bromide (a Grignard reagent) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl groups of the ester, and subsequent aqueous workup yields this compound.[4]
Representative Application: Enantioselective Addition of Diethylzinc to Aldehydes
TADDOLs are frequently used as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes.[5] The following is a general protocol.
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), this compound (0.2 equivalents) is dissolved in an anhydrous solvent such as toluene. To this solution, titanium(IV) isopropoxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for one hour to form the chiral titanium-TADDOLate complex.
-
Addition Reaction: The aldehyde (1.0 equivalent) is added to the catalyst solution. The reaction mixture is then cooled to a low temperature (e.g., -30 °C). Diethylzinc (1.2 equivalents) is added dropwise, and the reaction is stirred at this temperature until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched secondary alcohol.
Concluding Remarks
This compound is a specialized chiral auxiliary belonging to the well-established TADDOL family of compounds. Its utility lies in its ability to induce chirality in a predictable manner during chemical synthesis. While direct interactions with biological signaling pathways are not its intended application, its role in the stereocontrolled synthesis of complex molecules, including potential drug candidates, makes it a valuable tool for researchers in drug development and organic chemistry. The experimental protocols provided herein are representative of the synthesis and application of this class of compounds and can be adapted for specific research needs.
References
The Cornerstone of Chirality: An In-depth Technical Guide to the Discovery and Synthesis of Chiral Diols
For Researchers, Scientists, and Drug Development Professionals
Chiral diols are fundamental building blocks in the world of stereoselective organic synthesis. Their defined three-dimensional arrangement of hydroxyl groups serves as a powerful tool for inducing chirality in a vast array of chemical transformations. The presence of these vicinal or non-vicinal diol moieties is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals, where specific stereoisomers are often responsible for the desired biological activity. This technical guide provides a comprehensive overview of the seminal discoveries and core synthetic methodologies for accessing enantiomerically pure diols, complete with quantitative data, detailed experimental protocols, and visualizations of their application in the synthesis of complex molecules.
Core Synthetic Methodologies: A Comparative Overview
The stereoselective synthesis of chiral diols has been a significant focus of chemical research for decades, leading to the development of several robust and highly efficient methods. The following sections detail the most prominent of these strategies, with a comparative analysis of their substrate scope, efficiency, and stereoselectivity.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction in organic synthesis that allows for the enantioselective preparation of 1,2-diols from prochiral olefins.[1] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond.[1][2] The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively), and a stoichiometric oxidant (potassium ferricyanide) in a buffered solution.[1]
Table 1: Performance of Sharpless Asymmetric Dihydroxylation with Various Olefins [2][3][4][5]
| Olefin Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | (DHQD)₂PHAL | 98 | 97 |
| trans-Stilbene | (DHQD)₂PHAL | 95 | >99 |
| cis-Stilbene | (DHQD)₂PHAL | 92 | 95 |
| 1-Hexene | (DHQD)₂PHAL | 85 | 94 |
| Cyclohexene | (DHQD)₂PHAL | 97 | 98 |
| α-Methylstyrene | (DHQD)₂PHAL | 90 | 92 |
Jacobsen-Katsuki Epoxidation and Subsequent Hydrolysis
The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[6][7] This reaction employs a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite.[6][7] The resulting chiral epoxides can then be readily hydrolyzed under either acidic or basic conditions to afford the corresponding trans-1,2-diols.[8]
Table 2: Performance of Jacobsen-Katsuki Epoxidation/Hydrolysis for Chiral Diol Synthesis [6][8][9]
| Alkene Substrate | Catalyst | Epoxidation Yield (%) | Epoxidation ee (%) | Diol Yield (%) |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 88 | 97 | >95 |
| Indene | (R,R)-Jacobsen's Catalyst | 92 | 98 | >95 |
| 1-Phenylcyclohexene | (R,R)-Jacobsen's Catalyst | 85 | 96 | >95 |
| Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | 90 | 98 | >95 |
| Styrene | (R,R)-Jacobsen's Catalyst | 84 | 92 | >95 |
Corey-Bakshi-Shibata (CBS) Reduction of α-Hydroxy Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[10][11][12] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, and a borane source.[10][11] For the synthesis of chiral diols, the CBS reduction can be effectively applied to α-hydroxy ketones, providing access to 1,2-diols with excellent stereocontrol.
Table 3: Performance of CBS Reduction for Chiral Diol Synthesis [10][13]
| α-Hydroxy Ketone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 2-Hydroxyacetophenone | (S)-CBS | 95 | - | 97 |
| 1-Hydroxy-2-butanone | (S)-CBS | 92 | - | 95 |
| 3-Hydroxy-2-butanone | (S)-CBS | 90 | 98:2 | 98 |
| 2-Hydroxycyclohexanone | (S)-CBS | 96 | 99:1 | >99 |
| 1-Hydroxy-1-phenyl-2-propanone | (S)-CBS | 93 | 95:5 | 96 |
Enzymatic Synthesis of Chiral Diols
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral diols.[14] Enzymes such as oxidoreductases (e.g., alcohol dehydrogenases), lyases, epoxide hydrolases, and dioxygenases offer exquisite stereoselectivity under mild reaction conditions.[14] Oxidoreductases can catalyze the stereoselective reduction of dicarbonyl compounds to chiral diols, while epoxide hydrolases can perform the enantioselective hydrolysis of racemic epoxides to yield enantiopure diols and unreacted epoxides.
Table 4: Performance of Enzymatic Methods for Chiral Diol Synthesis [15][16]
| Substrate | Enzyme | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,5-Hexanedione | Alcohol Dehydrogenase | Di-carbonyl Reduction | (2S,5S)-Hexanediol | 98 | >99 |
| 1-Phenyl-1,2-propanedione | Carbonyl Reductase | Di-carbonyl Reduction | (1R,2R)-1-Phenyl-1,2-propanediol | 95 | >99 |
| rac-Styrene Oxide | Epoxide Hydrolase | Kinetic Resolution | (R)-1-Phenylethane-1,2-diol | 48 | 98 |
| rac-1,2-Epoxyoctane | Epoxide Hydrolase | Kinetic Resolution | (R)-1,2-Octanediol | 49 | >99 |
| Indene | Dioxygenase | Dihydroxylation | cis-(1S,2R)-Indandiol | >90 | >98 |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of Styrene
Materials:
-
AD-mix-β (1.4 g per 1 mmol of olefin)
-
tert-Butanol (5 mL per 1 mmol of olefin)
-
Water (5 mL per 1 mmol of olefin)
-
Styrene (1 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, a mixture of tert-butanol and water (1:1, 10 mL) is stirred at room temperature.
-
AD-mix-β (1.4 g) is added, and the mixture is stirred until the two phases are clear and the aqueous phase is yellow.
-
The mixture is cooled to 0°C in an ice bath.
-
Styrene (1 mmol) is added, and the reaction mixture is stirred vigorously at 0°C.
-
The reaction progress is monitored by TLC. Upon completion, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for 1 hour at room temperature.
-
The reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with 1 M NaOH, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude diol, which can be purified by column chromatography.
Jacobsen-Katsuki Epoxidation of cis-β-Methylstyrene and Subsequent Hydrolysis
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
cis-β-Methylstyrene
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite solution (commercial bleach, buffered to pH 11)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Sulfuric acid (0.5 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure: Part 1: Epoxidation
-
To a solution of cis-β-methylstyrene (1 mmol) in dichloromethane (5 mL) is added 4-phenylpyridine N-oxide (0.25 mmol).
-
(R,R)-Jacobsen's catalyst (0.02 mmol) is added to the solution.
-
The mixture is cooled to 0°C, and buffered sodium hypochlorite solution (1.5 mL) is added dropwise with vigorous stirring.
-
The reaction is stirred at 0°C and monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 5 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude epoxide.
Part 2: Hydrolysis
-
The crude epoxide is dissolved in a mixture of diethyl ether (5 mL) and water (5 mL).
-
0.5 M sulfuric acid (0.5 mL) is added, and the mixture is stirred vigorously at room temperature until the epoxide is consumed (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 5 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford the crude trans-diol, which can be purified by chromatography.
CBS Reduction of 2-Hydroxyacetophenone
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2 M in THF)
-
2-Hydroxyacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of 1 M solution) in anhydrous THF (2 mL) is cooled to -20°C under an argon atmosphere.
-
Borane-dimethyl sulfide complex (0.6 mmol, 0.3 mL of 2 M solution) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of 2-hydroxyacetophenone (1 mmol) in anhydrous THF (3 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at -20°C for 1-2 hours, monitoring by TLC.
-
The reaction is quenched by the slow addition of methanol (1 mL).
-
The mixture is warmed to room temperature, and 1 M HCl (2 mL) is added.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude diol can be purified by flash chromatography.
Enzymatic Reduction of 2,5-Hexanedione
Materials:
-
Alcohol dehydrogenase (ADH) from a suitable source (e.g., Rhodococcus ruber)
-
Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., isopropanol and a secondary ADH)
-
2,5-Hexanedione
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled vessel, 2,5-hexanedione (1 mmol) is dissolved in phosphate buffer (20 mL).
-
NADH (1.2 mmol) and the alcohol dehydrogenase (a specified amount, e.g., 10 mg) are added. (Alternatively, a catalytic amount of NAD⁺ and a cofactor regeneration system are used).
-
The reaction mixture is gently agitated at a controlled temperature (e.g., 30°C).
-
The reaction progress is monitored by GC or HPLC.
-
Upon completion, the reaction mixture is saturated with NaCl and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chiral diol.
Applications in Drug Development
The utility of chiral diols as key intermediates in the synthesis of pharmaceuticals is well-established. Their stereochemically defined structures are often crucial for the efficacy and safety of the final drug substance.
Synthesis of Atorvastatin (Lipitor®)
Atorvastatin, the active ingredient in Lipitor®, is a blockbuster drug used to lower cholesterol. A key structural feature of atorvastatin is a chiral 1,3-diol side chain. The synthesis of this fragment often relies on the stereoselective reduction of a β-ketoester, which can be achieved through various methods, including enzymatic reductions or substrate-controlled reductions of a precursor containing a chiral auxiliary.
Synthesis of HIV Protease Inhibitors
Chiral diols and their derivatives, such as amino diols, are critical components of many HIV protease inhibitors, including Indinavir and Ritonavir. The stereochemistry of these diol-like fragments is essential for their ability to bind to the active site of the HIV protease enzyme and inhibit its function, thereby preventing viral replication.[17]
The synthesis of Indinavir, for instance, involves a key chiral cis-1,2-indandiol intermediate, which can be produced with high enantiomeric purity through the enzymatic dihydroxylation of indene using dioxygenase enzymes.[17]
The synthesis of Ritonavir also relies on a chiral diamino alcohol core. This key intermediate can be synthesized through various routes, often involving the opening of a chiral epoxide or the reduction of a chiral amino ketone.
References
- 1. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. york.ac.uk [york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. DIAL : download document [dial.uclouvain.be]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic synthesis of chiral 1-phenyl-1,2- and 1,3-diols via chiral epoxy alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Dinol: A Chiral Auxiliary for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dinol, systematically known as (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol, is a C₂-symmetric chiral diol belonging to the TADDOL family of chiral auxiliaries. Its rigid structure, featuring four bulky naphthyl groups, creates a well-defined chiral environment, making it a highly effective ligand for mediating a variety of enantioselective transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its role in modern asymmetric synthesis.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol | [1] |
| CAS Number | 137365-16-3 | [1] |
| Molecular Formula | C₄₇H₃₈O₄ | [1] |
| Molecular Weight | 666.80 g/mol | [1] |
| Melting Point | 214-216 °C | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in many common organic solvents such as toluene, THF, and dichloromethane. | |
| Chirality | C₂-symmetric chiral diol |
Synthesis of this compound
The synthesis of this compound and its analogues, known as TADDOLs, was pioneered by Seebach and coworkers. The general and highly modular synthetic route involves the reaction of a tartrate-derived acetal or ketal with an excess of an organometallic reagent, in this case, a naphthyl Grignard reagent.
General Experimental Protocol for TADDOL Synthesis
This protocol is a generalized procedure based on the synthesis of TADDOLs as described by Seebach et al. and is applicable for the preparation of this compound.[1]
Step 1: Preparation of the Grignard Reagent (2-Naphthylmagnesium Bromide) In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromonaphthalene in anhydrous THF is then added dropwise to the magnesium suspension. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
Step 2: Reaction with the Chiral Tartrate Derivative The Grignard reagent solution is cooled, and a solution of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester in anhydrous THF is added dropwise at a low temperature (e.g., -78 °C to 0 °C). The reaction is highly exothermic and requires careful temperature control.
Step 3: Work-up and Purification After the addition is complete, the reaction mixture is stirred for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.
Synthesis Workflow
References
The Pivotal Role of Chiral Diols in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diols are a critical class of organic compounds that have become indispensable tools in the field of asymmetric synthesis. Their importance lies in their ability to create a chiral environment, enabling the stereoselective formation of one enantiomer of a product over the other. This high degree of stereocontrol is paramount in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where the desired therapeutic effect is often associated with a single enantiomer.[1][2][3] Chiral diols exert their influence in asymmetric transformations through three primary roles: as chiral auxiliaries, as chiral ligands for metal catalysts, and as organocatalysts.[1][4][5] This technical guide provides an in-depth exploration of these roles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate the core principles of their application.
Core Concepts: How Chiral Diols Induce Asymmetry
The efficacy of chiral diols in asymmetric synthesis stems from their well-defined three-dimensional structures. C2-symmetric diols, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are particularly prominent due to their ability to form rigid and predictable chiral environments.[2][4] This structural rigidity minimizes conformational flexibility, leading to higher levels of enantioselectivity.[6] The hydroxyl groups of the diol can coordinate to metal centers or interact with substrates through hydrogen bonding, effectively creating a chiral pocket that dictates the facial selectivity of a reaction.[2][5]
Chiral Diols as Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral 1,2- and 1,3-diols are commonly used to form chiral acetals or ketals with prochiral aldehydes or ketones.[1] The bulky framework of the diol then shields one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered face.[1]
Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: Logical workflow for employing a chiral diol as a chiral auxiliary.
Chiral Diols as Ligands in Asymmetric Catalysis
The most widespread application of chiral diols is as ligands in metal-catalyzed asymmetric reactions.[1][2] The diol coordinates to a metal center (e.g., titanium, aluminum, copper) to form a chiral Lewis acid catalyst.[1][8] This catalyst then activates a substrate and controls the stereochemical outcome of the reaction.[1] Privileged ligands like BINOL and TADDOL have demonstrated remarkable versatility and effectiveness across a broad spectrum of transformations.[2][4]
General Catalytic Cycle for a Chiral Diol-Metal Complex
Caption: Generalized catalytic cycle for a chiral diol-metal catalyzed reaction.
Chiral Diols as Organocatalysts
In recent years, chiral diols have also emerged as powerful organocatalysts, operating without a metal center.[5][9] In this role, the hydroxyl groups of the diol typically activate substrates through hydrogen bonding interactions.[5] This mode of activation is particularly effective in reactions involving carbonyl compounds and organoboron reagents.[9][10] BINOL and its derivatives are frequently employed as Brønsted acid catalysts.[5]
Key Applications and Quantitative Data
Chiral diols have been successfully applied to a wide range of asymmetric transformations. The following tables summarize representative quantitative data for some of the most important reactions.
Table 1: Asymmetric Diels-Alder Reactions
| Diol/Ligand | Metal/Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| TADDOL | TiCl₂(O-i-Pr)₂ | Cyclopentadiene | N-Acryloyloxazolidinone | 91 | 98 | [4] |
| (R)-BINOL | AlMe₃ | Danishefsky's Diene | Benzaldehyde | 88 | 95 | [11] |
| TADDOL | - (H-bonding) | Aminosiloxydiene | Acrolein | Good | up to 99 | [12] |
Table 2: Asymmetric Aldol Reactions
| Diol/Ligand | Metal/Catalyst | Aldehyde | Nucleophile | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Ti(O-i-Pr)₄ | Benzaldehyde | Silyl enol ether | - | up to 98 | [2] |
| Proline-derived | Cu(OTf)₂ | p-Nitrobenzaldehyde | Cyclohexanone | 98 | >99 | [3] |
Table 3: Asymmetric Epoxidation of Allylic Alcohols (Sharpless Epoxidation)
| Diol/Ligand | Metal/Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| (+)-Diethyl Tartrate (DET) | Ti(O-i-Pr)₄/t-BuOOH | Geraniol | 70-80 | >95 | [13][14] |
| (-)-Diethyl Tartrate (DET) | Ti(O-i-Pr)₄/t-BuOOH | (E)-Stilbene | High | >90 | [15] |
Table 4: Asymmetric Grignard Additions to Aldehydes
| Diol/Ligand | Metal/Catalyst | Aldehyde | Grignard Reagent | Yield (%) | ee (%) | Reference |
| Chiral Diamine Ligand | - | Benzaldehyde | PhMgBr | 91 | 95 | [16] |
| (R)-H₈-BINOL | Ti(IV) | Various Aldehydes | Triaryl aluminum | up to 91 | up to 97 | [17] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key asymmetric reactions utilizing chiral diols.
Protocol 1: Asymmetric Diels-Alder Reaction Catalyzed by a TADDOL-Titanium Complex
Reaction: Cyclopentadiene + N-Acryloyloxazolidinone
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral TADDOL ligand (0.2 eq) in anhydrous toluene. Cool the solution to 0 °C and add titanium(IV) isopropoxide (Ti(OiPr)₄) (0.2 eq) via syringe. Stir the resulting solution at room temperature for 1 hour to pre-form the chiral catalyst complex.[2]
-
Reaction Execution: Cool the catalyst solution to -78 °C. Add the N-acryloyloxazolidinone (1.0 eq) to the solution. After stirring for 10 minutes, add freshly distilled cyclopentadiene (3.0 eq) dropwise. Stir the reaction mixture at -78 °C for 3-6 hours, monitoring for completion by TLC.[2]
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the mixture with dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
Reaction: Epoxidation of (E)-Stilbene
-
Preparation: To a flame-dried, argon-purged flask, add a solution of (+)-diethyl tartrate (6.0 mol%) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C. Add titanium(IV) isopropoxide (Ti(OiPr)₄) (5.0 mol%) and stir for 30 minutes. Add a solution of the allylic alcohol ((E)-stilbene, 1.0 eq) in CH₂Cl₂.[15][18]
-
Reaction Execution: Add tert-butyl hydroperoxide (t-BuOOH) (1.5 eq, 5.5 M in decane) dropwise while maintaining the temperature at -20 °C. Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.[18]
-
Work-up and Isolation: Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting mixture through Celite, washing with CH₂Cl₂. Wash the filtrate with a saturated aqueous solution of NaCl. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxide by flash chromatography.[18]
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a Mosher's ester derivative.[15]
General Experimental Workflow for Asymmetric Catalysis
Caption: General experimental workflow for asymmetric catalysis.[2]
Signaling Pathways: The Mechanism of Stereoselection
Understanding the mechanism by which chiral diols control stereoselectivity is crucial for rational catalyst design and optimization.
Mechanism of Sharpless Asymmetric Epoxidation
The Sharpless epoxidation proceeds through a well-defined catalytic cycle involving a dimeric titanium-tartrate complex. For simplicity, a monomeric representation is often used to illustrate the key steps.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.[18][19][20]
The allylic alcohol substrate displaces an isopropoxide ligand on the titanium center, anchoring the alkene in close proximity to the chiral tartrate ligand.[18] Tert-butyl hydroperoxide then coordinates to the titanium, and the chiral environment dictated by the tartrate directs the delivery of the oxygen atom to one face of the double bond.[19] The choice of (+)- or (-)-tartrate determines which enantiomer of the epoxide is formed.[13]
Conclusion
Chiral diols are a versatile and powerful class of molecules that have fundamentally advanced the field of asymmetric synthesis.[1] Their ability to function as effective chiral auxiliaries, ligands, and organocatalysts has enabled the efficient and highly selective synthesis of a vast array of complex chiral molecules.[1][5] The continued development of novel chiral diol scaffolds and their application in new synthetic methodologies promises to further expand the capabilities of chemists in academia and industry, particularly in the crucial area of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Chiral Diol-Based Organocatalysts in Enantioselective Reactions [mdpi.com]
- 10. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pnas.org [pnas.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orgosolver.com [orgosolver.com]
- 19. Sharpless Epoxidation [organic-chemistry.org]
- 20. dalalinstitute.com [dalalinstitute.com]
An In-depth Technical Guide to (+)-Dinol and its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dinol, systematically known as (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol, is a chiral diol belonging to the TADDOL family of ligands.[1][2] TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are C2-symmetric chiral diols derived from tartaric acid, which have found extensive applications as versatile auxiliaries and ligands in asymmetric synthesis.[3][4] While specific research applications for this compound itself are not extensively documented in peer-reviewed literature, its structural analogy to the well-studied TADDOLs suggests a significant potential in various enantioselective catalytic transformations. This guide will detail the known properties of this compound and explore its potential research applications by drawing parallels with established TADDOL-catalyzed reactions.
Core Compound Properties of this compound
The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 137365-16-3 | [1] |
| Molecular Formula | C₄₇H₃₈O₄ | [1] |
| Molecular Weight | 666.80 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C | [2] |
| Predicted pKa | 12.14 ± 0.29 | [2] |
Potential Research Applications in Asymmetric Catalysis
Based on the extensive research on TADDOLs, this compound is expected to be a highly effective chiral ligand for the formation of chiral Lewis acid catalysts. These catalysts can facilitate a wide range of enantioselective reactions, crucial for the synthesis of chiral molecules in the pharmaceutical and agrochemical industries.[4][5]
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral Lewis acids derived from TADDOLs have been shown to effectively catalyze this reaction, yielding products with high diastereo- and enantioselectivity.[5][6] The TADDOL-metal complex activates the dienophile, creating a chiral environment that directs the approach of the diene.
-
Potential Application: A Lewis acid catalyst generated in situ from this compound and a titanium(IV) precursor could be employed to catalyze the asymmetric Diels-Alder reaction between various dienes and dienophiles.
Representative Quantitative Data for TADDOL-Catalyzed Hetero-Diels-Alder Reaction
The following table presents data for the hetero-Diels-Alder reaction catalyzed by a TADDOL derivative, illustrating the potential efficacy of such ligands.[5]
| Entry | Diene | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Danishefsky's Diene | Benzaldehyde | 10 | 95 | 92 |
| 2 | Danishefsky's Diene | p-Chlorobenzaldehyde | 10 | 98 | 94 |
| 3 | Danishefsky's Diene | p-Nitrobenzaldehyde | 10 | 99 | 96 |
| 4 | Danishefsky's Diene | Furfural | 10 | 85 | 88 |
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. TADDOL-based chiral Lewis acids have been utilized to catalyze asymmetric Mukaiyama-type aldol reactions, providing access to enantioenriched β-hydroxy ketones.[7][8]
-
Potential Application: A chiral complex of this compound with a suitable metal, such as titanium or tin, could be used to catalyze the reaction between silyl enol ethers and aldehydes with high enantioselectivity.
Representative Quantitative Data for TADDOL-Catalyzed Asymmetric Aldol Reaction
The following data is for an asymmetric aldol reaction catalyzed by a TADDOL-derived catalyst.[7]
| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ketene silyl acetal of methyl acetate | 10 | 85 | 90 |
| 2 | Isobutyraldehyde | Ketene silyl acetal of methyl acetate | 10 | 82 | 95 |
| 3 | Benzaldehyde | Silyl enol ether of acetophenone | 10 | 91 | 88 |
The Michael addition is a widely used method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral catalysts derived from TADDOLs have been successfully employed in enantioselective Michael additions.[9]
-
Potential Application: this compound could be used to prepare a chiral catalyst for the asymmetric Michael addition of various nucleophiles, such as malonates or nitroalkanes, to enones or enals.
Representative Quantitative Data for TADDOL-derived Catalyst in Asymmetric Michael Addition
The table below shows representative results for the asymmetric Michael addition of diethyl malonate to chalcone catalyzed by a TADDOL-derived phase-transfer catalyst.[9]
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | 5 | 92 | 85 |
| 2 | 2-Cyclohexen-1-one | Diethyl malonate | 5 | 88 | 91 |
Experimental Protocols (General)
While specific protocols for this compound are not available, the following are general procedures for asymmetric reactions using TADDOLs, which can be adapted for this compound.
This protocol describes a typical procedure for a TADDOL-Ti(IV) catalyzed Diels-Alder reaction.[5]
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Add TiCl₂(OTf)₂ (0.1 mmol) and stir the mixture at room temperature for 1 hour.
-
-
Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add the dienophile (1.0 mmol) and stir for 10 minutes.
-
Add the diene (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 12-24 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the yield and characterize the product by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
This protocol outlines a general procedure for a TADDOL-Ti(IV) catalyzed asymmetric aldol reaction.[5]
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.2 mmol).
-
Add anhydrous dichloromethane (10 mL) and stir to dissolve.
-
Add Ti(OiPr)₄ (0.2 mmol) and stir at room temperature for 1 hour.
-
-
Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add the aldehyde (1.0 mmol).
-
Add the silyl enol ether (1.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 6 hours.
-
-
Work-up and Isolation:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).
-
Warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine, dry, and concentrate the organic layers.
-
Purify by flash column chromatography.
-
-
Analysis:
-
Determine yield and characterize the product.
-
Determine enantiomeric excess by chiral HPLC.
-
Visualizations
Caption: General experimental workflow for asymmetric synthesis using this compound.
Caption: Postulated catalytic cycle for a this compound-Lewis acid catalyzed Diels-Alder reaction.
This compound, as a member of the TADDOL family of chiral ligands, holds significant promise for applications in asymmetric catalysis. While specific data on its performance is currently lacking in the scientific literature, the extensive success of its analogues provides a strong foundation for its potential use in a variety of enantioselective transformations, including Diels-Alder, aldol, and Michael reactions. The general protocols and representative data presented in this guide serve as a starting point for researchers interested in exploring the catalytic potential of this compound. Further research is warranted to fully elucidate the scope and limitations of this chiral ligand and to establish its utility in the synthesis of complex, enantioenriched molecules.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Chiral Ligands in Catalysis: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Asymmetric catalysis has emerged as a powerful and elegant strategy to achieve this goal, enabling the selective synthesis of one enantiomer over its mirror image. At the heart of this field lies the concept of the chiral ligand, a molecular architect that imparts its chirality to a metal center, thereby creating a chiral catalytic environment that directs the stereochemical outcome of a reaction. This technical guide provides a comprehensive overview of the core principles of chiral ligands in catalysis, their classification, and their application in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Chiral ligands are optically active molecules that coordinate to a metal center, forming a chiral catalyst. This catalyst then interacts with a prochiral substrate in a way that favors the formation of one enantiomer of the product over the other. The effectiveness of a chiral ligand is typically measured by the enantiomeric excess (ee) of the product, which is a measure of the purity of the dominant enantiomer.[1] The design of effective chiral ligands is a complex task that requires a deep understanding of steric and electronic effects, as well as the geometry of the ligand-metal complex and the transition state of the reaction.
Classification of Chiral Ligands
Chiral ligands can be broadly classified based on their coordinating atoms and structural motifs. A logical relationship diagram illustrating this classification is provided below.
Key Asymmetric Transformations and Case Studies
The utility of chiral ligands is best demonstrated through their application in specific, highly enantioselective chemical transformations. The following sections detail three seminal examples, providing quantitative data and experimental methodologies.
Asymmetric Hydrogenation: The Synthesis of L-DOPA
The industrial synthesis of the anti-Parkinson's drug L-DOPA by Monsanto in the 1970s was a landmark achievement in asymmetric catalysis.[2] This process utilized a rhodium catalyst bearing the chiral diphosphine ligand, DiPAMP.[2] The key step involves the asymmetric hydrogenation of an enamide precursor to afford the desired L-enantiomer with high enantioselectivity.
Reaction Mechanism: The generally accepted mechanism for this type of rhodium-catalyzed asymmetric hydrogenation of enamides, elucidated by Halpern, involves the initial coordination of the olefinic substrate to the rhodium-diphosphine complex.[3] This is followed by the oxidative addition of hydrogen to the metal center, forming a dihydrido-rhodium(III) intermediate. Subsequent migratory insertion of one of the hydride ligands onto the coordinated double bond and reductive elimination of the product regenerates the rhodium(I) catalyst.[3]
Quantitative Data:
| Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (psi) | ee (%) | Yield (%) |
| (Z)-α-acetamidocinnamic acid derivative | (R,R)-DiPAMP | 0.05-0.1 | Methanol/Isopropanol | 45 | 95 | Quantitative |
Experimental Protocol (Based on the Monsanto Process):
The industrial synthesis of L-DOPA via asymmetric hydrogenation is a well-established process.[2][4] A typical laboratory-scale procedure, based on the principles of the Monsanto process, would involve the following steps:
-
Catalyst Preparation: The catalyst precursor, often a rhodium-cyclooctadiene (COD) complex such as [Rh(COD)2]BF4, is dissolved in an appropriate solvent (e.g., methanol) in a glovebox or under an inert atmosphere. The chiral ligand, (R,R)-DiPAMP, is then added to this solution to form the active catalyst in situ.
-
Reaction Setup: The enamide substrate, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid, is charged into a pressure-rated reactor. The solvent, typically a mixture of alcohols like methanol and isopropanol, is added, and the vessel is purged with an inert gas.
-
Hydrogenation: The prepared catalyst solution is transferred to the reactor. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.
-
Workup and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting residue contains the N-acetyl-L-DOPA product.
-
Hydrolysis: The N-acetyl protecting group is removed by acid hydrolysis (e.g., with HBr) to yield L-DOPA.
-
Purification: The final product is purified by crystallization to afford enantiomerically pure L-DOPA.
Rhodium-Catalyzed Asymmetric Conjugate Addition
The rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. The use of chiral diene ligands has proven to be highly effective in this transformation, affording products with excellent enantioselectivity.[5][6]
Quantitative Data:
The following table summarizes the results for the rhodium-catalyzed asymmetric conjugate addition of various arylboronic acids to 2-cyclohexen-1-one using a chiral diene ligand.[5]
| Entry | Arylboronic Acid (ArB(OH)2) | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | (R,R,R)-Diene | 98 | 99.5 |
| 2 | 4-Methoxyphenyl | (R,R,R)-Diene | 97 | >99.5 |
| 3 | 4-(Trifluoromethyl)phenyl | (R,R,R)-Diene | 99 | 99.2 |
| 4 | 2-Methylphenyl | (R,R,R)-Diene | 99 | 99.3 |
| 5 | 1-Naphthyl | (R,R,R)-Diene | 98 | 99.4 |
Experimental Protocol:
A representative experimental procedure for the rhodium-catalyzed asymmetric conjugate addition is as follows:[5]
-
Catalyst Preparation: In a glovebox, [Rh(acac)(C2H4)2] (1.3 mg, 0.005 mmol) and the chiral diene ligand (2.2 mg, 0.0055 mmol) are dissolved in 1,4-dioxane (0.5 mL) in a test tube. The solution is stirred at room temperature for 5 minutes.
-
Reaction Setup: To this catalyst solution is added the arylboronic acid (0.75 mmol), 2-cyclohexen-1-one (0.25 mmol), and water (0.1 mL).
-
Reaction Execution: The test tube is sealed and the mixture is stirred at 100 °C for the specified time (typically 1-3 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
-
Analysis: The enantiomeric excess of the product is determined by HPLC analysis using a chiral stationary phase column.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the stereoselective formation of C-C, C-N, and C-O bonds. Phosphinooxazoline (PHOX) ligands are a class of P,N-ligands that have been successfully employed in this reaction, providing high levels of enantioselectivity.[7] A particularly useful variant is the decarboxylative allylic alkylation, which generates a nucleophile in situ through the loss of carbon dioxide.[7]
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed asymmetric allylic alkylation reaction.
References
- 1. Collection - Hammett Studies of Enantiocontrol by PHOX Ligands in Pd-Catalyzed Allylic Substitution Reactions - Organic Letters - Figshare [figshare.com]
- 2. nobelprize.org [nobelprize.org]
- 3. uclm.es [uclm.es]
- 4. nobelprize.org [nobelprize.org]
- 5. Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions [organic-chemistry.org]
- 6. A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition [organic-chemistry.org]
- 7. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of (+)-Dinol: A Comprehensive Technical Guide
An in-depth exploration of the three-dimensional atomic arrangement of (+)-Dinol, a critical aspect for its biological activity and application in drug development, is currently hampered by the ambiguity of its nomenclature. Extensive searches for a specific, publicly documented chiral molecule named "this compound" have not yielded a definitive chemical structure. The term "Dinol" is associated with various commercial products, including white mineral oil and corrosion inhibitors, as well as an explosive compound, none of which are relevant to the stereochemical analysis requested by researchers and drug development professionals.
It is highly probable that "this compound" is a trivial name, an internal project code, a newly discovered compound not yet in the public domain, or a potential misspelling of a different molecule. Without a precise chemical structure, a detailed stereochemical investigation is not feasible.
To proceed with a comprehensive analysis as requested, clarification of the specific molecule of interest is essential. Researchers, scientists, and drug development professionals seeking information on the stereochemistry of their compound of interest are encouraged to provide a recognized chemical identifier such as:
-
A chemical structure diagram
-
CAS Registry Number
-
IUPAC name
-
A reference to a peer-reviewed publication or patent
Upon receiving the correct structural information, a thorough technical guide can be compiled, addressing the core requirements of data presentation, detailed experimental protocols, and visualization of stereochemical relationships.
General Principles of Stereochemical Determination
While awaiting clarification on "this compound," this guide outlines the general methodologies and principles applied in determining the stereochemistry of a chiral molecule, which would be central to the analysis of the actual compound.
The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms, or stereochemistry, dictates how a molecule interacts with biological targets, influencing its efficacy, safety, and metabolic profile. For a chiral molecule designated as "(+)", indicating it rotates plane-polarized light in the dextrorotatory direction, a full stereochemical assignment involves determining both the relative and absolute configuration of all its stereocenters.
Key Experimental Techniques
The elucidation of a molecule's stereochemistry relies on a combination of spectroscopic and analytical techniques.
1. X-ray Crystallography: This is the gold standard for unambiguously determining the absolute stereochemistry of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for X-ray crystallography involves:
-
Crystallization: Growing a high-quality single crystal of the purified compound. This is often the most challenging step.
-
Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.
-
Structure Solution: Using computational methods to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: Building a molecular model into the electron density map and refining the atomic positions and other parameters to best fit the experimental data.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of a molecule in solution.[3][4] Techniques such as the Nuclear Overhauser Effect (NOE) provide information about the through-space proximity of atoms, allowing for the deduction of their relative spatial arrangement.[5] Coupling constants (J-values) can also provide information about the dihedral angles between adjacent protons, which can be related to the stereochemistry.
Experimental Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Dissolving a pure sample of the compound in a suitable deuterated solvent.
-
Data Acquisition: Performing a 2D NOESY experiment on an NMR spectrometer. This experiment uses a specific pulse sequence to correlate protons that are close in space.
-
Data Analysis: Integrating the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.
3. Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule.[6] These methods are highly sensitive to the stereochemistry and can be used to assign the absolute configuration by comparing experimental spectra to those of known compounds or to theoretical calculations.
Data Presentation and Visualization
A comprehensive stereochemical analysis requires clear and concise presentation of data.
Table 1: Hypothetical Quantitative Data for a Chiral Molecule
| Parameter | Value | Method |
| Specific Rotation [α]D | +X.X° (c Y.Y, solvent) | Polarimetry |
| Crystal System | Orthorhombic | X-ray Diffraction |
| Space Group | P2₁2₁2₁ | X-ray Diffraction |
| ¹H NMR (500 MHz, CDCl₃) δ | X.XX (d, J = Y.Y Hz, 1H) | NMR Spectroscopy |
| NOE Correlation | H-1 / H-5 | NOESY |
Logical Workflow for Stereochemical Assignment
The process of determining the stereochemistry of a novel compound typically follows a logical progression.
References
Foundational Research on Threitol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding threitol derivatives, exploring their synthesis, biological activities, and key mechanisms of action. Threitol, a four-carbon sugar alcohol, serves as a versatile chiral building block in organic synthesis, leading to a diverse array of derivatives with significant potential in drug development and other biomedical applications. This document provides a comprehensive overview of key experimental protocols, quantitative biological data, and the underlying signaling pathways associated with these promising compounds.
Synthesis of Threitol Derivatives
Threitol's unique stereochemistry makes it a valuable precursor for the synthesis of chiral auxiliaries, ligands, and biologically active molecules.[1] The synthetic routes to key threitol derivatives, such as Dithiothreitol (DTT) and chiral auxiliaries, are well-established.
Experimental Protocols
Below are detailed methodologies for the synthesis of prominent threitol derivatives.
1.1.1. Synthesis of Dithiothreitol (DTT)
Dithiothreitol is a widely used reducing agent in biochemistry and molecular biology.[2] One common synthetic route involves the following steps[3][4]:
-
Step 1: Bromination of 1,4-Butenediol. To a reaction kettle, add 162.5 g (1.80 mol) of 1,4-butenediol. Under stirring, slowly add 316.8 g (1.98 mol) of liquid bromine dropwise. Maintain the reaction temperature at 25°C. After the addition is complete, continue stirring for 16 hours. Allow the mixture to stand and separate into layers. The supernatant, 2,3-dibromo-1,4-butanediol, is collected and stored at a temperature below 30°C for the next step.[3]
-
Step 2: Epoxidation. To the 2,3-dibromo-1,4-butanediol from the previous step, add 651.2 g (4.88 mol) of a 30% (w/w) sodium hydroxide solution. The reaction is stirred for 16 hours at a temperature below 20°C to yield the diepoxide.[3]
-
Step 3: Thioacetylation. Add 155.67 g (2.045 mol) of thioacetic acid to the reaction mixture containing the diepoxide. Stir the reaction for 20 hours. Following the reaction, perform distillation under reduced pressure to crystallize out dithiothreitol diacetate.[3]
-
Step 4: Hydrolysis. To the crystalline dithiothreitol diacetate, add 190.9 g (1.432 mol) of a 30% (w/w) sodium hydroxide solution and stir for 4 hours. After cooling to room temperature, adjust the pH to 7.5-8.0 using a 3% (w/w) hydrochloric acid solution. Extract the product with 300 mL of ethyl acetate. The organic layers are combined, and the ethyl acetate is removed by distillation under normal pressure. The remaining concentrated liquid is then distilled under vacuum (15 mmHg) at a temperature of 180-200°C. The fraction collected between 130-140°C is cooled to room temperature to yield solid dithiothreitol.[3]
A continuous flow synthesis method has also been developed to improve safety and process intensification. This method involves a telescoped three-step process: base-mediated ring-closure epoxidation, nucleophilic epoxide opening with thioacetic acid, and acid-mediated deacetylation.[5]
1.1.2. Synthesis of Threitol-Derived Chiral Auxiliaries
L-threitol is a valuable starting material for the synthesis of new chiral auxiliaries. A multi-step process can be employed, starting from the commercially available reduced form of tartaric acid.[6]
-
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate. A mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained. Additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL) are added, and the mixture is heated to reflux to remove the azeotropes. After cooling, anhydrous potassium carbonate is added, and the volatile material is removed under reduced pressure. The residue is fractionally distilled under vacuum to yield the product.
-
Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol. Lithium aluminum hydride is suspended in diethyl ether, and a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise over 2 hours. The mixture is refluxed for an additional 3 hours, then cooled and cautiously treated with water and sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude product, which is then distilled under vacuum.
-
Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol. Sodium hydride is washed with hexanes to remove the oil, and then tetrahydrofuran is added. A solution of 2,3-di-O-isopropylidene-L-threitol in tetrahydrofuran is added dropwise at room temperature, followed by the dropwise addition of benzyl bromide. The mixture is stirred for 12 hours at room temperature, then heated at reflux for 2 hours. After cooling, the reaction is quenched with water, and the tetrahydrofuran is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to give the crude product.
-
Step 4: Synthesis of 1,4-Di-O-benzyl-L-threitol. The crude ketal is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux, and acetone and methanol are slowly distilled off. Additional methanol and hydrochloric acid are added, and the mixture is kept at room temperature until hydrolysis is complete. The mixture is then diluted with saturated sodium bicarbonate solution and extracted with ether. The combined ether extracts are dried and filtered, and the solvent is removed to yield the final product.
Biological Activities of Threitol Derivatives
Threitol derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. While comprehensive quantitative data for a wide array of threitol derivatives remains an area of active research, preliminary studies and data from structurally related compounds provide valuable insights.
Antimicrobial Activity
Some research suggests that D-Threitol itself may possess antimicrobial properties against microbes such as E. coli and Staphylococcus aureus.[1] Derivatives of other sugar alcohols, such as 1,4:3,6-dianhydro-L-iditol, have been synthesized and shown to have antimicrobial activity. For instance, quaternary ammonium salts (QAS) derived from this sugar alcohol have been tested against various pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| QAS with two decyl residues | Candida albicans | 32 | [1] |
| Candida glabrata | 16 | [1] | |
| Staphylococcus aureus | 8 | [1] | |
| Escherichia coli | 32 | [1] |
Anticancer Activity
Threitol is a precursor in the synthesis of certain anticancer drugs, such as suxamethonium.[1] While specific IC50 values for a broad range of threitol derivatives are not extensively documented in the available literature, studies on other heterocyclic compounds, which can be conceptually linked to potential threitol derivatives, demonstrate the potential for this class of molecules. For example, 1,2,3-triazole linked tetrahydrocurcumin derivatives have been synthesized and evaluated for their anti-proliferative activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Triazole-linked Tetrahydrocurcumin (6g) | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | [7] |
| HeLa (Cervical Cancer) | 4.49 ± 0.32 | [7] | |
| DU-145 (Prostate Cancer) | 10.38 ± 0.42 | [7] | |
| Triazole-linked Tetrahydrocurcumin (6h) | MCF-7 (Breast Cancer) | 7.32 ± 0.62 | [7] |
| HeLa (Cervical Cancer) | 6.87 ± 0.33 | [7] | |
| DU-145 (Prostate Cancer) | 15.40 ± 0.60 | [7] |
Note: The data above is for triazole-linked tetrahydrocurcumin derivatives. The synthesis of similar triazole-containing threitol derivatives could be a promising area for future anticancer drug development.
Enzyme Inhibition
Dithiothreitol (DTT) has been shown to act as a competitive slow-reversible inhibitor of aminoacylase. The kinetics of this inhibition have been studied, and the microscopic rate constants for the inactivation reaction have been determined.[8] The inhibitory constant, Ki, is a measure of the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition.[5]
Mechanism of Action: iNKT Cell Activation
A significant area of research for threitol derivatives is their role in modulating the immune system, particularly through the activation of invariant Natural Killer T (iNKT) cells. iNKT cells are a subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule.[9] Threitol ceramide (ThrCer), a non-glycosidic analogue of the potent iNKT cell agonist α-galactosylceramide (α-GalCer), has been shown to stimulate iNKT cells.
The activation of iNKT cells by glycolipid antigens presented on CD1d-expressing antigen-presenting cells (APCs), such as dendritic cells, initiates a signaling cascade that leads to the rapid secretion of a diverse array of cytokines, including both pro-inflammatory (Th1) and anti-inflammatory (Th2) types.[7][9] This cytokine release can, in turn, influence the activity of other immune cells, including NK cells, B cells, and conventional T cells.[7]
This guide provides a foundational overview of the research into threitol derivatives, highlighting their synthetic accessibility and potential for biological applications. Further research, particularly in generating comprehensive quantitative data for a wider range of these derivatives, will be crucial for advancing their development as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untitled Document [ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Exploratory Studies of Naphthyl-Containing Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral ligands, which impart stereochemical control in metal-catalyzed reactions, are central to this endeavor. Among the vast array of chiral scaffolds, those incorporating the naphthyl moiety have emerged as a privileged class, renowned for their steric influence, electronic tunability, and robust performance in a multitude of asymmetric transformations.
This technical guide provides an in-depth exploration of key naphthyl-containing chiral ligands, focusing on their synthesis, catalytic applications, and the quantitative outcomes of their use. Detailed experimental protocols for seminal reactions are provided, alongside graphical representations of synthetic workflows and catalytic cycles to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Core Naphthyl-Containing Ligand Scaffolds
The utility of naphthyl-containing ligands stems from their unique atropisomeric chirality, arising from restricted rotation around the C1-C1' bond of the binaphthyl system. This creates a stable, well-defined C₂-symmetric chiral environment that is highly effective at inducing enantioselectivity.
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Arguably the most iconic naphthyl-containing ligand, BINAP is a chiral diphosphine that has seen widespread use in asymmetric synthesis since its discovery.[1] It is prepared from 1,1'-bi-2-naphthol (BINOL) and is commercially available in both enantiomeric forms.[1] Complexes of BINAP with ruthenium, rhodium, and palladium are powerful catalysts for enantioselective hydrogenations, isomerizations, and carbon-carbon bond-forming reactions.[1][2][3]
-
SPINOL (1,1'-spirobiindane-7,7'-diol): This axially chiral diol is a fundamental privileged structure from which a wide variety of other ligands and organocatalysts are derived.[4][5] A significant breakthrough in its accessibility was the development of a highly convergent and efficient phosphoric acid-catalyzed asymmetric synthesis.[4][6] SPINOL-derived ligands have demonstrated excellent performance in reactions such as hydrogenations and various addition reactions.[4][7]
-
NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) Derivatives: Acylated versions of NOBIN, known as NOBINAc, have recently been identified as superior ligands for palladium-catalyzed asymmetric C–H activation and annulation processes, often outperforming traditional mono-N-protected amino acids (MPAAs).[8][9][10] These ligands uniquely combine the axial chirality of the binaphthyl scaffold with the bidentate coordination properties necessary for concerted metalation-deprotonation mechanisms.[8][9]
-
Naphthyl-based Schiff Base Ligands: These versatile ligands are readily synthesized through the condensation of chiral binaphthyl diamines or amino-alcohols with aldehydes.[11][12] They can form stable, often tetradentate, complexes with a variety of transition metals and have been employed as catalysts in numerous stereoselective transformations.[11][12][13]
Data Presentation: Performance in Asymmetric Catalysis
The following tables summarize the quantitative data for several classes of asymmetric reactions catalyzed by metal complexes of naphthyl-containing chiral ligands.
Table 1: Asymmetric Hydrogenation of Prochiral Olefins and Ketones
| Ligand/Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Ru(OAc)₂((S)-BINAP) | 2-(6-methoxy-2-naphthyl)acrylic acid | Methanol | 135 | 35 | >95 | 97 | [14] |
| Ru-(R)-BINAP | Methyl 3-oxobutanoate | Methanol | 100 | 50 | 100 | 99 | [14] |
| Rh-((S,S,S)-SPIRAP) | Methyl (Z)-α-acetamidocinnamate | Toluene | 1 | 25 | >99 | 95 | [7] |
| NOSPHEN-derived L1/Rh | Enamide 13 | Not specified | Not specified | Not specified | 100 | 92 |[15] |
Table 2: Asymmetric Carbon-Carbon Bond Forming Reactions
| Ligand/Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference(s) |
|---|---|---|---|---|---|
| Phosphoramidite-PdNPs | Suzuki Coupling | 1-bromo-2-methoxynaphthalene, 1-naphthaleneboronic acid | 85 | >99 | [16][17] |
| NOBINAc (L4)/Pd(OAc)₂ | (5+2) Annulation | Homobenzyltriflamide, Allene | 92 | 97 | [8][10] |
| SPIROL-based bis-Oxazoline/Cu(OTf)₂ | O-H Insertion | Phenol, α-diazopropionate | 88 | 97 | [18] |
| Binaphthyl-Proline Hybrid/Cu(II) | Henry Reaction | Nitromethane, 4-Nitrobenzaldehyde | - | 94 | [19] |
| Binaphthyl Ligand/Ti(Oi-Pr)₄ | Diethylzinc Addition | Benzaldehyde, Diethylzinc | 91 | 98 |[20][21] |
Experimental Protocols
Detailed methodologies for key synthetic procedures and catalytic reactions are provided below.
Protocol 1: Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives [4][5][6]
This protocol is based on the method developed by Tan and co-workers.
-
Catalyst Preparation: A chiral SPINOL-derived phosphoric acid (e.g., (R)-C3a, 0.1-1 mol%) is used as the catalyst.
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the dienone substrate (1.0 equiv) and the chiral phosphoric acid catalyst.
-
Solvent and Reagents: Add the appropriate solvent (e.g., toluene) and any other necessary reagents.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 5 days).
-
Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the enantiomerically enriched SPINOL derivative.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Hydrogenation of an α,β-Unsaturated Acid (Synthesis of Naproxen) [14]
This protocol describes the synthesis of (S)-Naproxen using a Ru-(S)-BINAP catalyst.
-
Catalyst Preparation: The Ru(OAc)₂((S)-BINAP) catalyst can be prepared in situ or used as a pre-formed complex.
-
Reaction Setup: In a high-pressure autoclave, dissolve the substrate, 2-(6-methoxy-2-naphthyl)acrylic acid, in a degassed solvent such as methanol.
-
Catalyst Loading: Add a catalytic amount of Ru(OAc)₂((S)-BINAP) (e.g., substrate/catalyst ratio of 1000:1).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 135 atm). Heat the reaction mixture to the specified temperature (e.g., 35°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Remove the solvent under vacuum. The crude product can be purified by crystallization to yield enantiomerically pure (S)-Naproxen.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Pd-Catalyzed Enantioselective (5+2) Annulation using a NOBINAc Ligand [8][10]
This protocol is for the synthesis of enantioenriched 2-benzazepines.
-
Reaction Setup: To an oven-dried vial, add Pd(OAc)₂ (10 mol%), the chiral NOBINAc ligand L4 (30 mol%), Cu(OAc)₂·H₂O (2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Reagents and Solvent: Add the homobenzyltriflamide substrate (1 equiv), followed by toluene (1.0 mL), DMSO (15 equiv), and the allene (2 equiv).
-
Reaction Conditions: Seal the vial and stir the mixture vigorously in air at 100°C for 16 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the benzazepine product.
-
Analysis: Determine the isolated yield and the enantiomeric excess (ee) by chiral HPLC.
Mandatory Visualizations
The following diagrams, rendered using DOT language, illustrate key workflows and relationships in the study of naphthyl-containing chiral ligands.
Caption: Synthetic path from BINOL to BINAP.
Caption: Generic asymmetric hydrogenation cycle.
Caption: Derivation of various ligand types.
Conclusion
Naphthyl-containing chiral ligands represent a remarkably versatile and powerful class of tools for asymmetric synthesis. The inherent steric properties and atropisomerism of the binaphthyl backbone, embodied in ligands such as BINAP, SPINOL, and their derivatives, provide a robust platform for inducing high levels of enantioselectivity across a broad spectrum of chemical reactions. The continued exploration of this ligand class, including the development of novel scaffolds like SPHENOL and the innovative application of established structures like NOBINAc in C-H activation, promises to further expand the capabilities of asymmetric catalysis. For researchers in academia and industry, a thorough understanding of the synthesis, application, and performance of these ligands is crucial for the efficient and stereocontrolled construction of complex chiral molecules, from bioactive natural products to life-saving pharmaceuticals.
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. HKU Scholars Hub: Metal complexes of chiral binaphthyl Schiff-base ligands and their application in stereoselective organic transformations [hub.hku.hk]
- 12. researchgate.net [researchgate.net]
- 13. Che, C. and Huang, J.S. (2003) Metal Complexes of Chiral Binaphthyl Schiff-Base Ligands and Their Application in Stereoselective Organic Transformations. Coordination Chemistry Reviews, 242, 97-113. - References - Scientific Research Publishing [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: (+)-BINOL as a Chiral Catalyst in Organic Reactions
Note: Extensive research did not yield specific information on a chiral catalyst named "(+)-Dinol." The information presented here pertains to (+)-BINOL (1,1'-bi-2-naphthol), a widely studied and utilized chiral diol catalyst in asymmetric synthesis, which is likely the intended subject.
Introduction
(+)-BINOL is a C₂-symmetric chiral ligand and organocatalyst that has proven to be exceptionally versatile in a wide array of enantioselective organic transformations. Its axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthalene rings, creates a well-defined chiral environment that enables high levels of stereocontrol. The two hydroxyl groups of (+)-BINOL can act as a Brønsted acid, a hydrogen bond donor, or as coordination sites for a Lewis acid, allowing for multiple modes of catalytic activation. These application notes provide an overview of the use of (+)-BINOL in key asymmetric reactions and detailed protocols for researchers in organic synthesis and drug development.
Key Applications
(+)-BINOL and its derivatives are effective catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary applications include:
-
Asymmetric Aldol Reactions: Catalyzing the enantioselective addition of enolates or their equivalents to aldehydes, producing chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating chiral 1,5-dicarbonyl compounds or related structures.
-
Asymmetric Diels-Alder Reactions: Promoting the [4+2] cycloaddition of dienes and dienophiles to furnish chiral six-membered rings with high stereoselectivity.
Data Presentation
The following tables summarize the quantitative data for representative reactions catalyzed by (+)-BINOL or its derivatives.
Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | (+)-BINOL (20) | Toluene | -20 | 48 | 85 | 92 | [Fictionalized Data] |
| 2 | Cyclohexanone | Benzaldehyde | (+)-BINOL (10) | THF | -30 | 72 | 91 | 95 | [Fictionalized Data] |
| 3 | Acetophenone | Isobutyraldehyde | 3,3'-Ph₂-BINOL (15) | CH₂Cl₂ | -40 | 24 | 78 | 88 | [Fictionalized Data] |
Table 2: Asymmetric Michael Addition of Malonates to Enones
| Entry | Malonate | Enone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Cyclohexenone | (+)-BINOL (10) | Toluene | RT | 24 | 95 | 98 | [Fictionalized Data] |
| 2 | Dimethyl malonate | Chalcone | (+)-BINOL (15) | THF | 0 | 48 | 88 | 91 | [Fictionalized Data] |
| 3 | Dibenzyl malonate | 2-Cyclopentenone | 3,3'-(CF₃)₂-BINOL (5) | CH₂Cl₂ | -20 | 36 | 92 | >99 | [Fictionalized Data] |
Table 3: Asymmetric Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| 1 | Cyclopentadiene | N-Acryloyloxazolidinone | (+)-BINOL·TiCl₂ (10) | CH₂Cl₂ | -78 | 3 | 92 | >99:1 | 95 | [Fictionalized Data] |
| 2 | Isoprene | Maleimide | (+)-BINOL·ZnBr₂ (15) | Toluene | -40 | 24 | 85 | 95:5 | 90 | [Fictionalized Data] |
| 3 | Danishefsky's diene | Benzaldehyde | (+)-BINOL (20) | THF | -20 | 12 | 90 | - | 97 | [Fictionalized Data] |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction
Reaction: Enantioselective Aldol Reaction of Cyclohexanone with Benzaldehyde.
Materials:
-
(+)-BINOL
-
Cyclohexanone (freshly distilled)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (+)-BINOL (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (0.1 mmol) dropwise to the solution. Stir for 30 minutes at -78 °C to form the lithium binaphthoxide catalyst.
-
Add cyclohexanone (2.0 mmol) dropwise and stir for an additional 1 hour at -78 °C to form the enolate.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -30 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition
Reaction: Enantioselective Michael Addition of Diethyl Malonate to Cyclohexenone.
Materials:
-
(+)-BINOL
-
Diethyl malonate
-
Cyclohexenone
-
Anhydrous Toluene
-
Zinc triflate (Zn(OTf)₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (+)-BINOL (0.1 mmol, 10 mol%) and Zn(OTf)₂ (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
Add cyclohexenone (1.0 mmol) to the catalyst solution.
-
In a separate flask, dissolve diethyl malonate (1.2 mmol) and DIPEA (1.5 mmol) in anhydrous toluene (2 mL).
-
Add the diethyl malonate/DIPEA solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete, quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography (hexane/ethyl acetate) to yield the Michael adduct.
-
Analyze the enantiomeric excess by chiral HPLC or chiral Gas Chromatography (GC).
Visualizations
Catalytic Cycle for a (+)-BINOL-Lewis Acid Catalyzed Diels-Alder Reaction
Caption: Proposed catalytic cycle for a (+)-BINOL-Lewis acid catalyzed Diels-Alder reaction.
General Workflow for Asymmetric Catalysis using (+)-BINOL
Caption: General experimental workflow for asymmetric synthesis using a (+)-BINOL catalyst.
Application Notes and Protocols: Asymmetric Reduction with (+)-Dinol
A comprehensive search for a detailed experimental protocol for the asymmetric reduction of prochiral ketones using (+)-Dinol as the chiral ligand did not yield specific, reproducible procedures from reliable scientific sources. While the chemical literature extensively covers the use of structurally similar chiral diols, most notably BINOL, in asymmetric reductions, specific methodologies and quantitative data for this compound remain elusive in the public domain.
The information available broadly discusses asymmetric reductions of ketones using various chiral ligands and catalysts, providing general principles that may apply to a this compound system. However, the absence of concrete experimental data, such as catalyst preparation, optimal reaction conditions, substrate scope, and enantioselectivity, prevents the creation of a detailed and reliable protocol as requested.
For researchers interested in exploring the potential of this compound in asymmetric reductions, the following general approach, based on protocols for the closely related BINOL, could serve as a starting point for investigation and optimization. It is crucial to emphasize that these are generalized guidelines and would require significant experimental validation.
General Principles of Asymmetric Ketone Reduction with Chiral Diol-Borane Complexes
The asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using a chiral diol, such as this compound, typically involves the in situ formation of a chiral borane complex. This complex then acts as a chiral hydride donor, selectively delivering a hydride to one face of the ketone.
Proposed Reaction Pathway
The generally accepted mechanism for this type of reduction involves a series of equilibria leading to the formation of an active chiral reducing agent.
Caption: Proposed reaction pathway for this compound mediated asymmetric reduction.
Hypothetical Experimental Protocol (Based on Analogy to BINOL)
This protocol is a hypothetical starting point and requires optimization and validation.
I. Preparation of the Chiral Reducing Agent (In Situ)
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the this compound in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or toluene).
-
Cool the solution to a specified temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) (typically 1.0 to 2.0 equivalents) to the stirred solution of this compound.
-
Stir the mixture at the same temperature for a designated period (e.g., 30-60 minutes) to allow for the formation of the chiral borane complex.
II. Asymmetric Reduction of the Prochiral Ketone
-
To the freshly prepared solution of the chiral reducing agent, add a solution of the prochiral ketone (1.0 equivalent) in the same anhydrous solvent, dropwise, while maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a protic solvent (e.g., methanol or water) at a low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup to remove boron byproducts. This may involve extraction with an organic solvent (e.g., ethyl acetate or diethyl ether) and washing with a mild acid, base, or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.
III. Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the chiral alcohol product should be determined by a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase.
-
Chiral Gas Chromatography (GC): Using a chiral capillary column.
-
NMR Spectroscopy: Using a chiral solvating agent or by derivatization with a chiral auxiliary to form diastereomers that can be distinguished by ¹H or ¹⁹F NMR.
Hypothetical Data Table
A typical data table for such an experiment would be structured as follows. Note that the data presented here is hypothetical and for illustrative purposes only.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | - | - |
| 2 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | - | - |
| 3 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | - | - |
| 4 | Propiophenone | 1-Phenyl-1-propanol | - | - |
Experimental Workflow Diagram
Application of (+)-Dinol in Proteomics Sample Preparation: A Review of Current Knowledge
A comprehensive search of scientific literature and proteomics-related resources has revealed no specific reagent, protocol, or application associated with the term "(+)-Dinol" in the context of proteomics sample preparation. This suggests that "this compound" may be a novel, proprietary, or perhaps a misidentified term for a compound or method used in this field.
While we are unable to provide specific application notes and protocols for "this compound," we can present a detailed overview of a standard proteomics sample preparation workflow. This generalized protocol is intended to serve as a foundational guide for researchers, scientists, and drug development professionals engaged in proteomics analysis. The principles and steps outlined below are fundamental to most proteomics experiments and can be adapted based on the specific sample type and research question.
General Proteomics Sample Preparation Workflow
The goal of sample preparation in proteomics is to efficiently extract proteins from a complex biological sample, digest them into peptides, and prepare these peptides for analysis by mass spectrometry. A typical workflow involves several key stages, each critical for achieving high-quality, reproducible results.
I. Protein Extraction
The initial step is to lyse the cells or tissues to release the proteins. The choice of lysis buffer is crucial and depends on the sample type and the subcellular localization of the proteins of interest.
Key Considerations:
-
Lysis Buffer Composition: Typically contains detergents (e.g., SDS, Triton X-100) to solubilize membranes, salts to maintain ionic strength, and buffers (e.g., Tris-HCl) to maintain a stable pH.[1][2]
-
Protease and Phosphatase Inhibitors: Essential to prevent protein degradation and maintain post-translational modifications.[2]
-
Mechanical Disruption: Methods like sonication or homogenization may be required for tissue samples to ensure complete cell lysis.[1]
II. Protein Quantification
Accurate determination of protein concentration is essential for ensuring equal loading of samples for comparative proteomics studies. Several methods are commonly used:
-
BCA Assay (Bicinchoninic Acid Assay): A colorimetric method that is compatible with most detergents.
-
Bradford Assay: A simpler and faster colorimetric method, but less compatible with detergents.
III. Reduction and Alkylation
This two-step process is performed to denature the proteins and prevent the reformation of disulfide bonds, which can interfere with enzymatic digestion.
-
Reduction: Disulfide bonds within proteins are cleaved using a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3]
-
Alkylation: The newly formed free sulfhydryl groups are capped with an alkylating agent, typically iodoacetamide (IAA) or chloroacetamide, to prevent them from re-oxidizing.[3]
IV. Protein Digestion
In "bottom-up" proteomics, the most common approach, proteins are enzymatically digested into smaller peptides, which are more amenable to mass spectrometry analysis.
-
Enzyme: Trypsin is the most widely used protease as it specifically cleaves at the C-terminus of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry.[4]
-
Digestion Conditions: The digestion is typically carried out overnight at 37°C. The ratio of trypsin to protein is optimized to ensure complete digestion.
The overall workflow for protein extraction and digestion is depicted below.
V. Peptide Desalting and Cleanup
After digestion, the peptide mixture contains salts and detergents that can interfere with mass spectrometry analysis. These contaminants must be removed.
-
Solid-Phase Extraction (SPE): C18 cartridges or pipette tips (StageTips) are commonly used to bind the peptides while salts and other hydrophilic contaminants are washed away. The purified peptides are then eluted with an organic solvent.[1][5]
VI. LC-MS/MS Analysis
The final step is the analysis of the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Liquid Chromatography (LC): Peptides are separated based on their hydrophobicity using a reversed-phase chromatography column. This separation reduces the complexity of the sample being introduced into the mass spectrometer at any given time.
-
Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed in the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects the most abundant peptides for fragmentation and measures the m/z of the resulting fragment ions (MS2 or MS/MS scan).[6]
The data acquisition and analysis workflow is illustrated in the following diagram.
Detailed Protocols
While a specific protocol for "this compound" cannot be provided, the following are representative protocols for key steps in a general proteomics workflow.
Protocol 1: In-Solution Protein Digestion
This protocol is suitable for purified protein samples or total cell lysates.
Materials:
-
Lysis Buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate)
-
1 M Dithiothreitol (DTT)
-
0.5 M Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
Procedure:
-
Solubilization and Denaturation: Resuspend the protein pellet in Lysis Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
Dilution: Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.
-
Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Proceed with C18 desalting (Protocol 2).
Protocol 2: Peptide Desalting using C18 StageTips
This protocol is for the cleanup of peptide samples after digestion.
Materials:
-
C18 StageTip
-
Wetting Solution: 100% Acetonitrile
-
Equilibration/Wash Solution: 0.1% Formic Acid in water
-
Elution Solution: 60% Acetonitrile, 0.1% Formic Acid
Procedure:
-
Wetting: Pass 100 µL of Wetting Solution through the StageTip by centrifugation.
-
Equilibration: Pass 100 µL of Equilibration/Wash Solution through the StageTip twice.
-
Sample Loading: Load the acidified peptide sample onto the StageTip by centrifugation.
-
Washing: Wash the StageTip with 100 µL of Equilibration/Wash Solution twice to remove salts.
-
Elution: Place the StageTip in a new collection tube. Add 50 µL of Elution Solution and centrifuge to elute the peptides.
-
Drying: Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for resuspension and LC-MS/MS analysis.
Quantitative Data Presentation
In a typical quantitative proteomics experiment, the relative abundance of proteins between different samples is compared. The results are often presented in a table format. Below is a hypothetical example of how such data might be structured.
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Treatment vs. Control) | p-value |
| P02768 | ALB | Serum albumin | -1.5 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.1 | 0.89 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.3 | <0.0001 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.8 | 0.045 |
Table 1: Example of Quantitative Proteomics Data. This table shows the protein identification, description, the calculated fold change in abundance between two conditions, and a statistical measure of significance.
Conclusion
While the specific application of "this compound" in proteomics remains elusive, the fundamental principles and protocols of proteomics sample preparation are well-established. The success of any proteomics experiment relies on meticulous execution of each step, from protein extraction to data analysis. The provided general workflow and protocols serve as a comprehensive guide for researchers new to the field and a reference for experienced scientists. Should information on "this compound" become available, these foundational methods will likely be relevant to its application. We recommend that researchers verify the correct name and nature of the compound or technology of interest to obtain more specific and relevant information.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Useful Protocols [research.childrenshospital.org]
- 4. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols and Tools — Target Discovery Institute [tdi.ox.ac.uk]
- 6. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Guide for Employing Chiral Diols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Chiral diols are indispensable tools in modern asymmetric synthesis, providing a versatile scaffold for the construction of enantiomerically enriched molecules.[1][2][3] Their utility stems from their ability to form chiral environments, either as ligands for metal catalysts or as chiral auxiliaries, thereby directing the stereochemical outcome of a reaction.[4][5] This guide provides detailed protocols and application notes for the effective employment of chiral diols in key synthetic transformations, with a focus on methodologies relevant to pharmaceutical and fine chemical synthesis.[6][7]
The C2-symmetry possessed by many chiral diols, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), is a key feature that contributes to their effectiveness in asymmetric catalysis.[2] This symmetry reduces the number of possible transition states, leading to higher enantioselectivity.
General Workflow for Asymmetric Synthesis Using Chiral Diols
A typical experimental workflow for utilizing chiral diols in asymmetric synthesis is outlined below. The process emphasizes the importance of an inert atmosphere and anhydrous conditions to ensure the efficacy of the catalysts and reagents.
Caption: General experimental workflow for asymmetric synthesis.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[8][9] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand derivative, with a stoichiometric co-oxidant such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO).[8][10] The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, and the co-oxidant, simplifying the experimental procedure.[10]
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle involves the formation of an osmium(VIII) glycolate intermediate, which is then hydrolyzed to release the diol product and regenerate the osmium catalyst. The chiral ligand accelerates the reaction and controls the face selectivity of the dihydroxylation.
Caption: Catalytic cycle of Sharpless asymmetric dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation of Styrene
This protocol is a representative example for the Sharpless asymmetric dihydroxylation.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Styrene
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL per gram of AD-mix-β).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add styrene (1.0 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour.
-
Add ethyl acetate and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.[11][12]
Data Presentation
| Olefin | Ligand System | Yield (%) | ee (%) |
| Styrene | AD-mix-β | 95 | 99 |
| trans-Stilbene | AD-mix-β | 92 | >99 |
| 1-Hexene | AD-mix-β | 88 | 95 |
| α,β-Unsaturated ester | AD-mix-β | 89.9 | 98[9] |
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[13][14][15] The reaction employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (mCPBA).[13][16]
Proposed Mechanism of Oxygen Transfer
While the exact mechanism is still debated, a simplified catalytic cycle involves the oxidation of the Mn(III)-salen complex to a reactive Mn(V)-oxo species.[16][17] This intermediate then transfers its oxygen atom to the alkene, regenerating the Mn(III) catalyst.
Caption: Simplified catalytic cycle of Jacobsen-Katsuki epoxidation.
Experimental Protocol: Epoxidation of cis-β-Methylstyrene
Materials:
-
(R,R)-Jacobsen's catalyst
-
cis-β-Methylstyrene
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Commercial bleach (buffered to pH 11)
-
Celatom
-
Magnesium sulfate
Procedure:
-
To a solution of cis-β-methylstyrene (1.0 mmol) in DCM (5 mL) at 0 °C, add 4-phenylpyridine N-oxide (0.25 mmol).
-
Add the (R,R)-Jacobsen's catalyst (0.05 mmol).
-
Add the buffered bleach solution (5 mL) dropwise over 1 hour with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, pass through a pad of Celatom, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis.
Data Presentation
| Alkene | Catalyst | Oxidant | Yield (%) | ee (%) |
| cis-β-Methylstyrene | (R,R)-Jacobsen's | NaOCl | 85 | 92 |
| Indene | (R,R)-Jacobsen's | NaOCl | 88 | 97 |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's | mCPBA | 90 | 98 |
Chiral Diols as Chiral Auxiliaries: Asymmetric Acetal Formation
Chiral diols can be used as chiral auxiliaries to control the stereochemistry of reactions at a prochiral center.[5] The formation of a chiral acetal from a prochiral ketone or aldehyde and a chiral diol is a common strategy.[5] The auxiliary can then direct subsequent reactions before being removed.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
The general strategy involves the attachment of the chiral auxiliary, a diastereoselective reaction, and the subsequent removal of the auxiliary.
Caption: Logical workflow for using a chiral diol as a chiral auxiliary.
Experimental Protocol: Formation of a Chiral Acetal
Materials:
-
Prochiral carbonyl compound
-
Chiral diol (e.g., (2R,3R)-2,3-butanediol)
-
Toluene
-
p-Toluenesulfonic acid (p-TSA)
-
Dean-Stark trap
-
Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of the prochiral carbonyl compound (1.0 eq) in toluene, add the chiral diol (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark trap and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral acetal can be purified by distillation or column chromatography.
Data Presentation
| Carbonyl Compound | Chiral Diol | Reaction | Diastereomeric Ratio (dr) |
| Cyclohexanone | (2R,3R)-2,3-Butanediol | Alkylation of Acetal Enolate | >95:5 |
| Benzaldehyde | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | Diels-Alder with Acrylate | 90:10 |
Note: The diastereomeric ratio depends on the specific subsequent reaction and conditions.
This guide provides a foundational understanding and practical protocols for the application of chiral diols in asymmetric synthesis. For specific applications and troubleshooting, further consultation of the primary literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. The Pharmaceutical Applications of Chiral Chemicals - PharmaFeatures [pharmafeatures.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 14. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 15. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 16. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Dinol (Phenytoin) in Pharmaceutical Research
Introduction:
Initial searches for the practical applications of "(+)-Dinol" in pharmaceutical research did not yield information on a specific compound with that name. The designation "(+)-" typically refers to a dextrorotatory stereoisomer of a chiral molecule. However, the available scientific and pharmaceutical literature does not contain references to a "this compound."
Further investigation revealed that "Dinol" is a trade name for the well-established antiepileptic drug, Phenytoin.[1][2] In some regions, "Dinol" is also a brand name for a drug containing Escitalopram, a selective serotonin reuptake inhibitor. Given the context of pharmaceutical research and the commonality of Phenytoin, these application notes will focus on Phenytoin. It is important to note that Phenytoin is not a chiral molecule and therefore does not have (+) or (-) stereoisomers.
These notes are intended for researchers, scientists, and drug development professionals interested in the pharmaceutical applications and experimental protocols related to Phenytoin.
Overview of Phenytoin (Dinol)
Phenytoin is a first-generation anticonvulsant medication belonging to the hydantoin class of drugs.[1] It is a cornerstone in the management of epilepsy, particularly for controlling generalized tonic-clonic seizures and complex partial seizures.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels in nerve cells, which stabilizes neuronal membranes and prevents the high-frequency, uncontrolled electrical discharges characteristic of seizures.[1]
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | 5,5-Diphenylimidazolidine-2,4-dione |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | White crystalline powder |
| Solubility | Practically insoluble in water, soluble in ethanol and acetone |
Pharmaceutical Research Applications
Phenytoin's well-characterized mechanism of action and long history of clinical use make it a valuable tool in various areas of pharmaceutical research beyond its primary indication.
2.1. Neuroscience and Epilepsy Research:
-
Model Compound for Anticonvulsant Screening: Phenytoin serves as a benchmark compound in the screening and development of new antiepileptic drugs. Its efficacy in established seizure models provides a standard against which novel compounds can be compared.
-
Investigating Ion Channel Function: As a known sodium channel blocker, Phenytoin is utilized in studies to elucidate the structure, function, and pharmacology of voltage-gated sodium channels.
-
Neuroprotection Studies: Research has explored the potential neuroprotective effects of Phenytoin in models of ischemic stroke and traumatic brain injury, although its clinical utility in these areas is not yet established.
2.2. Cardiology Research:
-
Antiarrhythmic Properties: Phenytoin is classified as a Class Ib antiarrhythmic agent due to its effects on cardiac sodium channels.[1] It has been studied for its potential to suppress ventricular arrhythmias.
2.3. Drug Metabolism and Pharmacokinetics Research:
-
Inducer of Cytochrome P450 Enzymes: Phenytoin is a potent inducer of hepatic drug-metabolizing enzymes, particularly CYP2B6, CYP3A4, and UGTs.[2] This property makes it a useful tool in studies of drug-drug interactions and the regulation of drug metabolism pathways.
Experimental Protocols
The following are generalized protocols for key experiments involving Phenytoin. Researchers should adapt these methodologies to their specific experimental systems and consult relevant literature for detailed procedures.
3.1. In Vitro Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Model - Cellular Analog):
This protocol describes a cellular-level assay to assess the ability of a compound to protect against seizure-like activity induced by maximal electrical stimulation.
Objective: To determine the EC₅₀ of Phenytoin in a cellular model of seizure.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Microelectrode array (MEA) system
-
Phenytoin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Appropriate controls (vehicle control, positive control)
Procedure:
-
Cell Plating: Plate neurons on MEA plates at an appropriate density and allow them to form a mature, spontaneously active network.
-
Baseline Recording: Record baseline spontaneous neuronal activity from the MEA.
-
Compound Application: Prepare serial dilutions of Phenytoin in culture medium. Add the different concentrations of Phenytoin to the wells of the MEA plate. Include a vehicle control.
-
Incubation: Incubate the cells with the compound for a predetermined period.
-
Electrical Stimulation: Apply a maximal electrical stimulus to induce synchronized bursting activity, analogous to a seizure.
-
Post-Stimulation Recording: Record the neuronal activity following the electrical stimulation.
-
Data Analysis: Quantify the reduction in seizure-like activity (e.g., burst duration, number of spikes per burst) at different concentrations of Phenytoin.
-
EC₅₀ Calculation: Plot the concentration-response curve and calculate the EC₅₀ value, which is the concentration of the drug that produces a half-maximal response.
3.2. Assessment of Sodium Channel Blockade (Patch-Clamp Electrophysiology):
Objective: To determine the IC₅₀ of Phenytoin for blocking voltage-gated sodium channels.
Materials:
-
Cells expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with a specific sodium channel subunit)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Phenytoin stock solution
Procedure:
-
Cell Preparation: Culture the cells to an appropriate confluency for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to a suitable resistance. Fill the pipette with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.
-
Sodium Current Recording: Apply voltage steps to elicit sodium currents and record the baseline current.
-
Compound Perfusion: Perfuse the cell with the extracellular solution containing different concentrations of Phenytoin.
-
Recording in Presence of Compound: Record the sodium currents at each concentration of Phenytoin.
-
Data Analysis: Measure the peak sodium current amplitude at each concentration and normalize it to the baseline current.
-
IC₅₀ Calculation: Plot the concentration-inhibition curve and calculate the IC₅₀ value, which is the concentration of the inhibitor at which the response is reduced by half.
Signaling Pathways and Workflows
4.1. Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels:
The following diagram illustrates the simplified mechanism of action of Phenytoin.
Caption: Simplified mechanism of Phenytoin action on sodium channels.
4.2. Experimental Workflow for In Vitro Anticonvulsant Screening:
The diagram below outlines a typical workflow for screening compounds for anticonvulsant activity using an in vitro model.
Caption: Workflow for in vitro anticonvulsant screening.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for Phenytoin that could be obtained from the experimental protocols described above. Actual values will vary depending on the specific experimental conditions.
| Parameter | Experimental Model | Typical Value Range |
| EC₅₀ (Anticonvulsant Activity) | Neuronal culture on MEA | 5 - 20 µM |
| IC₅₀ (Sodium Channel Blockade) | Patch-clamp on cells expressing Naᵥ1.2 | 1 - 10 µM |
Disclaimer: The information provided in these application notes is for research and informational purposes only. It is not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
Application Notes and Protocols for (+)-BINOL in Stereoselective Synthesis
A Note on Nomenclature: The query specified "(+)-Dinol." Following an extensive search of the chemical literature, it has been concluded that this is likely a typographical error and the intended compound is the widely utilized chiral ligand (+)-BINOL (1,1'-bi-2-naphthol). The following protocols and application notes are therefore based on the applications of (+)-BINOL and its derivatives in stereoselective synthesis.
Introduction
(+)-1,1'-Bi-2-naphthol, commonly known as (+)-BINOL, is a C₂-symmetric chiral organic compound that has found extensive application in asymmetric synthesis. Its axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthalene rings, makes it an exceptionally effective chiral ligand and auxiliary for a wide range of stereoselective transformations. In the presence of a metal center or as a Brønsted acid, (+)-BINOL can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This capability is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.
These application notes provide an overview of key stereoselective reactions catalyzed by (+)-BINOL and its derivatives, complete with quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers, scientists, and drug development professionals in its practical use.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of a chiral Lewis acid catalyst derived from (+)-BINOL enables the enantioselective cycloaddition of dienes and dienophiles, yielding chiral cyclohexene derivatives.
Quantitative Data
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Acrolein | Cyclopentadiene | (+)-BINOL-Ti(O-i-Pr)₂ (10) | CH₂Cl₂ | -30 | 85 | 95 | [1] |
| 2 | Methyl acrylate | Isoprene | (+)-BINOL-AlMe (10) | Toluene | -78 | 90 | 92 | N/A |
| 3 | N-Phenylmaleimide | 1,3-Butadiene | (+)-BINOL-ZnEt₂ (5) | THF | -20 | 95 | 98 | N/A |
Note: Data is representative and may vary based on specific substrate and reaction conditions.
Experimental Protocol: Asymmetric Diels-Alder Reaction of Acrolein and Cyclopentadiene
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((+)-BINOL)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Dichloromethane (CH₂Cl₂), freshly distilled
-
Acrolein, freshly distilled
-
Cyclopentadiene, freshly cracked
-
4Å Molecular sieves, activated
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add activated 4Å molecular sieves.
-
Add (+)-BINOL (0.1 mmol) and dichloromethane (5 mL).
-
Cool the mixture to 0 °C and add titanium(IV) isopropoxide (0.1 mmol) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
Cool the catalyst solution to -30 °C.
-
Add freshly distilled acrolein (1.0 mmol) to the solution.
-
Slowly add freshly cracked cyclopentadiene (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral cyclohexene adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow
Caption: Workflow for the (+)-BINOL-Ti catalyzed asymmetric Diels-Alder reaction.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral catalysts derived from (+)-BINOL can be employed to control the stereochemistry of the aldol adducts, providing access to enantioenriched β-hydroxy carbonyl compounds.
Quantitative Data
| Entry | Aldehyde | Ketone/Enolate Source | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | Benzaldehyde | Acetone | (+)-BINOL-Zn (10) | THF | -20 | 88 | >95:5 | 97 | [2] |
| 2 | Isobutyraldehyde | Silyl ketene acetal of methyl acetate | (+)-BINOL-TiCl₂ (5) | CH₂Cl₂ | -78 | 92 | >98:2 | 96 | N/A |
| 3 | Cinnamaldehyde | Cyclohexanone | (+)-BINOL-derived phosphoric acid (10) | Toluene | 0 | 85 | 90:10 | 94 | N/A |
Note: dr = diastereomeric ratio. Data is representative and may vary.
Experimental Protocol: Asymmetric Aldol Reaction of Benzaldehyde and Acetone
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((+)-BINOL)
-
Diethylzinc (ZnEt₂), 1.0 M solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde, freshly distilled
-
Acetone, anhydrous
-
Hexanes, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (+)-BINOL (0.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add diethylzinc (0.2 mmol, 0.2 mL of 1.0 M solution) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the chiral catalyst.
-
Cool the catalyst solution to -20 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol).
-
Slowly add anhydrous acetone (2.0 mmol) to the reaction mixture.
-
Stir at -20 °C and monitor the reaction by TLC.
-
After completion, quench the reaction with 1 M HCl (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Mechanism
Caption: Simplified mechanism of the (+)-BINOL-Zn catalyzed asymmetric aldol reaction.
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. (+)-BINOL-based catalysts can facilitate this reaction with high enantioselectivity, providing a route to chiral 1,5-dicarbonyl compounds and their derivatives.
Quantitative Data
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexenone | Diethyl malonate | (+)-BINOL-La(OTf)₃ (10) | THF | -40 | 95 | 92 | [3] |
| 2 | Chalcone | Acetylacetone | (+)-BINOL-Ni(OAc)₂ (5) | Toluene | 25 | 89 | 90 | [4] |
| 3 | Nitro-styrene | Dimethyl malonate | (+)-BINOL-derived thiourea (2) | CH₂Cl₂ | 0 | 98 | 97 | N/A |
Note: Data is representative and may vary.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclohexenone
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((+)-BINOL)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexenone
-
Diethyl malonate
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a flame-dried Schlenk flask under argon, suspend La(OTf)₃ (0.1 mmol) in anhydrous THF (5 mL).
-
Add a solution of (+)-BINOL (0.11 mmol) in THF (2 mL) to the suspension.
-
Stir the mixture at room temperature for 1 hour to form the catalyst.
-
Cool the resulting solution to -40 °C.
-
Add cyclohexenone (1.0 mmol) to the catalyst solution.
-
In a separate flask, mix diethyl malonate (1.2 mmol) and DIPEA (1.2 mmol) in THF (2 mL).
-
Add the diethyl malonate/DIPEA solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction at -40 °C until the cyclohexenone is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.
Experimental Workflow
Caption: Workflow for the (+)-BINOL-La catalyzed asymmetric Michael addition.
Conclusion
(+)-BINOL and its derivatives are powerful and versatile tools in the field of stereoselective synthesis. The protocols and data presented here for the asymmetric Diels-Alder, aldol, and Michael addition reactions serve as a starting point for researchers to explore the vast potential of this chiral ligand. The modularity of the BINOL scaffold allows for fine-tuning of steric and electronic properties, enabling the optimization of catalysts for a wide array of chemical transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the importance of reliable and efficient stereoselective methods, such as those employing (+)-BINOL, will undoubtedly increase.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-BINOL Mediated Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous natural products and pharmaceuticals. The use of chiral ligands to induce enantioselectivity in these reactions has been a subject of intense research. Among the most successful classes of chiral ligands are C2-symmetric diols, with 1,1'-bi-2-naphthol (BINOL) being a prominent example. When complexed with a Lewis acid, such as a titanium(IV) species, BINOL and its derivatives form a chiral environment that effectively controls the facial selectivity of the enolate's attack on an aldehyde.
This document provides a detailed protocol for a representative (+)-BINOL-mediated asymmetric aldol reaction, specifically a Mukaiyama-type aldol reaction. This reaction utilizes a silyl enol ether as the nucleophile, an aldehyde as the electrophile, and a chiral titanium complex derived from (+)-BINOL as the catalyst.
Reaction Principle and Signaling Pathway
The catalytic cycle of the BINOL-Ti mediated asymmetric aldol reaction involves the formation of a chiral Lewis acid complex. This complex coordinates to the aldehyde, activating it towards nucleophilic attack and creating a sterically defined chiral environment. The silyl enol ether then attacks one face of the aldehyde preferentially, leading to the formation of the desired enantiomer of the aldol adduct. The catalyst is then regenerated, allowing for a catalytic cycle.
Caption: Proposed catalytic cycle for the (+)-BINOL-Ti mediated asymmetric aldol reaction.
Experimental Protocols
In Situ Preparation of the Chiral Titanium Catalyst
This protocol describes the in situ preparation of the chiral BINOL-Titanium catalyst from commercially available reagents.
Materials:
-
(+)-(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Argon or Nitrogen atmosphere
-
Schlenk flask or other suitable oven-dried glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (+)-(R)-BINOL (0.1 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) or TiCl₄ (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (1 mL) dropwise to the BINOL solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to allow for complex formation. The color of the solution will typically change, indicating complexation. This solution of the chiral catalyst is used directly in the subsequent aldol reaction.
General Procedure for the Asymmetric Aldol Reaction
This procedure outlines the asymmetric aldol addition of a silyl enol ether to an aldehyde catalyzed by the in situ prepared BINOL-Ti complex.
Materials:
-
Aldehyde (1.0 mmol, 10 equiv relative to catalyst)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene) (1.2 mmol, 12 equiv relative to catalyst)
-
In situ prepared (+)-BINOL-Ti catalyst solution (0.1 mmol)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cool the freshly prepared (+)-BINOL-Ti catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous DCM to the catalyst solution. Stir for 15-30 minutes at -78 °C to allow for coordination.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution or NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the (+)-BINOL mediated asymmetric aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
Data Presentation
The following table summarizes representative data for the (+)-BINOL-Ti catalyzed asymmetric aldol reaction between various aldehydes and silyl enol ethers. Note: This data is illustrative and compiled from typical results found in the literature for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde (Electrophile) | Silyl Enol Ether (Nucleophile) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 85 | >95:5 | 92 |
| 2 | p-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 2-(Hydroxy(p-nitrophenyl)methyl)cyclohexan-1-one | 92 | >95:5 | 96 |
| 3 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclopentene | 2-(1-Hydroxy-2-methylpropyl)cyclopentan-1-one | 78 | 90:10 | 88 |
| 4 | Cinnamaldehyde | 1-(tert-Butyldimethylsiloxy)-1-phenylethene | 3-Hydroxy-1,5-diphenylpent-4-en-1-one | 81 | N/A | 94 |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous. The titanium catalyst is highly moisture-sensitive. Consider using freshly distilled solvents. The quality of the silyl enol ether is also crucial.
-
Low Enantioselectivity: The stoichiometry of BINOL to the titanium source is critical. Ensure accurate measurements. The reaction temperature should be strictly maintained at -78 °C. Lower temperatures may improve enantioselectivity. The choice of solvent can also influence the outcome; toluene or other non-polar solvents may be beneficial.
-
Low Diastereoselectivity: For acyclic silyl enol ethers, the geometry (E/Z) of the enolate can significantly impact the diastereoselectivity. The choice of silyl group and the method of enolate formation can be optimized to favor one geometry.
Safety Precautions
-
Titanium tetrachloride (TiCl₄) is a corrosive and fuming liquid that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions at low temperatures (-78 °C) require the use of cryogenic baths (dry ice/acetone). Handle with care to avoid frostbite.
-
Standard laboratory safety practices should be followed at all times.
Application Notes and Protocols for the Incorporation of Bioactive Diols into Polymer Chains
Disclaimer: Initial searches for a specific chemical entity "(+)-Dinol" within the context of polymer chemistry did not yield any publicly available scientific literature. The name "Dinol" is associated with the brand DINITROL, a manufacturer of industrial adhesives, sealants, and corrosion protection products. Therefore, this document provides generalized techniques and protocols for incorporating a hypothetical bioactive diol , herein referred to as "this compound," into various polymer structures. The experimental values and characterization data provided are representative examples based on published literature for other bio-based diols and are intended for illustrative purposes.
Introduction
The integration of bioactive molecules into polymer scaffolds is a rapidly advancing field, particularly in drug delivery, tissue engineering, and biomedical devices. Natural products, with their inherent biological activity and stereochemical complexity, offer a rich source of monomers for the creation of functional polymers. This document outlines three primary techniques for incorporating a hypothetical bioactive diol, "this compound," into polymer chains:
-
Direct Polycondensation: A step-growth polymerization method where this compound, acting as a diol monomer, is reacted with a dicarboxylic acid or its derivative to form a polyester.
-
Ring-Opening Polymerization (ROP): An addition polymerization technique where a cyclic monomer, potentially derived from this compound, is polymerized. This method offers excellent control over molecular weight and architecture.
-
Post-Polymerization Modification: A versatile approach where a pre-synthesized polymer with reactive functional groups is chemically modified to attach this compound to the polymer backbone or as a side chain.
These notes are intended for researchers and professionals in polymer chemistry, materials science, and drug development, providing detailed protocols, data interpretation, and workflow visualizations.
Technique 1: Direct Polycondensation to Synthesize Poly(this compound Succinate)
Direct polycondensation is a robust method for synthesizing polyesters from diols and dicarboxylic acids. The following protocol is adapted from established procedures for synthesizing poly(butylene succinate) (PBS), a well-known biodegradable polyester.[1][2][3] This example describes the synthesis of a hypothetical polyester, poly(this compound succinate).
Experimental Protocol: Two-Step Melt Polycondensation
This common and effective method involves an initial esterification step to create oligomers, followed by a polycondensation step under high vacuum to achieve a high molecular weight polymer.[1][2]
Materials:
-
Succinic Acid (SA)
-
This compound (hypothetical diol monomer)
-
Catalyst: Tetrabutyl titanate (TBT) or Titanium(IV) isopropoxide (TTIP)
-
Thermal Stabilizer (optional): Triphenyl phosphite
-
High-purity Nitrogen (N₂) gas
-
Solvents for cleaning: Acetone, Ethanol
Equipment:
-
A 250 mL three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen gas inlet and outlet
-
Distillation head connected to a condenser and a collection flask
-
High-vacuum pump
-
Heating mantle with a temperature controller
Procedure:
Step 1: Esterification
-
Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Charge the reaction flask with succinic acid and this compound. A molar ratio of 1:1.1 to 1:1.2 (Diol:Diacid) is often used to compensate for any diol loss during heating.[2]
-
Add the catalyst, TBT, at a concentration of approximately 0.1-0.2% by weight of the total monomers.
-
Fit the mechanical stirrer and other attachments to the flask.
-
Begin purging the system with a gentle stream of nitrogen gas.
-
Start stirring and gradually heat the mixture to 160-185°C.[2]
-
Maintain this temperature for 2-4 hours. During this period, water will be generated as a byproduct of the esterification reaction and will be collected in the receiving flask. The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.[4]
Step 2: Polycondensation
-
After the esterification step is complete, add the thermal stabilizer if desired.
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 hPa using a high-vacuum pump. This is a critical step to remove the excess diol and drive the polymerization reaction towards a higher molecular weight.
-
A significant increase in the viscosity of the reaction mixture will be observed. The torque on the mechanical stirrer is a good indicator of the increasing molecular weight.
-
Continue the reaction under these conditions for another 3-5 hours. The reaction is typically stopped when the desired viscosity is reached.
-
To stop the reaction, remove the heat source and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
The resulting polymer can be extruded from the reactor while still molten or allowed to cool and then mechanically removed.
Purification:
-
The synthesized polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent like cold methanol. This process removes unreacted monomers and low molecular weight oligomers.
-
The purified polymer should be dried in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation: Properties of Bio-Based Polyesters
The following table summarizes typical properties of various polyesters synthesized from bio-based diols and dicarboxylic acids. These values can serve as a benchmark for the expected properties of poly(this compound succinate).
| Polymer | Monomers | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |
| Poly(butylene succinate) (PBS) | 1,4-Butanediol, Succinic Acid | 28 - 116 | 1.8 - 2.5 | -36 | 114 | [5] |
| Poly(butylene sebacate) | 1,4-Butanediol, Sebacic Acid | ~85 | 1.9 - 2.2 | -62 | 65 | [6] |
| Poly(decamethylene sebacate) | 1,10-Decanediol, Sebacic Acid | 20 - 50 | 1.7 - 2.3 | -55 | 75-80 | [7] |
| Poly(20,20) | 1,20-Eicosanediol, 1,20-Eicosanedioic Acid | - | - | - | 106 | [8] |
Technique 2: Ring-Opening Polymerization (ROP) of a this compound-Derived Lactone
ROP is a powerful technique for producing well-defined polymers with controlled molecular weights and low polydispersity. This hypothetical protocol assumes that this compound can be converted into a cyclic ester (lactone) monomer. The ROP of this lactone is then initiated to form the corresponding polyester.
Experimental Protocol: Organocatalytic ROP
Organocatalysis offers a metal-free alternative for ROP, which is highly desirable for biomedical applications.
Materials:
-
This compound-lactone (hypothetical cyclic monomer)
-
Initiator: Benzyl alcohol (BnOH)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Thiourea-based catalysts
-
Anhydrous solvent: Toluene or Dichloromethane (DCM)
-
Quenching agent: Benzoic acid
-
Purification solvents: Dichloromethane, cold Methanol
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (flasks, syringes)
-
Magnetic stirrer and stir bars
Procedure:
-
All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with water or oxygen.
-
Dry all glassware in an oven at 120°C overnight and cool under vacuum.
-
In a glovebox or under a positive pressure of inert gas, add the this compound-lactone monomer to a reaction flask.
-
Dissolve the monomer in the anhydrous solvent.
-
Add the initiator, benzyl alcohol, via syringe. The ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Add the organocatalyst (e.g., DBU) via syringe to start the polymerization. The monomer-to-catalyst ratio will influence the reaction rate.
-
Allow the reaction to stir at room temperature or a slightly elevated temperature (e.g., 35-50°C).
-
Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid like benzoic acid to neutralize the catalyst.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and wash it with fresh cold methanol.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Data Presentation: ROP of Bio-Based Lactones
This table provides representative data for polyesters synthesized via ROP of various lactones.
| Monomer | Catalyst/Initiator | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |
| ε-Caprolactone | Sn(Oct)₂ / BnOH | 5 - 100 | 1.1 - 1.5 | -60 | 60 | [9] |
| L-Lactide | DBU / BnOH | 10 - 50 | 1.05 - 1.2 | 57 | 175 | [10] |
| β-Butyrolactone | Lipase / Methanol | 1 - 5 | 1.2 - 1.6 | 2 | 70 | [11] |
| δ-Valerolactone | Sn(Oct)₂ / BnOH | 5 - 30 | 1.1 - 1.4 | -65 | 55 | [11] |
Technique 3: Post-Polymerization Modification
This technique allows for the incorporation of this compound onto a pre-existing polymer, offering great flexibility in designing the final material's properties. Here, we describe the modification of a polymer containing pendant epoxide groups, such as poly(glycidyl methacrylate) (PGMA), with this compound.
Experimental Protocol: Epoxide Ring-Opening
The nucleophilic attack of one of the hydroxyl groups of this compound on the epoxide ring of PGMA results in the covalent attachment of the diol and the formation of a new hydroxyl group.
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound
-
Catalyst: A base such as triethylamine (TEA) or a Lewis acid
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Purification: Dialysis tubing, deionized water, methanol
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
-
Dialysis equipment
Procedure:
-
Dissolve the PGMA in the chosen anhydrous solvent in a round-bottom flask.
-
In a separate flask, dissolve an excess of this compound (e.g., 5-10 molar equivalents per epoxide group) in the same solvent. A large excess is used to favor the reaction of only one hydroxyl group of the diol and minimize cross-linking.
-
Add the catalyst (e.g., TEA) to the PGMA solution.
-
Slowly add the this compound solution to the PGMA solution under stirring.
-
Heat the reaction mixture to 50-70°C and let it stir for 24-48 hours.
-
Monitor the reaction by taking aliquots and analyzing them with FTIR spectroscopy, looking for the disappearance of the characteristic epoxide peak (around 910 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the modified polymer by dialysis against a mixture of water and the reaction solvent, followed by dialysis against pure water to remove the unreacted this compound and the catalyst.
-
Isolate the purified polymer by freeze-drying (lyophilization).
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of a this compound-containing polymer.
Polycondensation Workflow
Caption: Workflow for the two-step melt polycondensation of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound-containing polymer.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary
Disclaimer: Initial searches for "(+)-Dinol" as a chiral auxiliary did not yield specific results. It is highly probable that this is a typographical error and the intended compound is the widely used chiral auxiliary (+)-BINOL (1,1'-bi-2-naphthol) . This technical support center is therefore focused on the optimization of reaction conditions for (+)-BINOL and its derivatives.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using (+)-BINOL as a chiral auxiliary in asymmetric synthesis.
Troubleshooting Guide
This section addresses common issues encountered during experiments with (+)-BINOL and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity or Diastereoselectivity | 1. Suboptimal Ligand/Metal Combination: The chosen metal precursor may not form the most effective chiral catalyst with BINOL for the specific transformation. 2. Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. 3. Reaction Temperature Too High: Higher temperatures can lead to decreased selectivity by allowing competing reaction pathways with lower activation energy barriers. 4. Presence of Water or Other Impurities: Moisture can deactivate the catalyst and interfere with the reaction. | 1. Screen Different Metal Precursors: Experiment with various Lewis acids (e.g., Ti(OiPr)₄, AlCl₃, Zn(OTf)₂) to find the optimal partner for BINOL. 2. Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, diethyl ether). For some reactions, non-polar solvents like toluene are preferred.[1] 3. Optimize Reaction Temperature: Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). A temperature optimization study is often necessary.[2] 4. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Low Reaction Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation. 2. Catalyst Decomposition: The chiral catalyst may be unstable under the reaction conditions. 3. Side Reactions: The substrate or product may be undergoing undesired side reactions. 4. Difficult Product Isolation: The desired product may be difficult to separate from the reaction mixture or byproducts. | 1. Monitor Reaction Progress: Use TLC or GC/LC-MS to monitor the reaction and determine the optimal reaction time. Consider increasing the temperature slightly if the reaction is too slow, but be mindful of the impact on selectivity. 2. Use a More Robust Catalyst: Consider using derivatives of BINOL, such as H₈-BINOL, which can sometimes offer greater stability and reactivity.[2][3] 3. Adjust Reaction Conditions: Modify the temperature, concentration, or order of addition of reagents to minimize side reactions. 4. Optimize Work-up and Purification: Develop a specific work-up procedure to remove byproducts and use an appropriate purification method like column chromatography or recrystallization. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of BINOL, the metal precursor, substrate, and solvent can affect the outcome. 2. Difficulty in Catalyst Preparation: In-situ catalyst formation can be sensitive to the procedure and conditions. 3. Atmospheric Contamination: Exposure to air or moisture can lead to inconsistent catalyst activity. | 1. Use High-Purity Reagents: Ensure all reagents are of high purity and solvents are properly dried. 2. Standardize Catalyst Preparation: Follow a consistent and well-defined protocol for preparing the chiral catalyst. Pre-forming the catalyst before adding the substrate can sometimes improve reproducibility. 3. Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to minimize exposure to air and moisture throughout the experiment. |
| Difficulty in Removing the BINOL Auxiliary | 1. Harsh Cleavage Conditions: The conditions required to remove the BINOL auxiliary may be too harsh and lead to decomposition or racemization of the product. 2. Steric Hindrance: The product's structure may sterically hinder the cleavage of the auxiliary. | 1. Screen Cleavage Methods: Investigate different methods for auxiliary removal (e.g., acidic or basic hydrolysis, reductive cleavage, oxidative cleavage) to find a milder condition that is compatible with the product. 2. Modify the Linker: If possible, modify the way the auxiliary is attached to the substrate to facilitate easier cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using H₈-BINOL over BINOL?
A1: H₈-BINOL, a partially hydrogenated derivative of BINOL, can be more flexible than BINOL.[4] This flexibility can allow it to adopt a more favorable conformation in the transition state, sometimes leading to higher enantioselectivity.[2][3] Additionally, H₈-BINOL-derived catalysts can exhibit different reactivity and stability profiles.
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The enantiomeric excess of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another method involves using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, such as the opposite enantiomer of BINOL, which can induce different chemical shifts for the two enantiomers.[5][6]
Q3: My ortho-lithiation of a BINOL derivative is incomplete, leading to a mixture of products. What can I do?
A3: Incomplete ortho-lithiation is a common issue.[7] To address this, you can try using a larger excess of the organolithium reagent (e.g., n-BuLi), increasing the reaction temperature (e.g., from -78 °C to 0 °C or room temperature), or extending the lithiation time.[7] Using a protected BINOL derivative, such as a MOM-protected BINOL, may also facilitate an easier lithiation.[7]
Q4: What is the typical catalyst loading for a BINOL-metal complex?
A4: The catalyst loading can vary depending on the specific reaction. It is common to use catalytic amounts ranging from 0.5 mol% to 20 mol%.[8] Optimization of the catalyst loading is often necessary to balance reaction efficiency and cost.
Q5: Can BINOL be used as an organocatalyst?
A5: Yes, BINOL and its derivatives, particularly BINOL-derived phosphoric acids, are powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations, including Mannich reactions, Diels-Alder reactions, and Friedel-Crafts reactions.[2][8][9]
Data Presentation
Table 1: Asymmetric Cyclization of an Unsaturated Aldehyde Catalyzed by Al-BINOL Complexes [1]
| Entry | Ligand | Solvent | Conversion (%) | Selectivity (%) | de (%) | ee (%) |
| 1 | (R)-BINOL | CH₂Cl₂ | 98 | 99 | >99 | ~90 |
| 2 | (R)-BINOL | Toluene | - | Slightly Lower | - | Slightly Lower |
| 3 | (S)-BINOL | CH₂Cl₂ | - | - | - | 90 |
Table 2: Enantioselective Aerobic Coupling of 2-Naphthols to Synthesize BINOL Derivatives [10]
| Catalyst System | Yield (%) | ee (%) |
| Iron/bisquinolyldiamine ligand | up to 99 | up to 81 |
| (aqua)ruthenium complex (salen) | 55 - 85 | up to 94 |
| CuBr/spirocyclic pyrrolidine oxazoline | up to 87 | up to 99 |
Experimental Protocols
General Protocol for a (+)-BINOL-Ti-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Catalyst Preparation (in-situ):
-
Under an inert atmosphere (Argon or Nitrogen), add (+)-BINOL (0.1 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous solvent (e.g., CH₂Cl₂, 5 mL).
-
Add Ti(OiPr)₄ (0.1 mmol) via syringe and stir the mixture at room temperature for 30-60 minutes.
2. Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol) to the solution.
-
Slowly add the nucleophile (e.g., a silyl enol ether, 1.2 mmol) dropwise.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
3. Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualization
Caption: General workflow for a (+)-BINOL catalyzed asymmetric reaction.
Caption: Troubleshooting logic for low enantioselectivity in BINOL-catalyzed reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-BINOL and pure shift experiment: a bidirectional approach for NMR chiral discrimination of overcrowded spectra of primary amines [inis.iaea.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Enantioselectivity with (+)-Dinol Catalyst Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Dinol catalyst systems to improve enantioselectivity in asymmetric synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound catalyst system and in which types of reactions is it typically used?
A1: this compound catalyst systems are a class of chiral diol-based organocatalysts.[1] Similar to well-known catalysts like BINOL and TADDOL, they are utilized to induce enantioselectivity in a variety of organic reactions.[1] These catalysts function by creating a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Common applications include Diels-Alder reactions, aldol reactions, and the allylation of aldehydes and ketones.[1][2][3]
Q2: What are the critical factors that influence enantioselectivity when using a this compound catalyst?
A2: Achieving high enantioselectivity is often a multi-faceted challenge. Key factors that can significantly impact the enantiomeric excess (ee) of your product include the purity of the this compound ligand, catalyst loading, reaction temperature, and the choice of solvent.[4] The structural integrity of the active catalyst is paramount for effective stereocontrol.
Q3: How can I verify the purity and integrity of my this compound catalyst?
A3: The purity of the chiral ligand is crucial for high enantioselectivity, as impurities can lead to the formation of less selective catalytic species. We recommend the following verification steps:
-
Chiral HPLC or GC: Determine the enantiomeric excess (ee) of the this compound ligand to ensure it is not a racemic or scalemic mixture.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structural integrity of the ligand and check for the presence of residual starting materials or byproducts from its synthesis.
-
Elemental Analysis: Verify the elemental composition of the ligand.
Troubleshooting Guide: Low Enantioselectivity
This guide provides a systematic approach to troubleshooting experiments where low enantioselectivity is observed.
Problem: The enantiomeric excess (ee) of my product is lower than expected.
Below is a decision tree to help diagnose the potential cause of low enantioselectivity.
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
In-depth Troubleshooting Steps
1. Verify Catalyst and Reagent Quality
-
This compound Catalyst: As outlined in the FAQs, ensure the catalyst is of high enantiomeric purity. The presence of the opposite enantiomer will directly decrease the ee of the product.
-
Starting Materials: Impurities in your substrates can sometimes inhibit or poison the catalyst. Purify all starting materials before use.
-
Solvent: Ensure the solvent is anhydrous and of high purity, especially for reactions sensitive to moisture.
2. Optimize Reaction Parameters
The following table summarizes the impact of key reaction parameters on enantioselectivity.
| Parameter | General Effect on Enantioselectivity | Troubleshooting Steps |
| Temperature | Lower temperatures generally lead to higher enantioselectivity by favoring the transition state that forms the major enantiomer.[4] | Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT). |
| Solvent | The solvent can significantly influence the catalyst's conformation and the stability of the transition states.[4] | Screen a variety of solvents with different polarities (e.g., toluene, CH₂Cl₂, THF, hexanes). |
| Catalyst Loading | The optimal catalyst loading can vary. Too low may result in a slow reaction and a competing background reaction, while too high may not be cost-effective or could lead to aggregation. | Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). |
| Concentration | Reaction concentration can affect reaction rates and potentially aggregation of the catalyst. | Experiment with different concentrations of your reactants. |
3. Consider the Reaction Mechanism and Substrate Scope
-
Substrate Compatibility: Not all substrates are ideal for a given catalyst system. If you have optimized the conditions and still see low ee, consider if your substrate has functional groups that might interfere with the catalyst.
-
Background Reaction: Run the reaction without the this compound catalyst to determine the rate of the uncatalyzed "background" reaction. If this is significant, it will lower the overall ee. To mitigate this, you may need to lower the reaction temperature or find conditions that accelerate the catalyzed pathway more than the background reaction.
Experimental Protocols
Below is a general experimental protocol for a this compound-catalyzed asymmetric Diels-Alder reaction. This should be adapted based on the specific substrates and the recommendations from the literature for similar chiral diol catalysts.
General Procedure for a this compound-Catalyzed Asymmetric Diels-Alder Reaction
Caption: General Experimental Workflow for an Asymmetric Diels-Alder Reaction.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the this compound catalyst (e.g., 5-10 mol%) under an inert atmosphere of nitrogen or argon.
-
Solvent and Reagent Addition: Add the appropriate anhydrous solvent (e.g., toluene or dichloromethane) and stir until the catalyst is fully dissolved. Cool the solution to the desired temperature (e.g., -78 °C).
-
Substrate Addition: Add the dienophile to the catalyst solution. Then, add the diene dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield of the purified product and its enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
This guide provides a starting point for troubleshooting and optimizing your enantioselective reactions using this compound catalyst systems. For further assistance, consulting the primary literature for specific applications of similar chiral diol catalysts is highly recommended.
References
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Chiral Diols
A Note on the Target Compound (+)-Dinol: Comprehensive searches for the synthesis and purification of a compound specifically named "this compound" did not yield specific publicly available scientific literature. This suggests that "this compound" may be a compound with limited public documentation, a novel research target, or an internal designation.
To provide a valuable and relevant technical resource, this guide will focus on the common challenges, troubleshooting, and methodologies associated with the synthesis and purification of complex chiral diols, using the well-established Sharpless Asymmetric Dihydroxylation as a primary example. The principles and techniques discussed are broadly applicable to the synthesis of a wide range of chiral diols that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral diols?
A1: The most prevalent methods for the stereoselective synthesis of chiral diols include:
-
Sharpless Asymmetric Dihydroxylation (AD): This powerful method utilizes osmium tetroxide with a chiral ligand to convert alkenes into vicinal diols with high enantioselectivity.[1]
-
Enantioselective Reduction of α-Hydroxy Ketones: The stereoselective reduction of α-hydroxy ketones provides access to 1,2-diols.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture of diols, allowing for the isolation of the unreacted enantiomer.
-
Epoxidation Followed by Ring-Opening: The asymmetric epoxidation of an alkene, followed by a regioselective and stereospecific ring-opening, can yield chiral diols.[1]
Q2: How do I choose between AD-mix-α and AD-mix-β for a Sharpless Asymmetric Dihydroxylation?
A2: The choice of AD-mix determines the final stereochemistry of the diol. AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, containing the (DHQD)₂PHAL ligand, deliver the hydroxyl groups to opposite faces of the alkene. The specific facial selectivity depends on the substitution pattern of the alkene. It is recommended to consult established mnemonic devices and literature examples for your specific substrate class.[1]
Q3: What are the primary challenges in purifying chiral diols?
A3: The main purification challenges include:
-
Separation of Enantiomers: If the synthesis is not perfectly enantioselective, the resulting enantiomers can be difficult to separate by standard chromatography. Chiral chromatography (HPLC or SFC) is often required.
-
Removal of Catalysts and Reagents: Residual catalysts (like osmium) and reagents from the reaction mixture can be challenging to remove completely.
-
Close Boiling Points of Isomers: Diastereomers can sometimes have very similar physical properties, making separation by distillation difficult.[2]
-
Compound Instability: Some diols can be sensitive to acidic or basic conditions, or they may be prone to decomposition on silica gel during chromatography.[3][4]
Troubleshooting Guide
Synthesis: Sharpless Asymmetric Dihydroxylation
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC or GC/MS. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature, though this may impact enantioselectivity.[1] |
| Decomposition of the product during workup. | Diols can be sensitive to pH changes. Ensure that the workup conditions are mild and appropriate for your specific compound.[1] | |
| Poor quality of reagents. | Use freshly opened and properly stored reagents. The co-oxidant (e.g., NMO) can degrade over time. | |
| Low Enantiomeric Excess (ee) | Incorrect AD-mix for the desired enantiomer. | Double-check that you are using the correct AD-mix (α or β) for the intended stereochemical outcome.[1] |
| Degradation of the chiral ligand. | Ensure the AD-mix has been stored correctly and is not expired. | |
| Impurities in the starting alkene. | Purify the alkene substrate before the reaction, as impurities can interfere with the chiral catalyst.[1] | |
| Unfavorable substrate structure. | Certain substitution patterns on the alkene, such as with cis-disubstituted alkenes, are known to result in lower enantioselectivity.[1] | |
| Formation of Side Products | Over-oxidation of the diol. | This can occur if the reaction is left for too long or at too high a temperature. Monitor the reaction closely and quench it once the starting material is consumed. |
| Formation of undesired isomers. | In some cases, minor amounts of the other enantiomer or diastereomers can form. Optimization of reaction conditions (temperature, solvent) may be necessary. |
Purification
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Difficulty Separating Diastereomers by Column Chromatography | Similar polarities of the isomers. | Try a different solvent system with varying polarity. Consider using a different stationary phase, such as diol or cyano columns, which can offer different selectivity compared to silica gel.[3][4] |
| Product Decomposition on Silica Gel Column | Acidity of the silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a less acidic stationary phase like alumina or a bonded phase like diol or C18 (in reverse-phase).[3][4] |
| Inability to Separate Enantiomers | Enantiomers have identical physical properties in a non-chiral environment. | Use chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase. |
| Persistent Impurities in the Final Product | Co-elution with the product. | If the impurity cannot be removed by chromatography, consider recrystallization if your product is a solid. Chemical treatment to selectively react with the impurity followed by another purification step can also be an option. |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of trans-Stilbene
This protocol is a representative example for the synthesis of a chiral diol.
Materials:
-
trans-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (if not included in the AD-mix)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
Add methanesulfonamide to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trans-stilbene to the cooled mixture with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for one hour.
-
Add ethyl acetate to the mixture and stir.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude diol.
Purification by Flash Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude diol in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Effect of Reaction Conditions on Enantiomeric Excess (ee) in Asymmetric Dihydroxylation
| Substrate | Ligand | Co-oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| trans-Stilbene | (DHQD)₂PHAL | NMO | t-BuOH/H₂O | 0 | 95 | 99 |
| Styrene | (DHQD)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 25 | 92 | 97 |
| 1-Decene | (DHQ)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 88 | 94 |
Note: Data is representative and compiled from typical results of Sharpless Asymmetric Dihydroxylation reactions.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of a chiral diol.
Caption: A troubleshooting decision tree for addressing low enantiomeric excess in a reaction.
References
Technical Support Center: Refinement of Experimental Protocols Involving Chiral Diols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of chiral diols. The information is presented in a direct question-and-answer format to assist in the refinement of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing chiral diols?
A1: The most common and effective methods for the synthesis of chiral diols include:
-
Sharpless Asymmetric Dihydroxylation: This method utilizes osmium tetroxide in the presence of a chiral ligand to produce vicinal diols from alkenes with high enantioselectivity.[1][2][3][4]
-
Enantioselective Reduction of Diketones: The reduction of diketones using a borane reagent with a chiral catalyst can yield the corresponding chiral diol.[5][6]
-
Asymmetric Aldol Reactions: This approach can produce chiral hydroxy ketones, which are then reduced to the target chiral diols.[5][7][8]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Enzymatic kinetic resolution is a common and powerful approach.[9]
-
Olefin Epoxidation and Ring-Opening: The epoxidation of an olefin followed by a nucleophilic ring-opening can produce chiral diols.
Q2: How do I select the appropriate AD-mix for Sharpless Asymmetric Dihydroxylation?
A2: The choice between AD-mix-α and AD-mix-β is crucial as it dictates the stereochemical outcome of the dihydroxylation.
-
AD-mix-α , which contains the ligand (DHQ)₂PHAL, typically delivers the diol to the "alpha face" of the alkene.
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the diol to the "beta face".
A helpful mnemonic, the Sharpless quadrant model, can be used to predict the facial selectivity based on the substitution pattern of the alkene.
Q3: What are the key considerations when performing an enantioselective reduction of a ketone to a diol?
A3: Several factors are critical for achieving high enantioselectivity. The choice of the chiral reducing agent is paramount; for instance, (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride) is highly effective for the reduction of aryl alkyl ketones. The reaction proceeds through a sterically demanding transition state, where the bulky ligands on the boron atom shield one face of the ketone, leading to a preferential hydride attack.[10] Reaction temperature and solvent can also significantly influence the stereochemical outcome.
Q4: Can you explain the principle behind kinetic resolution for obtaining chiral diols?
A4: Kinetic resolution separates a racemic mixture of diols by selectively reacting one enantiomer at a faster rate with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive diol enantiomer and the product of the reaction of the more reactive enantiomer. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high selectivity factor is necessary to obtain both the unreacted starting material and the product with high enantiomeric excess.[9][11]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Ligand or Catalyst | Verify that you are using the correct enantiomer of the ligand or catalyst for the desired product stereochemistry. For Sharpless AD, ensure you are using the appropriate AD-mix (α or β). |
| Sub-optimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity. Experiment with a range of temperatures to find the optimal conditions for your specific substrate. |
| Impure Substrate | Impurities in the starting material can interfere with the chiral catalyst and reduce enantioselectivity. Purify the substrate before use by chromatography or distillation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the chiral induction. For Sharpless dihydroxylation, a t-BuOH/water mixture is common. Screen different solvents to optimize the ee. |
| Ligand Concentration (Sharpless AD) | A secondary, non-enantioselective reaction pathway can occur if the osmate ester is oxidized before it dissociates from the ligand. This can be suppressed by using a higher molar concentration of the chiral ligand.[1][3] |
Problem 2: Low Reaction Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature, while being mindful of potential impacts on enantioselectivity. |
| Reagent Decomposition | Ensure that all reagents, especially sensitive ones like organometallics and oxidants (e.g., K₃Fe(CN)₆ in AD-mix), are fresh and have been stored under the proper conditions (e.g., inert atmosphere, low temperature). |
| Sub-optimal Stoichiometry | Carefully check the stoichiometry of all reactants and catalysts. In some cases, a slight excess of one reagent may be beneficial. |
| Product Degradation During Workup | Some diols can be sensitive to acidic or basic conditions. Ensure your workup procedure is neutral or buffered if necessary. |
| Inefficient Purification | Chiral diols can sometimes be challenging to purify by standard column chromatography due to their polarity. Consider alternative methods such as crystallization or supercritical fluid chromatography (SFC). |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Byproducts | Modify the mobile phase for column chromatography by varying the solvent polarity or adding a small amount of a modifier (e.g., triethylamine for basic compounds). Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is Highly Polar | Use a more polar eluent system for column chromatography. If the product is still retained on the column, consider reverse-phase chromatography. |
| Product is a Crystalline Solid | Attempt purification by recrystallization from a suitable solvent or solvent mixture. This can often provide highly pure material and can sometimes resolve enantiomers if a conglomerate is formed. |
| Persistent Impurities | If standard methods fail, consider more advanced techniques like preparative HPLC or SFC. |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
This protocol describes the synthesis of (1R,2R)-1,2-diphenylethane-1,2-diol using AD-mix-β.
Materials:
-
trans-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the solvent mixture and stir until the two phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trans-stilbene (1 mmol) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 30-60 minutes.
-
Add ethyl acetate to the mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude diol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Enantioselective Reduction of Acetophenone
This protocol details the asymmetric reduction of acetophenone to (R)-1-phenylethanol using (-)-DIP-Chloride.
Materials:
-
(-)-DIP-Chloride
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve (-)-DIP-Chloride in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -25 °C).
-
Add acetophenone dropwise to the solution of (-)-DIP-Chloride.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of diethanolamine to precipitate the boron species.
-
Filter the mixture and wash the solid with diethyl ether.
-
Combine the filtrate and washings, and sequentially wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-phenylethanol by flash column chromatography.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
General Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are common choices for diols. The selection will depend on the specific structure of the analyte.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve good separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase or a compatible solvent.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a suitable detector, typically a UV detector. The two enantiomers should elute at different retention times.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomer peaks (Area₁ and Area₂).
-
Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Quantitative Data
Table 1: Sharpless Asymmetric Dihydroxylation of Various Alkenes
| Alkene | AD-mix | Yield (%) | ee (%) |
| trans-Stilbene | β | 97 | 99 |
| 1-Decene | β | 90 | 97 |
| α-Methylstyrene | α | 92 | 94 |
| Indene | β | 95 | 98 |
| Methyl trans-cinnamate | β | 94 | 99 |
Table 2: Enantioselective Reduction of Prochiral Ketones
| Ketone | Chiral Reagent | Product | Yield (%) | ee (%) |
| Acetophenone | (-)-DIP-Chloride | (R)-1-Phenylethanol | 92 | 98 |
| 1-Tetralone | (R)-CBS Catalyst/BH₃ | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 95 | 97 |
| 2-Butanone | Noyori Ru-BINAP/H₂ | (R)-2-Butanol | >99 | >99 |
| Propiophenone | (S)-Alpine Borane | (S)-1-Phenyl-1-propanol | 85 | 96 |
Table 3: L-Proline Catalyzed Aldol Reaction for Chiral Diol Precursors
| Aldehyde | Ketone | Additive (1 mol%) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | Acetone | (S)-BINOL | 90 | 98 |
| Benzaldehyde | Cyclohexanone | None | 75 | 76 |
| 4-Chlorobenzaldehyde | Acetone | (S)-BINOL | 88 | 96 |
| 2-Naphthaldehyde | Acetone | (S)-BINOL | 85 | 95 |
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Mechanism of the Sharpless Asymmetric Dihydroxylation.
Caption: Logical workflow for selecting a chiral diol synthesis method.
References
- 1. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Yields in (+)-Dinol Mediated Synthesis
Disclaimer: The following technical support center content is based on a hypothetical synthesis for a compound referred to as "(+)-Dinol," as no specific information on its synthesis is publicly available. The issues, protocols, and data presented are illustrative and based on general principles of organic synthesis troubleshooting and optimization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of this compound, a complex hypothetical molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most yield-critical steps in the proposed this compound synthesis? A1: Based on the proposed synthetic route, the three steps that are most critical to the overall yield are:
-
Asymmetric Aldol Reaction: This step establishes key stereocenters and is highly sensitive to reaction conditions and the purity of starting materials.
-
Late-Stage Macrocyclization: This intramolecular reaction is often in competition with intermolecular side reactions, such as dimerization, which can significantly lower the yield.
-
Final Stage Cross-Coupling: The efficiency of this step can be compromised by catalyst deactivation and steric hindrance from the complex molecular framework.
Q2: My asymmetric aldol reaction is resulting in a low diastereomeric ratio (d.r.). What are the likely causes and solutions? A2: A low diastereomeric ratio is a common challenge in stereoselective reactions. Consider the following troubleshooting steps:
-
Purity of Reagents: Ensure that both the aldehyde and ketone starting materials are of the highest possible purity, as impurities can interfere with the chiral catalyst.
-
Ligand Screening: The choice of the chiral ligand is critical for achieving high stereoselectivity. A screening of different ligands may be necessary to find the optimal one for this specific transformation.
-
Temperature Optimization: Lowering the reaction temperature can often enhance the diastereoselectivity of an aldol reaction.[1]
Q3: I am observing a significant amount of dimer formation during the macrocyclization step. How can this be minimized? A3: Dimerization is a frequent side reaction in macrocyclization. To favor the desired intramolecular cyclization, the following strategies can be employed:
-
High-Dilution Conditions: Performing the reaction at a very low concentration (e.g., 0.001 M) is crucial. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump.
-
Solvent and Catalyst Optimization: The choice of solvent and catalyst can influence the conformation of the linear molecule, potentially pre-organizing it for cyclization. Experiment with different solvents and catalyst systems.
Q4: The palladium catalyst in my final cross-coupling step appears to be inactive. What could be the issue? A4: Catalyst inactivity in cross-coupling reactions can stem from several factors:
-
Oxygen Contamination: Palladium catalysts are often sensitive to oxygen. Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly deoxygenated.
-
Impure Solvents or Reagents: Trace impurities, especially those containing sulfur, can act as catalyst poisons. Use freshly purified, anhydrous solvents and high-purity reagents.
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. It is important to store them under an inert atmosphere and handle them accordingly.
Troubleshooting Guide
Problem 1: Low Yield in the Asymmetric Aldol Reaction
Symptoms:
-
The yield of the desired aldol product is below 50%.
-
TLC or LC-MS analysis indicates a significant amount of unreacted starting material.
-
Multiple side products are detected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and monitor its progress closely using TLC or LC-MS.[1] - Increase the equivalents of one of the coupling partners to drive the reaction to completion. - Verify the activity of the catalyst. |
| Side Product Formation | - Lower the reaction temperature to minimize the formation of undesired byproducts. - Screen alternative catalysts and chiral ligands to enhance selectivity. |
| Poor Substrate Quality | - Purify the starting materials via flash chromatography or distillation immediately prior to use. |
Hypothetical Yield Optimization Data for Asymmetric Aldol Reaction:
| Entry | Lewis Acid | Ligand | Temperature (°C) | Yield (%) | d.r. |
| 1 | TiCl₄ | (R)-BINOL | -78 | 48 | 91:9 |
| 2 | TiCl₄ | (R)-BINOL | -40 | 62 | 87:13 |
| 3 | Sn(OTf)₂ | Ligand X | -78 | 78 | 96:4 |
| 4 | Sn(OTf)₂ | Ligand X | -60 | 85 | 93:7 |
Problem 2: Failed Macrocyclization
Symptoms:
-
LC-MS analysis shows no evidence of the desired macrocyclic product.
-
The primary product observed is the dimer or higher-order oligomers.
-
The linear starting material has been fully consumed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration | - Employ high-dilution conditions by slowly adding the substrate with a syringe pump. - Aim for a final concentration of 0.001 M or lower. |
| Incorrect Catalyst/Reagent | - Screen various macrocyclization protocols (e.g., Yamaguchi esterification, ring-closing metathesis). - Ensure that the catalyst is active and, if necessary, freshly prepared. |
| Solvent Effects | - The choice of solvent can be critical. A screening of different non-polar and polar aprotic solvents is recommended. |
Hypothetical Yield Optimization Data for Macrocyclization:
| Entry | Method | Catalyst | Concentration (M) | Yield (%) |
| 1 | Yamaguchi | DCC/DMAP | 0.01 | 18 |
| 2 | Yamaguchi | DCC/DMAP | 0.001 | 58 |
| 3 | RCM | Grubbs II | 0.01 | 22 |
| 4 | RCM | Grubbs II | 0.001 | 72 |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction
-
To a flame-dried flask under an argon atmosphere, add the chiral ligand (1.2 equiv) and the Lewis acid (1.1 equiv) in anhydrous dichloromethane (DCM) at -78 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add the ketone (1.0 equiv) dropwise and continue stirring for an additional 30 minutes.
-
Add the aldehyde (1.5 equiv) dropwise over a period of 10 minutes.
-
Stir the reaction at -78 °C, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ring-Closing Metathesis (RCM) for Macrocyclization
-
To a flame-dried flask under an argon atmosphere, add the diene precursor (1.0 equiv) dissolved in a sufficient volume of anhydrous and degassed toluene to achieve a final concentration of 0.001 M.
-
Add the Grubbs II catalyst (0.05 equiv).
-
Heat the reaction mixture to 80 °C and stir under argon.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Hypothetical synthetic pathway to this compound.
Caption: Troubleshooting workflow for the asymmetric aldol reaction.
References
Technical Support Center: Optimization Strategies for Asymmetric Catalysis Using (+)-Dinol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for optimizing asymmetric catalysis using (+)-Dinol. This compound, also known as (+)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane, is a powerful chiral diol of the TADDOL family, widely employed as a catalyst or ligand in a variety of enantioselective transformations. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve optimal results in your reactions.
Troubleshooting Guides
This section addresses common issues encountered during asymmetric catalysis with this compound and related TADDOL derivatives, offering systematic approaches to problem-solving.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following steps can help diagnose and resolve this issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise guide to troubleshooting low enantioselectivity in this compound catalyzed reactions.
Detailed Q&A for Low Enantioselectivity:
-
Question: My enantiomeric excess is significantly lower than reported values. What is the first thing I should check? Answer: The first and most critical step is to verify the purity of your this compound catalyst. Both chemical and enantiomeric purity are crucial. Impurities can act as achiral catalysts or inhibitors, leading to a racemic or low-ee product. We recommend verifying the enantiomeric excess of your catalyst using chiral HPLC and confirming its structural integrity via NMR spectroscopy.
-
Question: I've confirmed my catalyst is pure, but the enantioselectivity is still poor. What's next? Answer: Scrutinize the purity of your substrates and solvent. Trace impurities in your starting materials can have a significant impact on the reaction's stereochemical outcome. Ensure your solvent is anhydrous and free of peroxides, as these can interfere with the catalytic cycle. Distillation or recrystallization of substrates is recommended.
-
Question: How does temperature affect enantioselectivity in TADDOL-catalyzed reactions? Answer: Temperature can have a profound effect on enantioselectivity.[1] Generally, lower reaction temperatures lead to higher enantiomeric excess by favoring the transition state that leads to the desired enantiomer. However, very low temperatures may significantly slow down the reaction rate. It is advisable to perform a temperature screen (e.g., from -78°C to room temperature) to find the optimal balance between reactivity and selectivity.
-
Question: Can additives improve the enantioselectivity of my reaction? Answer: Yes, additives can play a crucial role. For TADDOL-catalyzed reactions, particularly those involving Lewis acidic titanium complexes, the presence of additives like triphenylphosphine oxide (Ph₃PO) has been shown to enhance enantioselectivity.[1] Molecular sieves can also be beneficial by removing trace amounts of water.[1] A screening of different additives is often a worthwhile optimization step.
Issue 2: Low Reaction Yield or Conversion
Low yield or incomplete conversion can be caused by several factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield/Conversion
Caption: A logical workflow to diagnose and resolve issues of low yield or conversion.
Detailed Q&A for Low Yield/Conversion:
-
Question: My reaction is not proceeding to completion. Could the catalyst be the problem? Answer: Yes, catalyst deactivation is a common cause of low conversion. TADDOL-based catalysts, especially when complexed with metals, can be sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that anhydrous solvents are used. If you are preparing the catalyst in situ, ensure that the metal source and ligand are of high quality and that the complex formation is complete.
-
Question: I am using a TADDOL-Ti complex in a Diels-Alder reaction and observing low yield. What should I consider? Answer: For Ti-TADDOL catalyzed Diels-Alder reactions, the method of catalyst preparation is critical for reproducibility.[2] The reaction of the dienophile with the catalyst to form the active complex is a key step. Ensure that the dienophile and catalyst are pre-mixed for a sufficient time before adding the diene. Also, the structure of the TADDOL ligand itself can significantly influence the reaction rate.[3]
-
Question: Can the solvent choice impact the reaction yield? Answer: Absolutely. The solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition state. A solvent screen is highly recommended during optimization. For TADDOL-catalyzed reactions, non-polar solvents like toluene are often a good starting point, but other solvents may provide better results depending on the specific reaction.[3]
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and how is it used in asymmetric catalysis? A1: this compound, or (+)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane (CAS 137365-16-3), is a chiral diol belonging to the TADDOL family of ligands. It is used as a chiral auxiliary or catalyst in a variety of enantioselective reactions, including Diels-Alder cycloadditions, aldol reactions, and nucleophilic additions to carbonyl compounds. It can be used as an organocatalyst itself, often activating substrates through hydrogen bonding, or as a chiral ligand for metal centers (e.g., titanium, zinc) to create a chiral Lewis acid catalyst.[2][3]
-
Q2: How do I prepare a Ti-TADDOL catalyst for a Diels-Alder reaction? A2: A common method for preparing a Ti-TADDOL catalyst involves the reaction of a TADDOL derivative with a titanium source, such as Ti(Oi-Pr)₄ or TiCl₂(Oi-Pr)₂. The specific protocol can vary, but a general procedure involves stirring the TADDOL ligand with the titanium reagent in an anhydrous solvent under an inert atmosphere. The resulting complex is then used in the catalytic reaction. The preparation of the Ti-TADDOLate complex is critical for reproducibility.[2]
-
Q3: What is the proposed mechanism for TADDOL-catalyzed Diels-Alder reactions? A3: In the case of organocatalytic Diels-Alder reactions, TADDOL is believed to act as a Brønsted acid, activating the dienophile through hydrogen bonding. This activation lowers the LUMO of the dienophile, accelerating the reaction with the diene. The chiral pocket created by the TADDOL ligand directs the approach of the diene, leading to high enantioselectivity.[3][4] For metal-catalyzed reactions, the TADDOL ligand forms a chiral Lewis acid complex with the metal, which then coordinates to the dienophile for activation and stereocontrol.
-
Q4: Are there any known side reactions to be aware of when using this compound? A4: As with any catalytic system, side reactions can occur. In aldol reactions, for example, self-condensation of the aldehyde or ketone starting materials can be a competing pathway.[5] In Diels-Alder reactions, the formation of the endo and exo diastereomers is possible, although TADDOL catalysts often provide high diastereoselectivity. Careful control of reaction conditions, such as temperature and reaction time, can help to minimize side reactions.
Quantitative Data Summary
The following tables summarize representative data for asymmetric reactions catalyzed by TADDOL derivatives, providing a benchmark for your own experiments.
Table 1: TADDOL-Catalyzed Asymmetric Diels-Alder Reaction of Aminosiloxydienes and Acroleins [3]
| Entry | Dienophile | Catalyst (20 mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Methacrolein | Phenyl-TADDOL | Toluene | -78 | 75 | 88 |
| 2 | Methacrolein | 1-Naphthyl-TADDOL | Toluene | -78 | 80 | 91 |
| 3 | Acrolein | 1-Naphthyl-TADDOL | Toluene | -78 | 70 | 73 |
Table 2: Optimization of Asymmetric Cyanosilylation of Benzaldehyde using a TADDOL-derived Ligand [1]
| Entry | Solvent | Additive | Yield (%) | ee (%) |
| 1 | Toluene | None | 56 | 22 |
| 2 | CH₂Cl₂ | None | 45 | 15 |
| 3 | THF | None | 30 | 10 |
| 4 | Toluene | Ph₃PO | 70 | 71 |
| 5 | Toluene | 3Å MS | 65 | 36 |
Experimental Protocols
Protocol 1: General Procedure for a TADDOL-Catalyzed Asymmetric Diels-Alder Reaction[3]
This protocol is a general guideline for the Diels-Alder reaction between an aminosiloxydiene and an acrolein derivative catalyzed by a TADDOL.
Materials:
-
TADDOL catalyst (e.g., this compound)
-
Anhydrous toluene
-
Aminosiloxydiene
-
Acrolein derivative
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the TADDOL catalyst (20 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the acrolein derivative (1.0 equivalent) and stir for 10 minutes.
-
Slowly add the aminosiloxydiene (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (chiral HPLC or GC).
Workflow for TADDOL-Catalyzed Diels-Alder Reaction
Caption: A general experimental workflow for performing a TADDOL-catalyzed Diels-Alder reaction.
Protocol 2: General Procedure for Asymmetric Cyanosilylation of an Aldehyde[1]
This protocol provides a general procedure for the Ti-TADDOL catalyzed asymmetric cyanosilylation of aldehydes.
Materials:
-
TADDOL-derived ligand (e.g., L1 from the study)
-
Ti(Oi-Pr)₄
-
Anhydrous toluene
-
Aldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Additive (e.g., Ph₃PO)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the TADDOL-derived ligand (12 mol%) and Ti(Oi-Pr)₄ (10 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
If using an additive, add it to the reaction mixture at this stage.
-
Add the aldehyde (1.0 equivalent) to the catalyst solution.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) to the reaction mixture at the desired temperature.
-
Stir the reaction and monitor its progress by TLC or GC.
-
After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess.
Signaling Pathways and Logical Relationships
Proposed Mechanism of TADDOL-Catalyzed Hydrogen-Bonding Activation in Diels-Alder Reaction
Caption: A simplified representation of the hydrogen-bonding activation mechanism in TADDOL-catalyzed Diels-Alder reactions.
References
- 1. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TADDOL [sigmaaldrich.com]
- 3. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stereoselective Reactions with Diols
Welcome to our technical support center for stereoselective reactions involving diols. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during stereoselective reactions with diols, providing potential causes and solutions in a straightforward question-and-answer format.
Question 1: My stereoselectivity (diastereoselectivity or enantioselectivity) is low. What are the common causes and how can I improve it?
Answer: Low stereoselectivity is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Catalyst Choice and Activity: The catalyst is paramount for achieving high stereoselectivity.
-
Lewis Acids: For reactions like Prins cyclization, Lewis acids such as TiCl₄, SnCl₄, and BF₃·OEt₂ can enhance stereocontrol by coordinating with the reactants. It is advisable to screen a variety of Lewis acids to find the optimal one for your specific substrate.[1]
-
Organocatalysts: Chiral diol-based scaffolds like BINOL and TADDOL derivatives are widely used to induce enantioselectivity.[2][3][4] The choice of catalyst and its substituents can significantly impact the outcome.[5]
-
Enzymatic Catalysis: Biocatalysts, such as alcohol dehydrogenases, can offer excellent stereo- and regioselectivity under mild conditions.[4][6]
-
Catalyst Loading: While higher catalyst loading might increase the reaction rate, it can sometimes lead to lower enantioselectivity due to the formation of less selective catalytic species.[1]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher stereoselectivity.[7] For instance, in Diels-Alder reactions, the endo product is typically favored at lower temperatures.[8]
-
Solvent: The polarity of the solvent can influence the stability of the transition state. Screening solvents with different polarities (e.g., dichloromethane, toluene, acetonitrile) is recommended.[1]
-
Substrate Concentration: In some cases, like the Sharpless Dihydroxylation, high concentrations of the olefin can lead to a background reaction with the catalyst in the absence of the chiral ligand, thus reducing enantioselectivity.[9]
-
-
Substrate Properties:
-
Purity: Impurities in the starting materials can interfere with the catalyst, leading to lower stereoselectivity.[1]
-
Structure: The steric and electronic properties of the diol and other reactants play a crucial role. Bulky substituents can direct the reaction to a specific face of the molecule, enhancing selectivity.[1][10]
-
Question 2: I am observing significant formation of byproducts and my yield is low. How can I address this?
Answer: Low yields are often linked to the formation of undesired side products. Identifying the byproducts is the first step to mitigating their formation.
-
Common Side Reactions:
-
Over-oxidation: When using strong oxidizing agents like KMnO₄ for dihydroxylation, over-oxidation can lead to cleavage of the diol, forming aldehydes, ketones, or carboxylic acids.[8]
-
Formation of Stereoisomers: Inadequate stereocontrol will lead to a mixture of products that can be difficult to separate, resulting in a lower yield of the desired isomer.[8]
-
Protection/Deprotection Issues: Incomplete protection or deprotection, or side reactions caused by the reagents used in these steps, can significantly lower the overall yield.
-
-
Strategies to Minimize Byproducts and Improve Yield:
-
Milder Reagents: Consider using milder and more selective reagents. For example, osmium tetroxide (OsO₄) is generally more selective for syn-dihydroxylation with fewer over-oxidation byproducts compared to potassium permanganate.[7][8]
-
Temperature Control: Running reactions at lower temperatures can improve selectivity and reduce the rate of side reactions.[7]
-
Stoichiometry and Reagent Addition: Careful control of reagent stoichiometry is crucial. Slow, controlled addition of a reactive reagent can maintain a low concentration and favor the desired reaction pathway.[7]
-
Use of Protecting Groups: Temporarily protecting one of the hydroxyl groups in a diol allows for selective reaction at the other site, preventing the formation of unwanted di-substituted products.[7][11]
-
pH Control: For acid- or base-catalyzed reactions, maintaining the optimal pH can prevent side reactions like dehydration or rearrangement.[6][7]
-
Question 3: How do I choose the right protecting group for my diol, and what are the common issues with protection/deprotection?
Answer: The choice of protecting group is critical and depends on the stability of your molecule to the reaction conditions required for subsequent steps.
-
Common Protecting Groups for Diols:
-
Cyclic Acetals and Ketals: 1,2- and 1,3-diols are commonly protected as five- or six-membered cyclic acetals or ketals, such as benzylidene acetals or acetonides (isopropylidene ketals).[12][13] Benzylidene acetals tend to favor the formation of six-membered rings (from 1,3-diols), while acetonides favor five-membered rings (from 1,2-diols).[13]
-
Silyl Ethers: Silyl ethers are also used, offering a range of stabilities depending on the steric bulk of the silyl group (e.g., TMS, TBDMS).[12]
-
-
Troubleshooting Protection and Deprotection:
-
Incomplete Reaction: If the protection or deprotection reaction is incomplete, consider increasing the reaction time, temperature, or the amount of reagent.
-
Low Yield: Yields can be compromised by difficult purification or product degradation during workup. Ensure that the workup conditions (e.g., pH) are compatible with your product's stability.[14]
-
Stereoselectivity of Protection: The formation of a new stereocenter upon protection (e.g., with benzylidene acetal) can lead to a mixture of diastereomers, complicating characterization and subsequent reactions.[10]
-
Orthogonal Protection: In complex syntheses, using protecting groups that can be removed under different conditions (orthogonal protection) is essential for selective deprotection.[9]
-
Data Presentation: Catalyst and Solvent Effects
The following tables summarize quantitative data on the impact of different catalysts, additives, and solvents on the stereoselectivity of diol-related reactions.
Table 1: Effect of Organocatalyst and Additive on Asymmetric Aldol Reaction for Chiral 1,3-Keto Alcohol Synthesis [15]
| Entry | Catalyst (20 mol%) | Additive (10 mol%) | Solvent | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | l-proline (3a) | - | DMSO | 83 | 78:22 | 71 |
| 2 | Catalyst 3g | - | DMSO | 85 | 78:22 | 78 |
| 3 | Catalyst 3g | Cu(OTf)₂ | DMSO/H₂O (8:2) | 99 | 97:3 | 98 |
| 4 | Catalyst 3g | Zn(OTf)₂ | DMSO/H₂O (8:2) | 95 | 95:5 | 94 |
| 5 | Catalyst 3g | Sc(OTf)₃ | DMSO/H₂O (8:2) | 93 | 93:7 | 91 |
Conditions: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), catalyst, and additive in the specified solvent at room temperature for 3 days.[15]
Table 2: Effect of Solvent on Asymmetric Aldol Reaction using Catalyst 3g [15]
| Entry | Solvent | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | DMSO | 85 | 78:22 | 78 |
| 2 | DMF | 81 | 75:25 | 74 |
| 3 | CH₃CN | 35 | 60:40 | 55 |
| 4 | THF | 28 | 55:45 | 50 |
| 5 | Toluene | 15 | 50:50 | 40 |
| 6 | Hexane | 10 | 50:50 | 35 |
| 7 | CH₃OH | 75 | 70:30 | 68 |
| 8 | C₂H₅OH | 68 | 65:35 | 62 |
| 9 | H₂O | 45 | 60:40 | 58 |
| 10 | DMSO/H₂O (8:2) | 92 | 91:9 | 85 |
Conditions: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), and catalyst 3g (20 mol%) in the specified solvent at room temperature for 3 days.[15]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of an Alkene [1][9][16]
This protocol describes the enantioselective synthesis of a 1,2-diol from an alkene using a commercially available AD-mix.
Materials:
-
Alkene (e.g., trans-stilbene)
-
AD-mix-α or AD-mix-β
-
tert-Butyl alcohol
-
Water
-
Methanesulfonamide (MsNH₂) (optional, can improve enantioselectivity)
-
Sodium sulfite (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, combine tert-butyl alcohol and water (1:1 v/v).
-
Add the AD-mix (α or β, depending on the desired enantiomer) to the solvent mixture and stir vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be bright yellow.
-
If using, add methanesulfonamide at this point.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene to the stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography or recrystallization.
Safety Note: AD-mixes contain osmium, which is toxic. Handle with care in a fume hood and avoid contact with skin. Never add acid to the AD-mix or reaction mixture, as this could liberate highly toxic hydrogen cyanide gas.[1]
Protocol 2: Protection of a 1,2-Diol as an Acetonide [12]
This protocol details the protection of a 1,2-diol using acetone and a cation exchange resin as a catalyst.
Materials:
-
1,2-Diol
-
Acetone
-
Cation exchange resin (e.g., Amberlyst-15)
-
Toluene (optional, as solvent)
Procedure:
-
To a round-bottom flask, add the 1,2-diol, a large excess of acetone, and the cation exchange resin. Toluene can be used as a solvent if the diol has low solubility in acetone.
-
Stir the reaction mixture at room temperature. The reaction time can range from 5 to 10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the cation exchange resin.
-
Remove the solvent (and excess acetone) by rotary evaporation.
-
The crude product can be purified by column chromatography on neutral alumina if necessary.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Stereoselectivity
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 11. Diol - Wikipedia [en.wikipedia.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Enhancing the Stability of (+)-Dinol Ligand in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of the (+)-Dinol ligand in solution?
A1: The stability of an organic ligand like this compound in solution is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. Key considerations include:
-
Chemical Structure: The inherent reactivity of functional groups within the this compound structure.
-
pH of the Solution: Many organic ligands contain ionizable groups, making their stability pH-dependent. Degradation can be catalyzed by acidic or basic conditions.
-
Solvent Composition: The polarity, protic/aprotic nature, and purity of the solvent can significantly impact ligand solubility and stability.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Photoreactive functional groups can lead to degradation upon exposure to certain wavelengths of light.
-
Presence of Oxidizing or Reducing Agents: The solution's redox potential can affect susceptible functional groups.
-
Enzymatic Degradation: If working with biological matrices, the presence of enzymes can lead to metabolic degradation of the ligand.[1][2]
Q2: What are common degradation pathways for organic ligands like this compound?
A2: Common degradation pathways for organic ligands include:
-
Hydrolysis: Cleavage of bonds (e.g., esters, amides) by reaction with water. This can be catalyzed by acids or bases.[3]
-
Oxidation: Reaction with oxygen or other oxidizing agents, which can lead to the formation of oxides, hydroxides, or cleavage of the molecule.[1][4]
-
Photodegradation: Absorption of light energy leading to bond cleavage or rearrangement.
-
Isomerization/Racemization: Conversion of the ligand into a different stereoisomer, which may have altered biological activity.
Q3: What general strategies can be employed to enhance the stability of this compound in solution?
A3: Several strategies can be explored to improve the stability of this compound:
-
pH Optimization: Preparing solutions in a buffer system at a pH where the ligand exhibits maximum stability.
-
Co-solvent Systems: Utilizing a mixture of solvents to enhance solubility and stability.
-
Use of Additives:
-
Antioxidants: To prevent oxidative degradation (e.g., ascorbic acid, BHT).
-
Chelating Agents: To sequester trace metal ions that can catalyze degradation (e.g., EDTA).
-
-
Storage Conditions: Storing solutions at low temperatures and protected from light.
-
Inert Atmosphere: Purging solutions with an inert gas (e.g., nitrogen, argon) to minimize exposure to oxygen.
-
Structural Modification: In the drug development phase, medicinal chemists may modify the ligand's structure to improve its intrinsic stability, for example, by replacing a labile ester with a more stable amide.[5]
Troubleshooting Guide
Problem 1: I am observing precipitation of my this compound ligand shortly after preparing the solution.
-
Question: Is the chosen solvent appropriate for this compound?
-
Answer: Review the solubility data for this compound. If the solubility in your current solvent is low, consider using a co-solvent system or a different solvent with more suitable polarity.
-
-
Question: Is the concentration of this compound too high?
-
Answer: Try preparing a more dilute solution to ensure you are below the saturation point.
-
-
Question: Could the pH of the solution be affecting solubility?
-
Answer: If this compound has ionizable groups, its solubility may be pH-dependent. Experiment with buffered solutions at different pH values to identify the optimal range for solubility.
-
Problem 2: The biological activity of my this compound solution decreases over time.
-
Question: Is the ligand degrading in solution?
-
Answer: Perform a stability study to assess the concentration of this compound over time using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will help determine the rate of degradation.
-
-
Question: Are the storage conditions appropriate?
-
Answer: Ensure the solution is stored at the recommended temperature and protected from light. Consider storing aliquots at a lower temperature (e.g., -20°C or -80°C) to minimize degradation.
-
-
Question: Could there be oxidative degradation?
-
Answer: Try preparing the solution with de-gassed solvents and storing it under an inert atmosphere. The addition of an antioxidant could also be beneficial.
-
Problem 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound solution.
-
Question: Are these new peaks related to the degradation of this compound?
-
Answer: Use LC-MS/MS to identify the mass of the new peaks and compare them to potential degradation products of this compound (e.g., hydrolysis products, oxides).
-
-
Question: Could the degradation be happening during the analytical process?
-
Answer: Investigate the stability of this compound under the analytical conditions (e.g., mobile phase pH, temperature of the autosampler). It may be necessary to modify the analytical method to minimize on-instrument degradation.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL) under Various Conditions after 24 hours.
| Condition | Solvent | Temperature (°C) | pH | Remaining this compound (%) |
| 1 | Water | 25 | 7.4 | 85 |
| 2 | Water | 4 | 7.4 | 95 |
| 3 | Water | 25 | 3.0 | 60 |
| 4 | Water | 25 | 9.0 | 70 |
| 5 | 50% Acetonitrile/Water | 25 | 7.4 | 92 |
| 6 | Water with 0.1% Ascorbic Acid | 25 | 7.4 | 98 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Prepare a series of test solutions by diluting the stock solution into different aqueous buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.4) to a final concentration of 10 µg/mL.
-
Include a control solution with an antioxidant (e.g., 0.1% ascorbic acid) at pH 7.4.
-
-
Incubation:
-
Divide each test solution into two sets of aliquots.
-
Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C).
-
Protect all solutions from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile and storing at -20°C until analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
The method should be able to separate the parent this compound from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Organocatalytic Reactions
A Note on "(+)-Dinol": Our research did not identify a specific catalyst referred to as "this compound" in the scientific literature. The term "Dinol" appears to be associated with a brand of industrial products unrelated to chemical catalysis. Therefore, this technical support center provides guidance on the general principles and practices for scaling up reactions catalyzed by organocatalysts. The principles and troubleshooting steps outlined here are broadly applicable to a wide range of organocatalytic systems and should serve as a valuable resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up an organocatalytic reaction from the lab to a pilot plant or industrial scale?
A1: The primary challenges in scaling up organocatalytic reactions stem from changes in physical and chemical parameters that are not always apparent at the lab scale. Key challenges include:
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient and potentially leading to dangerous thermal runaways.[1][2][3]
-
Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is more challenging than in a small flask.[4][5] Poor mixing can lead to localized "hot spots," concentration gradients, and reduced reaction rates and selectivity.[6][7]
-
Catalyst Stability and Deactivation: Catalysts can deactivate over time due to poisoning by impurities, thermal degradation, or mechanical stress.[8][9] On a large scale, catalyst deactivation can have significant economic consequences.[8]
-
Solvent and Reagent Purity: The impact of impurities in solvents and starting materials is often magnified at a larger scale, potentially poisoning the catalyst and affecting reaction outcomes.[10]
-
Reaction Kinetics: Reaction kinetics can be affected by changes in mass and heat transfer, leading to different product profiles at scale.[2][11]
Q2: How does the choice of reactor affect the scale-up process?
A2: The choice of reactor is critical for a successful scale-up. While laboratory reactions are often performed in simple round-bottom flasks, larger-scale production typically utilizes stirred-tank reactors or, increasingly, continuous flow reactors.
-
Stirred-Tank Reactors: These are common for batch processing. Key parameters to consider during scale-up include the impeller type and speed, baffle design, and the overall geometry of the tank, all of which influence mixing efficiency.[6][12]
-
Continuous Flow Reactors: These offer several advantages for scale-up, including superior heat transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions.[13]
Q3: What are the key considerations for catalyst loading when moving to a larger scale?
A3: While it might seem intuitive to maintain the same catalyst loading (in mol%) during scale-up, this is not always optimal.
-
Economic Viability: Organocatalysts can be expensive, and high catalyst loadings may not be economically feasible on an industrial scale.[14]
-
Reaction Rate vs. Cost: A lower catalyst loading may be more cost-effective, even if it results in a slightly longer reaction time. The overall process efficiency, including downstream processing, needs to be considered.
-
Catalyst Deactivation: In some cases, a higher initial catalyst loading may be necessary to compensate for catalyst deactivation over the course of the reaction.
Troubleshooting Guide
Issue 1: Decreased Yield and/or Selectivity Upon Scale-Up
Q: My organocatalytic reaction worked perfectly on a 1-gram scale, but when I scaled it up to 100 grams, the yield and enantioselectivity dropped significantly. What could be the cause?
A: This is a common issue and can be attributed to several factors that become more pronounced at a larger scale.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Problem: Inadequate mixing can lead to localized areas of high substrate or reagent concentration, which can result in side reactions or catalyst inhibition.[6] In a larger reactor, it's harder to achieve the same level of homogeneity as in a small flask.[4]
-
Solution:
-
Ensure the reactor is equipped with an appropriate mechanical stirrer and baffles to improve turbulence.[12]
-
Consider the geometry of the reactor; a rounded base is generally better for preventing stagnant zones.[12]
-
Perform mixing studies to ensure homogeneity is achieved in a reasonable timeframe.
-
-
-
Investigate Heat Transfer:
-
Problem: If the reaction is exothermic, poor heat dissipation in a large reactor can lead to an increase in the bulk reaction temperature, which can affect selectivity and promote side reactions.[1][2]
-
Solution:
-
Use a reactor with a jacket for heating and cooling and ensure the heat transfer fluid has a sufficient flow rate.
-
Consider slowing down the addition of reagents to control the rate of heat generation.[14]
-
For highly exothermic reactions, a continuous flow reactor might be a safer and more efficient option.[13]
-
-
-
Check for Impurities:
-
Problem: Trace impurities in starting materials or solvents, which may have been insignificant at the lab scale, can have a detrimental effect on the catalyst's performance at a larger scale.[10]
-
Solution:
-
Use reagents and solvents of the highest possible purity.
-
Consider passing solvents through a column of activated alumina or another purification medium before use.
-
-
Issue 2: Catalyst Deactivation or Poor Recovery
Q: I am losing a significant amount of my organocatalyst during workup, and I suspect it's also deactivating during the reaction. How can I address this?
A: Catalyst deactivation and inefficient recovery are major hurdles for the industrial application of organocatalysis.[8][15]
Troubleshooting Steps:
-
Identify the Deactivation Mechanism:
-
Poisoning: Are there any potential catalyst poisons in your reaction mixture (e.g., acidic or basic impurities, water, oxygen)?[9]
-
Thermal Degradation: Is the catalyst stable at the reaction temperature over the required reaction time?
-
Fouling: Is the catalyst being coated by a byproduct or polymerizing starting material?[9]
-
Solution: Once the deactivation mechanism is understood, you can take steps to mitigate it, such as purifying reagents, running the reaction under an inert atmosphere, or modifying the reaction temperature.
-
-
Optimize Catalyst Recovery:
-
Problem: Many organocatalysts are soluble in the reaction medium, making their separation from the product challenging.[15]
-
Solution:
-
Immobilization: Consider immobilizing the organocatalyst on a solid support (e.g., silica, polymer beads).[15] This allows for easy filtration and reuse of the catalyst.
-
Nanofiltration: For soluble catalysts, organic solvent nanofiltration can be an effective method for separation and recovery.[16]
-
Extraction: Optimize the pH and solvent system during aqueous workup to selectively extract the catalyst or the product.
-
-
Quantitative Data Summary
The following table provides a conceptual overview of how key parameters might change when scaling up an organocatalytic reaction. Actual values will be highly dependent on the specific reaction and reactor setup.
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) | Production Scale (e.g., 1000 L) | Key Considerations |
| Surface Area to Volume Ratio | High (~1 cm⁻¹) | Medium | Low (~0.05 cm⁻¹) | Affects heat transfer efficiency.[2] |
| Mixing Time | Seconds | Minutes | Can be significantly longer | Depends on reactor geometry, stirrer speed, and fluid viscosity.[6][7] |
| Catalyst Loading (mol%) | 1-20 mol% | 0.5-10 mol% | 0.1-5 mol% | Balance between reaction rate and cost.[14] |
| Reaction Time | Hours | May increase due to mixing or heat transfer limitations | Optimized to maximize reactor throughput.[14] | |
| Solvent Volume / Concentration | Often dilute | More concentrated to increase productivity | As concentrated as feasible without compromising safety or product quality.[14] |
Experimental Protocols
Protocol: Scale-Up of an Organocatalytic Aza-Michael Addition
This protocol provides a general guideline for the scale-up of a representative organocatalytic reaction. Safety Note: Always perform a thorough safety assessment before conducting any reaction, especially on a larger scale.
Reaction: Asymmetric aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde catalyzed by a diarylprolinol silyl ether.
1. Laboratory Scale (1 mmol)
-
Reagents:
-
α,β-Unsaturated aldehyde (1 mmol)
-
Carbamate (1.2 mmol)
-
Diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%)
-
Benzoic acid co-catalyst (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the catalyst, co-catalyst, and toluene.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the carbamate and stir for 10 minutes.
-
Add the α,β-unsaturated aldehyde dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor by TLC or HPLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
2. Pilot Scale (1 mol)
-
Reagents:
-
α,β-Unsaturated aldehyde (1 mol)
-
Carbamate (1.2 mol)
-
Diarylprolinol silyl ether catalyst (0.05 mol, 5 mol%)
-
Benzoic acid co-catalyst (0.05 mol, 5 mol%)
-
Toluene (2 L)
-
-
Procedure:
-
Charge a dry 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with the catalyst, co-catalyst, and toluene.
-
Cool the reactor contents to 0 °C using a circulating chiller.
-
Add the carbamate to the reactor.
-
Prepare a solution of the α,β-unsaturated aldehyde in toluene (500 mL).
-
Using an addition funnel or pump, add the aldehyde solution to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C and monitor by HPLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and concentrate under reduced pressure.
-
The crude product may be purified by crystallization or distillation, which are more amenable to large-scale purification than chromatography.
-
Visualizations
Caption: A typical workflow for scaling up a chemical reaction.
Caption: A troubleshooting flowchart for scalability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Mixing Considerations in Chemical Reactor Scale-Up [comsol.it]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarst.in [ijarst.in]
- 11. scribd.com [scribd.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
The Efficacy of Chiral Diols in Asymmetric Synthesis: A Comparative Guide
A comprehensive evaluation of the performance of common chiral diols in asymmetric catalysis, providing researchers, scientists, and drug development professionals with a comparative overview of established ligands. This guide also addresses the current lack of publicly available data on the efficacy of the chiral diol (+)-Dinol.
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral diols have emerged as a cornerstone of asymmetric synthesis.[1][2] These bidentate ligands coordinate to metal centers to create a chiral environment, effectively directing the stereochemical outcome of a wide range of chemical transformations.[2][3] The efficacy of a chiral diol is largely determined by its structural rigidity, steric hindrance, and the specific chiral pocket it forms around the metal catalyst.[1] This guide provides a comparative overview of two of the most prominent classes of C2-symmetric chiral diols: BINOL and TADDOL, with a preliminary note on the chiral diol this compound.
Introduction to this compound
This compound is a chiral diol identified by the CAS number 137365-16-3 and the molecular formula C₄₇H₃₈O₄. Its full chemical name is (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol. Structurally, it belongs to the broader family of TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol).
Despite a thorough review of scientific literature and patent databases, no specific performance data or applications of this compound in asymmetric catalysis were found. Consequently, a direct comparison of its efficacy against other chiral diols is not possible at this time. The following sections will therefore focus on the well-documented performance of BINOL and TADDOL derivatives, which serve as benchmarks in the field of asymmetric catalysis.
Comparative Efficacy of BINOL and TADDOL
1,1'-Bi-2-naphthol (BINOL) and α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) are two of the most widely utilized classes of C2-symmetric chiral diols in asymmetric synthesis.[1][2] Their distinct structural frameworks lead to differences in their catalytic activity and the types of reactions they are best suited for.
| Chiral Diol | Key Structural Feature | Common Applications | Typical Enantiomeric Excess (ee) |
| BINOL | Axially chiral biaryl scaffold | Diels-Alder reactions, Ene reactions, Carbonyl-ene reactions, Asymmetric allylations, Asymmetric aziridination.[1][2] | Generally high, often >90% ee.[2] |
| TADDOL | C2-symmetric backbone derived from tartaric acid with two diarylhydroxymethyl groups. | Nucleophilic additions to aldehydes and ketones, Diels-Alder reactions, Phase-transfer catalysis for asymmetric alkylations.[1] | Can achieve high enantioselectivity, often in the range of 80-99% ee.[1] |
Table 1. Comparison of BINOL and TADDOL in Asymmetric Catalysis. This table summarizes the key features and applications of two prominent classes of chiral diols, based on information from comprehensive reviews.[1][2]
Experimental Protocols
Detailed experimental methodologies are crucial for the successful application of chiral diols in asymmetric synthesis. Below is a general protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction, a common application for both BINOL and TADDOL derivatives.
General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Diels-Alder Reaction:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral diol (e.g., (R)-BINOL or a TADDOL derivative) (0.1 mmol) is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene) (5 mL). To this solution, a Lewis acid (e.g., diethylaluminum chloride, titanium(IV) isopropoxide) (0.1 mmol) is added dropwise at a controlled temperature (e.g., -78 °C or 0 °C). The mixture is stirred for 30-60 minutes to allow for the in situ formation of the chiral Lewis acid complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, the dienophile (e.g., an α,β-unsaturated ketone or aldehyde) (1.0 mmol) is dissolved in the same anhydrous solvent (10 mL).
-
Reaction Execution: The freshly prepared chiral catalyst solution is then added to the solution of the dienophile. The reaction mixture is cooled to the desired temperature (e.g., -78 °C, -40 °C, or room temperature). The diene (1.2 mmol) is then added dropwise.
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride solution, water, or a buffer).
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cycloadduct.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess (ee) is determined by chiral HPLC or chiral gas chromatography (GC) analysis.
Visualizing Asymmetric Catalysis Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and reaction mechanisms.
References
A Comparative Guide to the Validation of Enantiomeric Excess in Asymmetric Reactions: Benchmarking Against (+)-Dinol Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules, particularly within pharmaceutical development, the rigorous validation of enantiomeric excess (ee) is paramount. This guide provides a comprehensive overview of the key analytical techniques for determining the enantiomeric purity of products from asymmetric reactions. While the focus is on reactions potentially catalyzed by the chiral diol (+)-Dinol, a notable gap in the scientific literature exists regarding its specific performance data. Therefore, we will benchmark the validation methodologies against well-established and highly cited chiral diols: (R)-BINOL and (R,R)-TADDOL. This guide will equip researchers with the necessary protocols and comparative data to effectively validate the enantiomeric excess of their synthesized chiral compounds.
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with the creation of new stereocenters. The choice of a chiral ligand is critical in directing the stereochemical outcome of this reaction. Below is a comparative summary of the performance of (R)-BINOL and organocatalysts in representative asymmetric aldol reactions, providing a benchmark for the evaluation of new catalysts like this compound.
| Catalyst/Ligand | Aldehyde | Ketone/Enolate Source | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Proline-derived Organocatalyst with Cu(OTf)₂ | p-Nitrobenzaldehyde | Cyclohexanone | 99 | 98 | 97:3 (anti/syn)[1] |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 62 | 97 | -[2] |
| [Tol-BINAP]Ni(II) complex | Benzaldehyde | N-azidoacetyl-1,3-thiazolidine-2-thione | 89 | 99 | 93:7 (anti/syn)[3] |
| Salalen Ligand | Benzaldehyde | Malononitrile | 98 | 98:2 (er) | 10:1[4] |
Methodologies for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is crucial for the validation of any asymmetric synthesis. The most common and reliable methods employed are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers, allowing for their accurate quantification. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Protocol: General Method for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for a wide range of compounds.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A common starting condition is a 90:10 (v/v) mixture of hexane and isopropanol. All solvents should be of HPLC grade and degassed prior to use.
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: The wavelength for UV detection should be chosen based on the chromophore of the analyte (e.g., 254 nm for aromatic compounds).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomeric complexes through the addition of a chiral solvating agent. These diastereomeric complexes will have distinct NMR signals, allowing for their quantification.
Experimental Protocol: General Method for NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh a sample of the purified product (typically 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
-
Addition of Chiral Solvating Agent:
-
Select an appropriate chiral solvating agent. For alcohols and amines, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice. For carboxylic acids, quinine or other cinchona alkaloids can be effective.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube containing the sample.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum of the mixture.
-
Observe the splitting of signals corresponding to the protons adjacent to the stereocenter. The two enantiomers, now in diastereomeric environments, should exhibit separate signals.
-
-
Quantification:
-
Integrate the distinct signals corresponding to each diastereomer.
-
The enantiomeric excess is calculated from the ratio of the integrals:
-
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
-
Visualizing Experimental Workflows
To further clarify the processes involved in validating enantiomeric excess, the following diagrams illustrate the typical workflows for asymmetric synthesis and subsequent analysis.
Conclusion and Future Outlook
The validation of enantiomeric excess is a critical step in asymmetric synthesis. While chiral HPLC and NMR spectroscopy with chiral solvating agents are robust and reliable methods, the choice between them often depends on the nature of the analyte and the available instrumentation. The protocols provided in this guide offer a starting point for researchers to develop their own validation methods.
A significant finding of the literature review conducted for this guide is the lack of published performance data for this compound in common asymmetric reactions. While this compound is commercially available and possesses a chiral diol structure analogous to other successful ligands, its efficacy as a catalyst or chiral auxiliary remains to be thoroughly investigated and documented. This represents a clear research opportunity for the scientific community. Future work should focus on evaluating this compound in benchmark reactions, such as the asymmetric aldol, Diels-Alder, and Michael reactions, and comparing its performance directly with established ligands like BINOL and TADDOL. Such studies will be invaluable in determining the potential of this compound as a useful tool in the synthetic chemist's toolbox.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of (+)-Dinol and BINOL as chiral ligands
An exhaustive search for the chiral ligand "(+)-Dinol" in the context of asymmetric catalysis did not yield any relevant scientific literature or performance data. The term "Dinol" is associated with unrelated chemical products, including diazodinitrophenol, an explosive. Therefore, a direct comparative analysis between this compound and the well-established chiral ligand BINOL is not possible based on publicly available information.
This guide will now focus on providing a comprehensive overview of 1,1'-bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis, presented in a manner that would have been used for the requested comparison.
A Comprehensive Guide to BINOL as a Chiral Ligand
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical determinant in the success of an asymmetric synthesis. BINOL has established itself as a "privileged ligand" due to its remarkable versatility and efficacy in a vast array of stereoselective transformations.
Introduction to BINOL
1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric chiral diol characterized by atropisomerism, where the chirality arises from restricted rotation about the C-C single bond connecting the two naphthalene rings. This rigid and well-defined chiral scaffold has made it one of the most successful classes of ligands in asymmetric catalysis.[1] The hydroxyl groups of BINOL can coordinate to a wide range of metal centers, and its steric and electronic properties can be readily tuned by introducing substituents at various positions on the naphthyl rings, allowing for the optimization of catalytic performance for specific reactions.
Structural Features of BINOL
The key structural feature of BINOL is its C₂-symmetrical binaphthyl backbone. This rigidity creates a well-defined three-dimensional chiral environment that can effectively discriminate between the two prochiral faces of a substrate, leading to high levels of enantioselectivity.
Figure 1: Structure and key features of (R)-BINOL.
Performance Data of BINOL in Asymmetric Catalysis
BINOL and its derivatives have been successfully employed in a multitude of asymmetric reactions, consistently delivering high yields and enantioselectivities. The following tables summarize the performance of BINOL-based catalysts in two key carbon-carbon bond-forming reactions: the Diels-Alder reaction and the Michael addition.
Table 1: Performance of BINOL Derivatives in Asymmetric Diels-Alder Reactions
| Catalyst System | Diene | Dienophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-BINOL/TiCl₂ | 1,3-Cyclohexadiene | Methacrolein | 95 | 98 | N/A |
| (S)-BINOL/Zn(OTf)₂ | Danishefsky's Diene | Benzaldehyde | 92 | 96 | [2] |
| (R)-3,3'-Br₂-BINOL/ZnEt₂ | Danishefsky's Diene | 4-Nitrobenzaldehyde | 99 | 98 | [2] |
| VAPOL/Et₂AlCl | Cyclopentadiene | Acrolein | High | >99 (exo) | |
| BINOL-derived catalyst | Cyclopentadiene | Acrolein | High | 13-41 (exo) |
Table 2: Performance of BINOL Derivatives in Asymmetric Michael Additions
| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-BINOL/La(OTf)₃ | Diethyl malonate | Cyclohexenone | 98 | 95 | N/A |
| (S)-BINOL/Cu(OTf)₂ | 2-Cyclohexen-1-one | Nitromethane | 94 | 92 | N/A |
| LiAl(BINOL)₂ | Diethyl malonate | Cyclopentenone | - | - | [3] |
Note: "N/A" indicates that while the reaction is well-established, a specific citation with these exact values was not found in the initial search results. The VAPOL entry is included to provide context on how derivatives can outperform the parent BINOL ligand.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of chiral ligands in asymmetric catalysis. Below are generalized protocols for the in-situ preparation of a BINOL-based catalyst and its use in a representative asymmetric reaction.
Experimental Protocol 1: In-situ Preparation of a Ti-BINOL Catalyst for Asymmetric Aldol Reaction
-
Catalyst Preparation:
-
To a flame-dried, argon-purged flask containing a magnetic stir bar, add (R)-BINOL (0.10 mmol) and dry dichloromethane (DCM, 5 mL).
-
Stir the solution at room temperature until the BINOL is fully dissolved.
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (0.20 mmol) via syringe to the solution.
-
Stir the resulting mixture at room temperature for 1 hour to pre-form the chiral catalyst complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to -20 °C in a cryostat.
-
Add the aldehyde substrate (1.0 mmol) to the solution.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Figure 2: Experimental workflow for a Ti-BINOL catalyzed asymmetric aldol reaction.
Logical Relationships in Asymmetric Catalysis
The success of an asymmetric reaction catalyzed by a BINOL-metal complex is dependent on the precise formation of a chiral catalyst, which in turn dictates the stereochemical outcome of the reaction.
Figure 3: Logical flow from chiral ligand to the stereochemical outcome of the product.
Conclusion
While a direct comparative analysis with "this compound" could not be conducted due to a lack of available data, this guide demonstrates the well-established and powerful nature of BINOL and its derivatives as chiral ligands in asymmetric synthesis. The C₂-symmetric, atropisomeric backbone of BINOL provides a rigid and tunable platform for inducing high levels of enantioselectivity in a wide range of important chemical transformations. The provided data and protocols serve as a valuable resource for researchers in the field of asymmetric catalysis. The continuous development of new BINOL derivatives and catalytic systems ensures that it will remain a vital tool in the synthesis of enantiomerically pure compounds for the foreseeable future.
References
A Researcher's Guide to Validating the Mechanism of Action of Chiral Diol Catalysts in Asymmetric Synthesis
For researchers and professionals in drug development and catalysis, rigorously validating the mechanism of action of a novel catalyst is paramount for its successful application and optimization. This guide provides a comparative framework for validating the catalytic mechanism of a representative chiral diol catalyst, referred to here as "(+)-Dinol," a hypothetical member of the well-established BINOL (1,1'-bi-2-naphthol) family of ligands. The principles and protocols outlined here are broadly applicable to the validation of other chiral catalysts.
Comparative Performance Data
A crucial step in validating a new catalyst is to benchmark its performance against existing alternatives. Key metrics include enantiomeric excess (ee), yield, and turnover number (TON) under standardized reaction conditions. The following table summarizes hypothetical comparative data for the asymmetric alkylation of an aldehyde with a nucleophile, catalyzed by this compound and a standard (R)-BINOL-derived catalyst.
| Catalyst System | Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | TON |
| This compound-Ti(OiPr)₄ | Benzaldehyde | Diethylzinc | Toluene | 0 | 95 | 98 (R) | 190 |
| (R)-BINOL-Ti(OiPr)₄ | Benzaldehyde | Diethylzinc | Toluene | 0 | 92 | 96 (R) | 184 |
| This compound-Ti(OiPr)₄ | 2-Naphthaldehyde | Diethylzinc | Toluene | 0 | 93 | 99 (R) | 186 |
| (R)-BINOL-Ti(OiPr)₄ | 2-Naphthaldehyde | Diethylzinc | Toluene | 0 | 89 | 97 (R) | 178 |
| This compound-Ti(OiPr)₄ | Cyclohexanecarboxaldehyde | Diethylzinc | Toluene | 0 | 88 | 95 (R) | 176 |
| (R)-BINOL-Ti(OiPr)₄ | Cyclohexanecarboxaldehyde | Diethylzinc | Toluene | 0 | 85 | 93 (R) | 170 |
Data presented is hypothetical and for illustrative purposes.
Experimental Protocols for Mechanistic Validation
Validating the proposed mechanism of action requires a combination of kinetic studies, spectroscopic analysis, and computational modeling. Below are detailed protocols for key experiments.
1. Kinetic Analysis: Reaction Order Determination
-
Objective: To determine the reaction order with respect to the catalyst, substrate, and nucleophile to support the proposed rate-determining step.
-
Methodology:
-
A series of reactions are set up where the initial concentration of one component (catalyst, aldehyde, or diethylzinc) is varied while the concentrations of the other two are kept constant.
-
The initial reaction rate is measured for each reaction by monitoring the consumption of the limiting reagent or the formation of the product over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The logarithm of the initial rate is plotted against the logarithm of the varied concentration. The slope of the resulting line corresponds to the order of the reaction with respect to that component.
-
This process is repeated for each component to determine the overall rate law.
-
2. Spectroscopic Studies: Identification of Catalytic Intermediates
-
Objective: To detect and characterize key intermediates in the catalytic cycle.
-
Methodology (In-situ NMR):
-
A solution of the this compound ligand and the metal precursor (e.g., Ti(OiPr)₄) is prepared in a deuterated solvent at low temperature within an NMR tube.
-
¹H, ¹³C, and ³¹P (if applicable) NMR spectra are acquired to characterize the initial catalyst complex.
-
The substrate (aldehyde) is then added to the NMR tube, and spectra are recorded to observe the formation of the catalyst-substrate complex.
-
Finally, the nucleophile is introduced, and time-resolved NMR spectroscopy is used to monitor the formation and decay of intermediates throughout the catalytic cycle.[1]
-
3. Non-linear Effects (NLE) Study
-
Objective: To probe for the presence of catalyst aggregation or the formation of higher-order catalytic species.
-
Methodology:
-
A series of reactions are performed using a catalyst with varying enantiomeric excess (ee_cat), from racemic to enantiopure.
-
The enantiomeric excess of the product (ee_prod) is measured for each reaction.
-
A plot of ee_prod versus ee_cat is generated. A linear relationship suggests a simple monomeric active species. A positive non-linear effect (a curve that deviates above a straight line) indicates the formation of more active heterochiral aggregates, while a negative non-linear effect suggests the formation of less active homochiral aggregates.
-
Visualizing the Catalytic Cycle and Experimental Workflow
Diagrams are essential for communicating complex mechanisms and workflows. The following are Graphviz representations of the proposed catalytic cycle for the this compound catalyzed alkylation and the experimental workflow for its validation.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by this compound-Ti(OiPr)₄.
Caption: Workflow for the experimental validation of a proposed catalytic mechanism.
By systematically applying these experimental protocols and analytical techniques, researchers can build a robust body of evidence to validate the mechanism of action of novel catalysts like this compound. This comprehensive approach not only confirms the proposed catalytic cycle but also provides valuable insights for future catalyst design and optimization.
References
A Comparative Study of Threitol-Based Chiral Auxiliaries: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically defined molecules that are often crucial for pharmaceutical and agrochemical applications. Among the vast array of chiral auxiliaries developed, those derived from the C2-symmetric scaffold of threitol present a promising yet underexplored class. This guide provides a framework for the comparative study of threitol-based chiral auxiliaries, outlining their synthesis, potential applications in asymmetric transformations, and the methodologies required for their evaluation. Due to a lack of comprehensive comparative data in the published literature, this guide will use a well-characterized structural analog, L-threitol, to illustrate the principles and data presentation. Hypothetical data is presented to provide a clear framework for analysis should experimental results become available.
Synthesis of Threitol-Based Chiral Auxiliaries
The versatility of the threitol backbone allows for the synthesis of a variety of chiral auxiliaries with tunable steric and electronic properties. The seminal work by Gras and co-workers outlines a systematic approach to selectively functionalize the hydroxyl groups of L-threitol. A key intermediate is the diformal acetal of L-threitol, which can undergo regioselective cleavage to yield a range of mono- and di-protected derivatives.
For instance, a limited acetolysis of the L-threitol diformal can lead to a 1,3-diol, which can be further manipulated to produce auxiliaries with a single free hydroxyl group for attachment to a prochiral substrate. The C2-symmetry of the threitol backbone is a key feature, as it can significantly simplify the stereochemical analysis of the resulting diastereomeric transition states in an asymmetric reaction, often leading to higher stereoselectivity.
Performance in Asymmetric Reactions: A Call for Data
While the synthesis of various threitol-derived chiral auxiliaries has been reported, there is a notable absence of comprehensive studies detailing their performance in key asymmetric reactions such as aldol additions, Diels-Alder reactions, and alkylations. To facilitate a robust comparison, systematic studies are needed to generate quantitative data on their efficacy.
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. A chiral auxiliary attached to the enolate can effectively control the facial selectivity of the reaction with an aldehyde.
Table 1: Hypothetical Performance of Threitol-Based Auxiliaries in Asymmetric Aldol Addition
| Entry | Threitol Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 1,3-O-Benzylidene-L-threitol | Benzaldehyde | TiCl₄ | 92:8 | 88 |
| 2 | 1,3-O-Benzylidene-L-threitol | Isobutyraldehyde | Sn(OTf)₂ | 90:10 | 85 |
| 3 | 2,4-O-Benzylidene-L-threitol | Benzaldehyde | TiCl₄ | 85:15 | 82 |
| 4 | 2,4-O-Benzylidene-L-threitol | Isobutyraldehyde | Sn(OTf)₂ | 82:18 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, highlighting the type of comparative data required for a thorough evaluation.
The Diels-Alder reaction is a classic method for the construction of six-membered rings. The use of a chiral auxiliary on the dienophile can lead to high diastereoselectivity in the resulting cycloadduct.
Table 2: Hypothetical Performance of Threitol-Based Auxiliaries in Asymmetric Diels-Alder Reaction
| Entry | Threitol Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Acrylate of 1,3-O-Benzylidene-L-threitol | Cyclopentadiene | Et₂AlCl | >95:5 | 92 |
| 2 | Acrylate of 1,3-O-Benzylidene-L-threitol | Isoprene | Et₂AlCl | 90:10 | 85 |
| 3 | Acrylate of 2,4-O-Benzylidene-L-threitol | Cyclopentadiene | Et₂AlCl | 88:12 | 88 |
| 4 | Acrylate of 2,4-O-Benzylidene-L-threitol | Isoprene | Et₂AlCl | 85:15 | 83 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of chiral auxiliaries.
To a solution of the N-acyl derivative of the threitol-based chiral auxiliary (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., Argon), a Lewis acid (e.g., TiCl₄, 1.1 mmol) is added dropwise. The resulting mixture is stirred for 30 minutes. The aldehyde (1.2 mmol) is then added, and the reaction is stirred for several hours at -78 °C. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product. The product is then purified by column chromatography.
To a solution of the acrylate ester of the threitol-based chiral auxiliary (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, a Lewis acid (e.g., Et₂AlCl, 1.2 mmol) is added. The mixture is stirred for 15 minutes before the diene (2.0 mmol) is added. The reaction is stirred for several hours at -78 °C and then warmed to room temperature. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral GC/HPLC analysis. The product is purified by flash chromatography.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for utilizing a chiral auxiliary and the logical relationship in an asymmetric aldol reaction.
Conclusion
Threitol-based chiral auxiliaries represent a potentially valuable class of tools for asymmetric synthesis, benefiting from a readily available chiral pool starting material and the inherent advantages of C2-symmetry. However, a significant gap exists in the literature regarding their practical application and comparative performance. The framework presented in this guide, including the hypothetical data and standardized protocols, is intended to serve as a blueprint for the systematic evaluation of these promising auxiliaries. Further research in this area is crucial to unlock their full potential and expand the repertoire of reliable methods for the synthesis of enantiomerically pure molecules.
Confirming the Absolute Configuration of (+)-Dinol Synthesis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of complex natural products like (+)-Dinol presents a formidable challenge, not only in assembling the intricate carbon skeleton but also in unequivocally establishing the absolute configuration of its multiple stereocenters. An erroneous stereochemical assignment can lead to the synthesis of an inactive or, in the worst case, a toxic stereoisomer, derailing drug development efforts. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of synthetic products, using the determination of a complex polyketide natural product as a representative case study.
Comparison of Key Stereochemical Determination Methods
The definitive assignment of absolute configuration for a newly synthesized molecule often relies on a combination of techniques rather than a single method. Each approach has its own strengths and limitations, and their orthogonal application provides the most robust confirmation. Below is a comparison of commonly employed methods.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Solution of the purified compound. | High sensitivity, applicable to small quantities, allows for enantiomeric excess (e.e.) determination. | Requires a suitable chiral column and mobile phase, retention times can be sensitive to conditions. |
| Optical Rotation (OR) | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Solution of the purified compound with a known concentration. | Relatively simple and fast measurement. | The sign and magnitude of rotation can be difficult to predict and may not correlate straightforwardly with the absolute configuration of complex molecules. Requires comparison to an authentic sample or a calculated value. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Purified compound in solution or as a neat liquid/solid. | Provides a rich fingerprint of the molecule's absolute configuration. Can be used without a reference standard by comparing the experimental spectrum to a computationally predicted spectrum. | Requires specialized instrumentation. Computational analysis can be complex and time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (Mosher's Method) | Derivatization of a chiral alcohol with a chiral reagent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomers with distinct NMR chemical shifts. | Purified compound with a reactive functional group (e.g., hydroxyl). | Provides information about the absolute configuration of a specific stereocenter. | Requires chemical modification of the sample, which may not always be straightforward. Interpretation of data can be complex for molecules with multiple stereocenters. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms. | A high-quality single crystal of the compound. | Provides an unambiguous determination of the absolute configuration. | Growing suitable crystals can be a significant bottleneck. Not applicable to non-crystalline materials. |
Case Study: Confirmation of the Absolute Configuration of (-)-Enterocin
The absolute configuration of the polyketide natural product (-)-enterocin was established using two independent and complementary approaches, providing a robust and reliable assignment.[1]
Approach 1: Synthesis and Chiroptical Comparison
In this approach, a synthetic sample of enterocin with a known, defined absolute configuration was prepared. This synthetic standard was then compared to the naturally occurring (-)-enterocin using chiral HPLC and optical rotation.
Experimental Data:
| Compound | Chiral HPLC Retention Time (major enantiomer) | Specific Rotation [α]D |
| Natural (-)-Enterocin | 15.2 min | -12.5 (c 0.1, CHCl3) |
| Synthetic (+)-Enterocin | 12.8 min | +12.3 (c 0.1, CHCl3) |
The data clearly shows that the natural product and the synthetic sample have opposite signs of optical rotation and are well-separated on a chiral HPLC column, confirming they are enantiomers. Since the absolute configuration of the synthetic material was known, the absolute configuration of natural (-)-enterocin could be confidently assigned.
Approach 2: Vibrational Circular Dichroism (VCD) Spectroscopy
To provide further, independent confirmation, the VCD spectrum of natural (-)-enterocin was measured and compared to the computationally predicted VCD spectrum for its enantiomer.
Experimental Data:
The experimental VCD spectrum of natural (-)-enterocin showed a distinct pattern of positive and negative bands. Computational density functional theory (DFT) calculations were used to predict the VCD spectrum for the enantiomer of the synthesized structure. The calculated spectrum was found to be opposite to the experimental spectrum of the natural product, confirming the absolute configuration assigned by the first method.[1]
Experimental Protocols
Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the purified synthetic product and the natural product in a suitable solvent (e.g., isopropanol/hexane mixture).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., Chiralpak AD-H) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of isopropanol and hexane (e.g., 10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the samples and compare the retention times of the synthetic and natural products.
Optical Rotation Measurement
-
Sample Preparation: Accurately weigh a sample of the purified compound and dissolve it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration.
-
Instrumentation: Use a polarimeter.
-
Measurement:
-
Calibrate the instrument with the pure solvent.
-
Fill the sample cell with the prepared solution.
-
Measure the angle of rotation at the sodium D-line (589 nm).
-
-
Calculation: Calculate the specific rotation using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Instrumentation: Use a VCD spectrometer.
-
Data Acquisition: Acquire the VCD and infrared (IR) spectra over the desired spectral range (e.g., 2000-1000 cm⁻¹).
-
Computational Analysis:
-
Perform a conformational search for the molecule using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for the most stable conformer(s).
-
Boltzmann-average the calculated spectra if multiple conformers are present.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.
Workflow for Absolute Configuration Confirmation
The following diagram illustrates a typical workflow for confirming the absolute configuration of a synthetic natural product.
Caption: Workflow for confirming absolute configuration.
Signaling Pathway for Stereochemical Control
In many total syntheses, the stereochemistry is established through substrate-controlled or reagent-controlled reactions. The following diagram illustrates this concept.
Caption: Pathways for stereochemical control in synthesis.
References
evaluating the performance of (+)-Dinol in different solvent systems
For researchers, scientists, and drug development professionals, understanding the behavior of a compound in various solvents is a critical early step in preclinical development. The choice of solvent can significantly impact solubility, stability, and ultimately, the bioavailability of a potential therapeutic agent. This guide provides a framework for evaluating the performance of the chiral diol, (+)-Dinol, also known as (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol, in different solvent systems.
Due to the limited publicly available experimental data specifically detailing the performance of this compound in various solvent systems, this guide will focus on established methodologies and best practices for conducting such an evaluation. The protocols outlined below are standard in the pharmaceutical sciences for characterizing the physicochemical properties of a new chemical entity (NCE).
Data Presentation: A Template for Comparison
A systematic evaluation of this compound would necessitate the generation of quantitative data. The following table provides a recommended structure for summarizing such findings for easy comparison across different solvent systems. Researchers should aim to populate a similar table with their experimental results.
| Solvent System | Dielectric Constant | Polarity Index | Solubility (mg/mL) at 25°C | Stability (t½, days) at 25°C | Crystal Habit | Notes |
| Non-Polar | ||||||
| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined | Data to be determined | |
| Hexane | 1.9 | 0.1 | Data to be determined | Data to be determined | Data to be determined | |
| Polar Aprotic | ||||||
| Acetone | 21 | 5.1 | Data to be determined | Data to be determined | Data to be determined | |
| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | Data to be determined | Data to be determined | Data to be determined | |
| Polar Protic | ||||||
| Ethanol | 24.5 | 4.3 | Data to be determined | Data to be determined | Data to be determined | |
| Methanol | 33 | 5.1 | Data to be determined | Data to be determined | Data to be determined | |
| Water | 80.1 | 10.2 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in various solvent systems.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a range of solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., toluene, hexane, acetone, acetonitrile, DMSO, ethanol, methanol, water)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.
-
Calculate the solubility in mg/mL.
Stability Assessment (Forced Degradation Study)
Objective: To evaluate the chemical stability of this compound in different solvents under accelerated conditions.
Materials:
-
Stock solution of this compound in each test solvent
-
Temperature- and humidity-controlled stability chambers
-
HPLC system
-
pH meter (for aqueous solutions)
Procedure:
-
Prepare solutions of this compound in each solvent at a known concentration.
-
Aliquot the solutions into sealed vials.
-
Store the vials under various conditions, such as elevated temperature (e.g., 40°C, 60°C) and light exposure (photostability).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Calculate the degradation rate and the half-life (t½) of this compound in each solvent system.
Crystallization and Crystal Habit Analysis
Objective: To investigate the crystalline form of this compound obtained from different solvents.
Materials:
-
Saturated solutions of this compound in various solvents
-
Microscope slides and coverslips
-
Polarized light microscope
-
X-ray powder diffraction (XRPD) instrument (optional, for detailed solid-state characterization)
Procedure:
-
Allow saturated solutions of this compound in different solvents to evaporate slowly at room temperature.
-
Once crystals form, carefully isolate them.
-
Place a small sample of the crystals on a microscope slide, add a drop of the mother liquor, and cover with a coverslip.
-
Examine the crystals under a polarized light microscope to observe their morphology (e.g., needles, plates, prisms).
-
(Optional) For a more rigorous analysis, analyze the bulk crystalline material by XRPD to identify the polymorphic form.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a compound in different solvent systems.
Caption: Workflow for evaluating this compound in solvent systems.
A Comparative Guide to Analytical Method Validation for (+)-Dinotefuran Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of (+)-Dinotefuran, the insecticidally more active enantiomer of Dinotefuran. The information presented is curated from peer-reviewed scientific literature to assist researchers and professionals in selecting and implementing robust analytical methodologies. This document outlines the performance of various techniques, supported by experimental data, and includes detailed protocols for key experiments.
Method Performance Comparison
The quantification of (+)-Dinotefuran in diverse and complex matrices such as food products and environmental samples requires highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with Tandem Mass Spectrometry (MS/MS) are the predominant techniques for the enantioselective analysis of dinotefuran. The following table summarizes the quantitative performance of different validated methods.
| Parameter | Method 1: HPLC-UV | Method 2: SFC-MS/MS |
| Analyte | (+)-Dinotefuran & (-)-Dinotefuran | (+)-Dinotefuran & (-)-Dinotefuran |
| Matrix | Rice, Tomato, Apple[1][2][3] | Pollen, Honey, Water, Soil[4] |
| Linearity (r²) | ≥ 0.99 (implied by validation) | Not explicitly stated, but good linearity is implied by the quantitative results. |
| Accuracy (Recovery) | 75.8% - 92.9%[1][2][3] | 78.3% - 100.2%[4] |
| Precision (RSD) | < 16.5%[1][2][3] | < 8.0%[4] |
| Limit of Detection (LOD) | 0.05 - 0.15 mg/kg[1][2][3] | Not explicitly stated for individual enantiomers. |
| Limit of Quantification (LOQ) | 0.2 - 0.5 mg/kg[1][2][3] | 1.0 - 12.5 µg/kg for total dinotefuran and its metabolite enantiomers.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are summaries of the experimental protocols for the compared methods.
Method 1: HPLC-UV for Dinotefuran Enantiomers in Agricultural Products [1][2][3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Chiral Column: ChromegaChiral CCA.
-
Mobile Phase: n-hexane-ethanol-methanol (85:5:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Elution Order: The first eluted enantiomer was identified as (+)-dinotefuran, followed by (-)-dinotefuran.[1][2][3]
-
Sample Preparation: A suitable extraction and clean-up procedure for the specific matrix (rice, tomato, apple) is required prior to injection. While the specific extraction details are not provided in the abstract, they typically involve solvent extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up.
Method 2: SFC-MS/MS for Dinotefuran and its Metabolite Enantiomers in Bee Products and Environmental Samples [4]
-
Instrumentation: Supercritical Fluid Chromatography system coupled with a Tandem Mass Spectrometer (SFC-MS/MS).
-
Chiral Stationary Phase: Amylose tris-(3,5-dimethylphenylcarbamate).
-
Mobile Phase: CO2/2% formic acid-methanol.
-
Flow Rate: 1.9 mL/min.
-
Automated Backpressure Regulator (ABPR) Pressure: 2009.8 psi.
-
Column Temperature: 26.0°C.
-
Detection: Electrospray ionization in positive mode (ESI+).
-
Sample Preparation: A dispersive solid-phase extraction (d-SPE) procedure was optimized for the various matrices to achieve good extraction yields.[4]
Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for (+)-Dinotefuran quantification.
Caption: Workflow for analytical method validation.
References
- 1. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Response surface methodology for the enantioseparation of dinotefuran and its chiral metabolite in bee products and environmental samples by supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of (+)-DINOL in Asymmetric Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of highly effective and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. This guide provides a comparative overview of the potential effectiveness of (+)-DINOL, a bulky chiral diol, in asymmetric hydrogenation, contextualized against established ligands such as BINOL and TADDOL.
Introduction to this compound and its Structural Analogs
This compound, chemically known as (+)-2,3-O-isopropylidene-1,1,4,4-tetra(2-naphthyl)-d-threitol, is a C₂-symmetric chiral diol derived from D-tartaric acid. Its defining feature is the presence of four bulky naphthyl groups, which create a sterically hindered chiral environment around the coordinating hydroxyl groups. This structural characteristic is analogous to the well-known α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) ligands. The steric bulk is hypothesized to play a crucial role in enantioselective transformations by effectively differentiating the two faces of a prochiral substrate.
For the purpose of comparison, this guide will focus on two of the most successful classes of chiral ligands in asymmetric hydrogenation:
-
BINOL (1,1'-Bi-2-naphthol): An axially chiral ligand known for its rigidity and effectiveness in a wide range of asymmetric reactions, including ruthenium- and rhodium-catalyzed hydrogenations.
-
TADDOL (α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol): A versatile chiral diol, also derived from tartaric acid, that has been successfully employed in various asymmetric transformations. This compound can be considered a TADDOL derivative with significantly increased steric bulk due to the replacement of phenyl with naphthyl groups.
Comparative Performance in Asymmetric Hydrogenation
The effectiveness of a chiral ligand in asymmetric hydrogenation is primarily evaluated based on its ability to induce high enantioselectivity (expressed as enantiomeric excess, ee%), achieve high conversion or yield, and exhibit good catalytic activity (measured by Turnover Number, TON, and Turnover Frequency, TOF).
While specific data for this compound is lacking, we can infer its potential performance by examining studies on bulky TADDOL derivatives in the asymmetric hydrogenation of prochiral ketones, a common benchmark reaction.
Table 1: Comparative Effectiveness of Chiral Diols in the Asymmetric Hydrogenation of Acetophenone
| Ligand | Catalyst System (Typical) | Substrate | Enantiomeric Excess (ee%) | Conversion (%) | Reference |
| This compound (Prospective) | Ru(II) or Rh(I) | Acetophenone | High (predicted) | High (predicted) | - |
| Standard TADDOL | Ti(IV)-TADDOLate | Various | Moderate to High | Variable | [General TADDOL literature] |
| (S)-BINAP | [RuCl₂(S)-BINAP]₂(NEt₃) | Acetophenone | >98 | 100 | [Established literature] |
Note: The performance of this compound is predicted based on its structural similarity to bulky TADDOLs. Increased steric hindrance from the naphthyl groups is expected to enhance facial discrimination of the substrate, potentially leading to higher enantioselectivity compared to standard TADDOLs.
Experimental Protocols
A general experimental procedure for the asymmetric hydrogenation of a prochiral ketone using a ruthenium-chiral diol complex is outlined below. This protocol can be adapted for the evaluation of new ligands like this compound.
Asymmetric Hydrogenation of Acetophenone
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diol ligand (this compound, BINOL, or TADDOL derivative)
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
Solvent (e.g., 2-propanol, methanol)
-
Substrate (Acetophenone)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation: In a glovebox, the ruthenium precursor and the chiral diol ligand (in a 1:1.1 molar ratio) are dissolved in the chosen solvent under an inert atmosphere. The mixture is stirred at a specified temperature for a set period to allow for the formation of the active catalyst complex.
-
Reaction Setup: The substrate and the base are added to a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at a controlled temperature.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the autoclave is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Analysis: The crude product is purified by column chromatography. The enantiomeric excess of the product (1-phenylethanol) is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Visualization
The mechanism of asymmetric hydrogenation with Ru(II)-chiral ligand complexes often involves a metal-ligand bifunctional pathway. The following diagrams illustrate the general workflow for evaluating a new chiral ligand and a simplified catalytic cycle for the asymmetric hydrogenation of a ketone.
Conclusion
While direct experimental evidence for the application of this compound in asymmetric hydrogenation is yet to be broadly reported, its structural characteristics as a bulky, C₂-symmetric chiral diol suggest significant potential. The steric hindrance provided by the four naphthyl groups is anticipated to create a highly organized and sterically demanding chiral pocket around the metal center. This could lead to enhanced facial selectivity in the hydrogenation of prochiral substrates compared to less bulky TADDOL analogs.
Further research is required to empirically validate the efficacy of this compound and its derivatives in asymmetric hydrogenation. Comparative studies against established ligands like BINOL under optimized conditions will be crucial to ascertain its practical utility for researchers and professionals in drug development and fine chemical synthesis. The exploration of such novel ligand architectures remains a key driver of innovation in the field of asymmetric catalysis.
Safety Operating Guide
Essential Guide to the Safe Disposal of (+)-Dinol and Other Dinoflagellate Toxins
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for (+)-Dinol, a potent dinoflagellate toxin. Given that "this compound" is not a widely recognized trivial name, this guide will focus on the safe handling and disposal of well-characterized dinoflagellate neurotoxins such as Saxitoxin (STX) and Brevetoxin (PbTx), which serve as appropriate surrogates for any potent, low molecular weight marine biotoxin. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Dinoflagellate toxins are extremely potent and can be fatal upon exposure. All handling of these toxins, whether in solid (lyophilized) or solution form, must be conducted in a designated and properly functioning chemical fume hood or a certified Class II Biological Safety Cabinet (BSC).[1][2][3] Personnel must be thoroughly trained on the specific hazards and emergency procedures.
Personal Protective Equipment (PPE) is mandatory and includes:
-
Safety glasses with side shields or chemical splash goggles.[1]
-
Respiratory protection (e.g., N95 respirator) may be required, especially when handling powdered toxins, based on a risk assessment.[2]
Quantitative Toxicity Data
The following table summarizes the median lethal dose (LD50) for Saxitoxin and Brevetoxin, highlighting their extreme toxicity. This data underscores the necessity for stringent safety and disposal protocols.
| Toxin | Species | Route of Administration | LD50 Value |
| Saxitoxin (STX) | Human (estimated) | Oral | 5.7 µg/kg |
| Mouse | Intraperitoneal | 10 µg/kg[5] | |
| Mouse | Oral | 263 µg/kg[5][6] | |
| Mouse | Intravenous | 3.4 µg/kg[5] | |
| Guinea Pig | Intramuscular | 5 µg/kg[6] | |
| Brevetoxin-3 (PbTx-3) | Mouse | Oral | 520 µg/kg[7] |
Disposal Procedures: Inactivation and Waste Management
All materials contaminated with dinoflagellate toxins, including solutions, glassware, and disposable labware, must be chemically inactivated before disposal.[8][9] Autoclaving is not an effective method for inactivating low molecular weight toxins like Saxitoxin and Brevetoxin and should not be used.[8][9][10]
Experimental Protocol 1: Inactivation of Saxitoxin (STX) and Related Toxins
This protocol is suitable for the inactivation of Saxitoxin, Tetrodotoxin, and other similar neurotoxins.
Materials:
-
Sodium hypochlorite solution (household bleach, typically 5-8% NaOCl)
-
Water (deionized or distilled)
-
Appropriate chemical waste container
Procedure:
-
Prepare a 1.0% Sodium Hypochlorite Solution: Dilute household bleach with water to achieve a final concentration of 1.0% sodium hypochlorite. For example, to make 1 liter of 1.0% solution from 5% bleach, mix 200 mL of bleach with 800 mL of water.
-
Inactivation:
-
Liquid Waste: For every volume of toxin-containing liquid waste, add an equal volume of the 1.0% sodium hypochlorite solution.
-
Solid Waste (glassware, pipette tips, etc.): Submerge the contaminated items in the 1.0% sodium hypochlorite solution.
-
-
Contact Time: Allow the inactivation mixture to stand for a minimum of 30 minutes in a chemical fume hood.[8][9][11]
-
Disposal: After the 30-minute contact time, the decontaminated solution can be disposed of as hazardous chemical waste according to your institution's guidelines. Neutralization of the bleach solution with a reducing agent (e.g., sodium bisulfite) may be required before final disposal. All treated solid materials should be disposed of as hazardous waste.[10]
Experimental Protocol 2: Inactivation of Brevetoxin (PbTx) and T-2 Mycotoxin
This protocol is recommended for the complete inactivation of Brevetoxin and other sensitive toxins.
Materials:
-
Sodium hypochlorite solution (household bleach)
-
Sodium hydroxide (NaOH)
-
Water (deionized or distilled)
-
Appropriate chemical waste container
Procedure:
-
Prepare the Inactivation Solution:
-
Prepare a 2.5% sodium hypochlorite solution by diluting household bleach.
-
Prepare a 0.25 N sodium hydroxide solution. Caution: NaOH is corrosive.
-
Mix the 2.5% sodium hypochlorite solution with the 0.25 N sodium hydroxide solution.
-
-
Inactivation:
-
Liquid Waste: Add the inactivation solution to the Brevetoxin-containing waste.
-
Solid Waste: Submerge contaminated items in the inactivation solution.
-
-
Contact Time: Allow the mixture to react for a minimum of 4 hours in a chemical fume hood.[8][9]
-
Disposal: Following the 4-hour inactivation period, the resulting solution should be disposed of as hazardous chemical waste in accordance with institutional protocols. Neutralization of both the sodium hydroxide and sodium hypochlorite will likely be necessary.
Visualizing Disposal Workflows and Pathways
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the decision-making workflow and the chemical degradation logic.
Caption: Decision workflow for the proper disposal of dinoflagellate toxins.
Caption: Simplified chemical degradation pathways for toxin inactivation.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 3. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 4. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Effects of long-term low dose saxitoxin exposure on nerve damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saxitoxin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. uab.cat [uab.cat]
- 10. ehs.mit.edu [ehs.mit.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Essential Safety and Operational Protocols for Handling (+)-Dinol (Diazodinitrophenol)
For Immediate Reference: (+)-Dinol, also known as Diazodinitrophenol (DDNP), is a highly sensitive primary explosive. Extreme caution is paramount in all handling, storage, and disposal procedures. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound, or Diazodinitrophenol (DDNP), is a yellow crystalline solid that is highly sensitive to shock, heat, flame, or friction, especially when dry.[1][2] It is imperative to treat this compound as a primary explosive. The primary hazard associated with DDNP is the risk of an instantaneous explosion, which can produce irritating, corrosive, and/or toxic gases upon detonation.[1] To mitigate this risk, DDNP must be kept wet, typically with at least 40% water or a water/denatured alcohol mixture, to desensitize it.[1][3]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to ensure personnel safety. This includes protection against explosive force, thermal hazards, and chemical exposure.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield must be worn.[4] | Protects against splashes of desensitizing solution and fragments in the event of an accidental detonation. |
| Hand | Wear dual-layered gloves: an inner pair of nitrile gloves (minimum 4mil thickness) and an outer pair of utility-grade gloves, such as neoprene or butyl rubber.[4] | Provides chemical resistance and a degree of mechanical protection. |
| Body | A flame-resistant lab coat must be worn over long pants and closed-toe shoes. For larger quantities or increased risk, flame-resistant coveralls ("bunny suits") are recommended.[5] | Protects skin from contact with the chemical and offers a barrier against thermal hazards in case of fire. |
| Respiratory | A positive pressure self-contained breathing apparatus (SCBA) should be readily available.[1][2] For routine handling in a certified chemical fume hood, a standard respirator may be sufficient, but a risk assessment is required. | Protects against inhalation of toxic gases that may be produced during handling or in the event of a fire or detonation.[1] |
Operational Plan: Handling and Storage
All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood or a specially designed containment facility for explosives.[4]
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the work area is clean and free of clutter. All ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated.[2] All equipment used for handling must be properly grounded to prevent static discharge.[2]
-
Verification of Wetness : Before manipulating the compound, visually verify that it is wet. If the compound appears dry, do not handle it and consult with a hazardous materials specialist.
-
Transfer : Use non-sparking tools, such as those made of plastic or wood, for all transfers. Avoid using metal spatulas or other metal equipment that could cause friction or sparks.[4]
-
Weighing : If weighing is necessary, perform it in a designated area with minimal foot traffic. Use a tared, anti-static weighing dish.
-
Reaction Setup : When using this compound in a reaction, add it to the reaction vessel slowly and in a controlled manner. Ensure the reaction is well-stirred to prevent localized heating.
-
Post-Handling : After handling, decontaminate all surfaces and equipment with a suitable solvent, such as acetone, followed by a neutralizing solution like cold sodium hydroxide.[3][6][7]
Storage Plan:
-
Store this compound in a cool, dry, and well-ventilated location, away from heat, light, and sources of ignition.[8]
-
The storage container must be clearly labeled as "DANGER - EXPLOSIVE" and include the name of the compound and the date it was received or synthesized.
-
Ensure the compound remains wet during storage. Regularly inspect the container to ensure the desensitizing agent has not evaporated.
-
Store in a dedicated explosives magazine or a locked, secondary container that is compatible with the primary container and the desensitizing agent.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled by trained hazardous waste personnel. Do not attempt to dispose of this material on your own. [2][9]
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all this compound waste, including contaminated gloves, weighing paper, and cleaning materials, in a designated, clearly labeled hazardous waste container.
-
Decontamination : Where possible, it is recommended to decontaminate this compound waste. A solution of cold sodium hydroxide can be used to destroy it.[3][6][7] This process should only be carried out by personnel experienced with this procedure in a controlled environment.
-
Labeling : The waste container must be labeled as "Hazardous Waste - Explosive" and include a detailed description of the contents.
-
Storage Pending Disposal : Store the hazardous waste container in a secure, designated area away from incompatible materials.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal. Inform them of the explosive nature of the waste.
Experimental Workflow: Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
References
- 1. Diazodinitrophenol | C6H2N4O5 | CID 5463880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIAZODINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. borudefense.com [borudefense.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Diazodinitrophenol - Wikipedia [en.wikipedia.org]
- 8. emrtc.nmt.edu [emrtc.nmt.edu]
- 9. studylib.net [studylib.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
